molecular formula C5H6ClN3O2 B1372788 1-(2-chloroethyl)-4-nitro-1H-pyrazole CAS No. 1152524-12-3

1-(2-chloroethyl)-4-nitro-1H-pyrazole

Cat. No.: B1372788
CAS No.: 1152524-12-3
M. Wt: 175.57 g/mol
InChI Key: DZVUFQCSAHAJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-4-nitro-1H-pyrazole is a versatile nitrogen-containing heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The pyrazole core is a privileged scaffold in pharmaceuticals, known for its widespread biological activities . The specific substitution pattern on this molecule, featuring a 2-chloroethyl chain at the N-1 position and a nitro group at the C-4 position, makes it a particularly useful building block for the design and synthesis of novel compounds with potential biological activity. Researchers can leverage this compound to explore its applications in developing new therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects in scientific studies, including antimicrobial (against both bacteria and fungi), anti-inflammatory , antidepressant , and anticancer activities . The nitro group offers a handle for further chemical transformation, allowing for the creation of diverse libraries of analogs for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the nitro group can influence the electron density of the aromatic system, potentially affecting the compound's interaction with biological targets such as enzymes . The 2-chloroethyl side chain is a key functional group that can undergo substitution reactions with various nucleophiles, facilitating the connection of the pyrazole core to other pharmacophores or functional groups. This enables researchers to construct more complex molecules aimed at specific biological targets. Given the critical role of pyrazole motifs in approved drugs like the anti-inflammatory celecoxib and the antimicrobial sulfaphenazole, this compound provides a flexible starting point for investigative synthetic campaigns . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethyl)-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVUFQCSAHAJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 1-(2-chloroethyl)-4-nitro-1H-pyrazole: A Guide for Medicinal Chemistry Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological and pharmacokinetic properties. This guide provides a comprehensive, in-depth protocol for the synthesis and rigorous characterization of 1-(2-chloroethyl)-4-nitro-1H-pyrazole, a key intermediate for constructing more complex, biologically active molecules. We delve into the strategic rationale behind the synthetic pathway, offer a detailed, step-by-step experimental procedure, and outline a multi-technique approach for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded methodology for accessing this valuable building block.

Strategic Imperative: The Pyrazole Scaffold in Drug Design

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement imparts a specific set of electronic and steric properties, making them exceptional pharmacophores.[3][4] They can act as both hydrogen bond donors and acceptors, engage in π-π stacking, and serve as rigid linkers to orient other functional groups in three-dimensional space.[2] Consequently, pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5]

The target molecule, this compound, incorporates two critical functionalities:

  • The 4-nitro group: This powerful electron-withdrawing group significantly modulates the electronic character of the pyrazole ring, influencing its reactivity and potential as a ligand. It also serves as a synthetic handle for further transformations, such as reduction to an amino group, opening avenues for amide or sulfonamide library synthesis.

  • The N-(2-chloroethyl) side chain: This is a versatile alkylating group. The terminal chloride is a reactive site for nucleophilic substitution, making this molecule an ideal precursor for tethering the pyrazole core to other molecular fragments, a common strategy in fragment-based drug design and the development of covalent inhibitors.

This guide provides a robust pathway to this intermediate, emphasizing safety, reproducibility, and comprehensive validation.

Synthesis Pathway and Experimental Protocol

The most direct and logical approach to synthesizing this compound is through the direct N-alkylation of 4-nitro-1H-pyrazole. This strategy leverages commercially available starting materials in a straightforward nucleophilic substitution reaction.

Retrosynthetic Strategy & Mechanism

The synthetic strategy involves a single disconnection at the N1-alkyl bond, tracing back to 4-nitro-1H-pyrazole and a suitable 2-chloroethylating agent. The reaction proceeds via a classical SN2 mechanism. The pyrazole nitrogen, after deprotonation by a base, acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group.

  • Nucleophile: The 4-nitro-1H-pyrazole anion, generated in situ. The acidity of the N-H proton is enhanced by the electron-withdrawing nitro group, facilitating deprotonation.

  • Electrophile: 1-bromo-2-chloroethane is selected as the alkylating agent. Bromine is a better leaving group than chlorine, ensuring that the primary reaction occurs at the C-Br bond, leaving the C-Cl bond intact for subsequent functionalization.

  • Base & Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole without causing side reactions. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the pyrazole anion.

Visualizing the Synthetic Pathway

Synthesis Start_A 4-Nitro-1H-pyrazole Conditions K₂CO₃, DMF 80 °C, 12h Start_A->Conditions Start_B 1-Bromo-2-chloroethane Start_B->Conditions Product This compound Conditions->Product N-Alkylation (SN2)

Caption: Synthetic route to the target compound via N-alkylation.

Detailed Experimental Protocol

Materials:

  • 4-nitro-1H-pyrazole (1.0 eq)

  • 1-bromo-2-chloroethane (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to create a slurry (approx. 0.2 M concentration with respect to the pyrazole).

  • Reagent Addition: Add 1-bromo-2-chloroethane (1.2 eq) to the stirring mixture dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80 °C and allow it to stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes), observing the consumption of the starting material and the appearance of a new, less polar product spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Critical Safety Considerations
  • 1-Bromo-2-chloroethane: This is a toxic and potentially carcinogenic substance.[7] It should be handled with extreme care in a well-ventilated chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[6][7][8][9]

  • 4-nitro-1H-pyrazole: Nitroaromatic compounds can be energetic and potentially explosive, especially at elevated temperatures. Avoid excessive heat and mechanical shock. Handle with appropriate PPE.[10]

  • DMF: DMF is a reproductive toxin. Avoid inhalation and skin contact. Always handle in a fume hood.

Comprehensive Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique approach ensures the highest degree of confidence in the final product.

Visualizing the Characterization Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Purified_Product Purified Compound NMR ¹H & ¹³C NMR Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS IR FT-IR Spectroscopy Purified_Product->IR HPLC HPLC Analysis Purified_Product->HPLC Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure Purity Purity Assessment (>95%) HPLC->Purity

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic and Chromatographic Analysis

The following data are predicted based on the known effects of the substituents on the pyrazole core and standard spectroscopic principles.[11][12][13]

A. ¹H NMR Spectroscopy The ¹H NMR spectrum provides definitive information about the proton environment in the molecule.

  • Rationale: The two protons on the pyrazole ring are in different chemical environments and will appear as distinct singlets. The electron-withdrawing nitro group will deshield them, shifting them downfield. The ethyl chain protons will appear as two triplets due to coupling with each other.

  • Expected Spectrum (in CDCl₃, 400 MHz):

    • δ 8.5 - 8.7 ppm (s, 1H, H5-pyrazole)

    • δ 8.1 - 8.3 ppm (s, 1H, H3-pyrazole)

    • δ 4.6 - 4.8 ppm (t, 2H, J = 6.0 Hz, N-CH₂-)

    • δ 3.9 - 4.1 ppm (t, 2H, J = 6.0 Hz, -CH₂-Cl)

B. ¹³C NMR Spectroscopy This technique identifies all unique carbon atoms in the molecule.

  • Rationale: The pyrazole carbons will appear in the aromatic region. The C4 carbon, attached to the nitro group, will be significantly affected. The two aliphatic carbons of the ethyl chain will appear upfield.

  • Expected Spectrum (in CDCl₃, 100 MHz):

    • δ 140 - 145 ppm (C3-pyrazole)

    • δ 135 - 140 ppm (C5-pyrazole)

    • δ 130 - 135 ppm (C4-pyrazole)

    • δ 50 - 55 ppm (N-CH₂)

    • δ 40 - 45 ppm (-CH₂-Cl)

C. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the key functional groups present.

  • Rationale: The spectrum should show characteristic absorption bands for the nitro group, aromatic C-H bonds, aliphatic C-H bonds, and the C-Cl bond.

  • Expected Peaks (cm⁻¹):

    • ~3150 cm⁻¹ (Aromatic C-H stretch)

    • ~2960 cm⁻¹ (Aliphatic C-H stretch)

    • ~1550 cm⁻¹ (Asymmetric NO₂ stretch)[12]

    • ~1350 cm⁻¹ (Symmetric NO₂ stretch)[12]

    • ~1480 cm⁻¹ (C=N, C=C ring stretch)

    • ~750 cm⁻¹ (C-Cl stretch)

D. Mass Spectrometry (MS) MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Rationale: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the formula C₅H₆ClN₃O₂. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Expected m/z values (EI):

    • Molecular Ion (M⁺): 175.01 (for ³⁵Cl), 177.01 (for ³⁷Cl)

    • Key Fragments: m/z 113 (loss of CH₂CH₂Cl), m/z 63 (chloroethyl cation)

E. High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for assessing the purity of the final compound.[14]

  • Protocol: A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) and UV detection (e.g., at 254 nm) should be employed.

  • Expected Result: A pure sample should exhibit a single major peak, allowing for the quantification of purity (ideally >95%).

Data Summary

Parameter Expected Value / Observation Technique
Molecular Formula C₅H₆ClN₃O₂---
Molecular Weight 175.57 g/mol ---
Appearance Pale yellow solid or oilVisual
Yield 60-80% (typical for this reaction type)Gravimetric
¹H NMR Shifts (ppm) ~8.6 (s, 1H), ~8.2 (s, 1H), ~4.7 (t, 2H), ~4.0 (t, 2H)¹H NMR
IR Peaks (cm⁻¹) ~1550 (NO₂ asym), ~1350 (NO₂ sym)FT-IR
Mass Spec (m/z) 175/177 (M⁺/M+2)MS (EI)
Purity >95%HPLC

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of this compound. By following the detailed protocols for synthesis, purification, and multi-faceted characterization, researchers can confidently produce this valuable chemical intermediate with high purity. The strategic inclusion of the nitro and chloroethyl functionalities provides a versatile platform for the development of novel pyrazole-based compounds for a wide range of applications in pharmaceutical and agrochemical research.[3][15] Adherence to the described safety protocols is essential for the safe execution of this synthesis.

References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J. Org. Chem. 2021, 86, 9353–9359.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Pyrazole and its Derivatives: Chemistry and Biological Importance. Bentham Science.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Safety Data Sheet for 1-Bromo-2-chloro-4-nitrobenzene. Thermo Fisher Scientific.
  • Safety Data Sheet for 1-Bromo-1-chloroethane. Thermo Fisher Scientific.
  • 1-Bromo-2-chloroethane - Safety D
  • Safety Data Sheet for 4-Nitropyrazole. Thermo Fisher Scientific.
  • 1-Bromo-2-chloroethane Solution Safety Inform
  • Pyrazole Synthesis Overview. Organic Chemistry Portal.
  • Electronic Supplementary Information for N-(2-Fluoro-2,2-dinitroethyl)azoles. Royal Society of Chemistry.
  • Completion of Crystallographic Data for the Series of 4-Halogen
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles.
  • 1H and 13C NMR spectral characteristics of 1H-pyrazole.

Sources

Spectroscopic Characterization of 1-(2-chloroethyl)-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2-chloroethyl)-4-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The synthesis, experimental protocols for characterization, and in-depth interpretation of the spectral data are presented to offer a complete analytical profile.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core and the functional groups it bears.[1][2][3] The presence of a nitro group, a chloroethyl side chain, and the pyrazole ring system suggests potential applications as a synthetic intermediate for various bioactive molecules.[4] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is crucial for any subsequent application. This guide provides a detailed predictive analysis of its spectroscopic data based on established principles and data from analogous structures.[5][6][7]

Molecular Structure

The structure of this compound is foundational to understanding its spectroscopic characteristics. The diagram below illustrates the atomic arrangement and numbering convention used throughout this guide.

Figure 1: Molecular structure of this compound.

Synthesis Pathway

A plausible synthetic route to this compound involves the alkylation of 4-nitro-1H-pyrazole with 1-bromo-2-chloroethane. This method is a common strategy for the N-alkylation of pyrazoles.[8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole Alkylation Alkylation 4-nitro-1H-pyrazole->Alkylation 1-bromo-2-chloroethane 1-bromo-2-chloroethane 1-bromo-2-chloroethane->Alkylation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Alkylation Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Alkylation This compound This compound Alkylation->this compound

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol for Synthesis:
  • Preparation: To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add 1-bromo-2-chloroethane (1.2 equivalents) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum will provide information about the different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Singlet1HH-5
~8.0Singlet1HH-3
~4.5Triplet2HN-CH₂
~3.9Triplet2HCH₂-Cl

Interpretation:

  • Pyrazole Protons (H-3 and H-5): The protons on the pyrazole ring are expected to appear as singlets in the aromatic region. The electron-withdrawing nitro group at the C-4 position will significantly deshield these protons, shifting them downfield. The proton at C-5 is generally slightly more downfield than the proton at C-3 in 1,4-disubstituted pyrazoles.

  • Chloroethyl Protons: The two methylene groups of the chloroethyl chain will appear as triplets due to coupling with each other. The methylene group attached to the pyrazole nitrogen (N-CH₂) will be deshielded by the nitrogen atom and is expected to resonate at a lower field compared to the methylene group attached to the chlorine atom (CH₂-Cl).

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~140C-5
~138C-3
~135C-4
~50N-CH₂
~42CH₂-Cl

Interpretation:

  • Pyrazole Carbons: The carbon atoms of the pyrazole ring will resonate in the aromatic region. The C-4 carbon, directly attached to the nitro group, is expected to be significantly deshielded. The C-3 and C-5 carbons will also be deshielded due to the aromatic nature of the ring and the influence of the adjacent nitrogen atoms.

  • Chloroethyl Carbons: The carbon of the methylene group attached to the nitrogen (N-CH₂) will be more deshielded than the carbon of the methylene group attached to the chlorine (CH₂-Cl) due to the higher electronegativity of nitrogen in this chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~3100-3000MediumC-H stretch (aromatic)
~2960-2850MediumC-H stretch (aliphatic)
~1550-1500StrongN-O asymmetric stretch (nitro group)
~1350-1300StrongN-O symmetric stretch (nitro group)
~1600-1450Medium-WeakC=N and C=C stretch (pyrazole ring)
~750-650StrongC-Cl stretch

Interpretation:

The IR spectrum is expected to show strong characteristic absorption bands for the nitro group (asymmetric and symmetric N-O stretching). The presence of the pyrazole ring will be indicated by C=N and C=C stretching vibrations. The aliphatic C-H stretching from the chloroethyl group and the aromatic C-H stretching from the pyrazole ring will also be observable. A strong band in the lower wavenumber region will correspond to the C-Cl stretching vibration.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Molecular Ion Peak: [M]⁺ at m/z ≈ 189.01 (for ³⁵Cl) and 191.01 (for ³⁷Cl) with an approximate isotopic ratio of 3:1.

G M [M]⁺ m/z ≈ 189/191 F1 [M - Cl]⁺ m/z ≈ 154 M->F1 - Cl F2 [M - C₂H₄Cl]⁺ m/z ≈ 126 M->F2 - C₂H₄Cl F3 [M - NO₂]⁺ m/z ≈ 143/145 M->F3 - NO₂ F4 [C₂H₄Cl]⁺ m/z ≈ 63/65 M->F4

Figure 3: Proposed mass spectrometry fragmentation pathway.

Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak with the characteristic isotopic pattern for a chlorine-containing compound. Common fragmentation pathways would include the loss of a chlorine radical, the entire chloroethyl group, or the nitro group. The observation of a fragment corresponding to the chloroethyl cation is also plausible.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the proposed synthesis and interpretation, offer a valuable resource for researchers working with this compound or similar pyrazole derivatives. Experimental verification of this data is essential for absolute structural confirmation.

References

  • Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link][1]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link][6]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link][2]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link][7]

  • PubChem. (n.d.). 1-(2-Chloroethyl)-1H-pyrazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of Substituted Pyrazoles. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-bromoethyl)-4-chloro-3-nitro-1h-pyrazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-chloro-3-nitro-1H-pyrazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link][4]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link][8]

  • PubChem. (n.d.). 1-(2-Chloroethyl)-5-methyl-1H-pyrazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

  • Sci-Hub. (n.d.). Regioselective Synthesis of 4-Nitro- or 4-Chloro-Tetrasubstituted Pyrazoles from Hydrazones and β-Halo-β-nitrostyrenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link][3]

  • National Institutes of Health. (n.d.). 1H-Pyrazole, 4-chloro-. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST WebBook. Retrieved from [Link][9]

  • PubChemLite. (n.d.). 4-(2-chloroethyl)-1h-pyrazole. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(2-chloroethyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility allows for a wide range of substitutions, leading to a diverse array of pharmacological activities.[3][4] Pyrazole-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and analgesic agents, among others.[3][5] The presence of this scaffold in blockbuster drugs such as Celecoxib (a selective COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) underscores its significance in the development of novel therapeutics.[6][7]

The introduction of a nitro group at the 4-position of the pyrazole ring significantly influences its electronic properties, enhancing its potential as a pharmacophore. Furthermore, the incorporation of a reactive 2-chloroethyl side chain at the N1 position provides a valuable handle for further chemical modifications, making 1-(2-chloroethyl)-4-nitro-1H-pyrazole a promising building block for the synthesis of new chemical entities with potential therapeutic applications.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including a detailed, two-step synthesis protocol, characterization of the key intermediate, and an exploration of its potential reactivity and applications in drug development.

Synthesis and Characterization of this compound

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the nitration of pyrazole to yield the 4-nitropyrazole intermediate, followed by N-alkylation with 1,2-dichloroethane.

Step 1: Synthesis of 4-Nitropyrazole

The direct nitration of pyrazole provides a reliable route to 4-nitropyrazole. The following protocol is adapted from an efficient one-pot, two-step method.[8]

Experimental Protocol:

  • Preparation of Nitrating Mixture: In a 100 mL four-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid.

  • While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 and 10°C.

  • Reaction: In a separate 100 mL four-necked flask, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature. Stir the mixture for 30 minutes to form pyrazole sulfate.

  • Cool the pyrazole sulfate mixture in an ice-water bath and slowly add the prepared nitrating mixture dropwise.

  • After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.

  • Work-up and Purification: Pour the reaction mixture into 200 mL of ice water to precipitate the product.

  • Filter the white solid, wash with ice water, and dry under vacuum.

  • Recrystallize the crude product from an ethyl ether/hexane mixture to yield pure 4-nitropyrazole.

DOT Diagram of 4-Nitropyrazole Synthesis:

G Pyrazole Pyrazole Reaction Nitration 50°C, 1.5h Pyrazole->Reaction Nitrating_Mixture Fuming HNO3 / Fuming H2SO4 Nitrating_Mixture->Reaction Product 4-Nitropyrazole Reaction->Product

Caption: Synthesis of 4-Nitropyrazole.

Characterization of 4-Nitropyrazole:

PropertyValueReference(s)
Molecular FormulaC₃H₃N₃O₂[9]
Molecular Weight113.07 g/mol [9]
AppearanceWhite to yellow crystalline solid[10]
Melting Point160-164 °C[9][11][12]
¹H NMR (DMSO-d₆)δ 8.26 (d, 1H, 5-H), 6.76 (d, 1H, 3-H)[13]
¹³C NMR Data for N-methyl-4-nitropyrazole is available for comparison.[14][15]
IR (KBr, cm⁻¹) 3186 (N-H), 1526, 1353 (NO₂)[13]
Mass Spec (EI) m/z 113 (M+), 97 ([M-O]+), [M-NO]+, [M-NO₂]+[6][13][16]
Step 2: Synthesis of this compound

The N-alkylation of 4-nitropyrazole with a suitable chloroethylating agent yields the target compound. The following proposed protocol is based on established methods for the N-alkylation of pyrazoles.[17]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitropyrazole (10 mmol) in a suitable solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (1.2 equivalents), to the solution.

  • Add 1,2-dichloroethane (1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

DOT Diagram of this compound Synthesis:

G 4-Nitropyrazole 4-Nitropyrazole Reaction N-Alkylation Reflux 4-Nitropyrazole->Reaction Reagents 1,2-dichloroethane, K2CO3 Reagents->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Predicted Characterization of this compound:

PropertyPredicted Value / Characteristics
Molecular FormulaC₅H₆ClN₃O₂
Molecular Weight175.57 g/mol
AppearanceExpected to be a solid at room temperature.
Melting PointTo be determined experimentally.
¹H NMR Expected signals for the chloroethyl group (two triplets) and the pyrazole ring protons.
¹³C NMR Expected signals for the two carbons of the chloroethyl group and the three carbons of the pyrazole ring.
IR Expected characteristic peaks for the C-Cl bond, the C-N and C=C bonds of the pyrazole ring, and the N-O bonds of the nitro group.
Mass Spec Expected molecular ion peak and fragmentation pattern corresponding to the loss of the chloroethyl and nitro groups.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily dictated by the chloroethyl and nitro functionalities.

  • The Chloroethyl Group: The chlorine atom is a good leaving group, making the terminal carbon of the ethyl chain susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, such as azides, amines, thiols, and alkoxides, providing a straightforward route to a library of derivatives.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. However, it can be reduced to an amino group, which is a versatile functional group for further modifications, such as acylation, alkylation, and diazotization reactions.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.

  • Anticancer Agents: Many pyrazole derivatives have demonstrated potent anticancer activity.[5] The reactive chloroethyl group can act as an alkylating agent, a common feature in many chemotherapeutic drugs.

  • Anti-inflammatory Agents: The pyrazole core is a well-established anti-inflammatory pharmacophore.[7]

  • Antimicrobial Agents: The incorporation of the pyrazole nucleus is a common strategy in the design of novel antibacterial and antifungal compounds.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for related compounds should be strictly followed.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11][18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][18] Avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[11]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[18] Keep the container tightly closed.

  • Hazards: Based on related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[10][11]

Conclusion

This compound is a versatile and promising building block for the synthesis of novel compounds with potential applications in drug discovery. Its synthesis can be achieved through a straightforward two-step process, and its reactive functional groups allow for a wide range of chemical modifications. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

  • CymitQuimica. (2022-11-03).
  • PubChem. 1-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2 | CID 642214.
  • SAFETY D
  • Aldrich. (2024-10-18).
  • CymitQuimica. (2024-12-19).
  • SAFETY D
  • Deng, X., & Mani, N. S. (2006). A regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins. Organic letters, 8(16), 3505–3508.
  • Kumar, V., & Aggarwal, S. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1479-1501.
  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 16(12), 10115-10143.
  • ChemicalBook. (2022-01-29). Pyrazole - Properties, Synthesis, Reactions etc.
  • Singh, P., & Kumar, D. (2015). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides.
  • Mamatyuk, V. I., & Pozharskii, A. F. (2009). Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. Russian Journal of Organic Chemistry, 45(11), 1680-1684.
  • Sigma-Aldrich. 1-(2-Bromoethyl)-4-chloro-1H-pyrazole.
  • Deng, X., Liang, J. T., & Mani, N. S. (2013). Regioselective Synthesis of 4-Nitro- or 4-Chloro-Tetrasubstituted Pyrazoles from Hydrazones and β-Halo-β-nitrostyrenes. European Journal of Organic Chemistry, 2014(2), 410-417.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 16-25.
  • Kumar, A., Sharma, G., & Sharma, R. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4964.
  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660542.
  • Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660542.
  • PubChemLite. 1-(2-bromoethyl)-4-chloro-3-nitro-1h-pyrazole.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole hydrochloride AldrichCPR.
  • BLDpharm. 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride.
  • PubChem. 1-(2-Chloroethyl)-5-methyl-1H-pyrazole.
  • Kącka-Zych, A., & Zawadzińska, K. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8415.
  • Sigma-Aldrich. 4-(2-Chloroethyl)-1H-pyrazole | 438475-37-7.
  • Sigma-Aldrich. 1-(2-Chloroethyl)-3-methyl-1H-pyrazole.

Sources

An In-depth Technical Guide to the Reactivity of the Chloroethyl Group in 1-(2-chloroethyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the chloroethyl group in 1-(2-chloroethyl)-4-nitro-1H-pyrazole. The presence of the strongly electron-withdrawing 4-nitro-1H-pyrazole moiety significantly modulates the reactivity of the N-chloroethyl side chain, influencing its susceptibility to nucleophilic substitution, elimination, and intramolecular cyclization reactions. This document explores the underlying electronic effects, proposes reaction mechanisms, and provides detailed experimental protocols for the synthesis and derivatization of this important heterocyclic scaffold. The insights presented herein are valuable for researchers in medicinal chemistry, materials science, and organic synthesis who are interested in leveraging the unique reactivity of this molecule for the development of novel compounds with diverse applications.

Introduction: The Dichotomy of Reactivity in this compound

The this compound molecule presents a fascinating case study in chemical reactivity, where the interplay of two key functional groups dictates its chemical behavior. On one hand, the 2-chloroethyl group is a well-known alkylating agent, prone to nucleophilic attack. On the other hand, the 4-nitropyrazole ring is a strongly electron-deficient aromatic system, which profoundly influences the reactivity of the attached side chain.[1] This guide delves into the nuanced reactivity of the chloroethyl group in this specific molecular context, providing a theoretical framework and practical guidance for its synthetic manipulation.

The pyrazole core is a prominent scaffold in a wide array of biologically active compounds, exhibiting antitumor, antimicrobial, and anti-inflammatory properties, among others.[2] The introduction of a nitro group at the 4-position significantly alters the electronic properties of the ring, making it a potent electron-withdrawing group.[1] This electronic perturbation has a direct impact on the N-chloroethyl side chain, modulating its reactivity in ways that can be harnessed for the synthesis of novel derivatives. Understanding this interplay is crucial for the rational design of new molecules with tailored properties.

The Influence of the 4-Nitro-1H-pyrazole Moiety: An Electronic Perspective

The 4-nitro group exerts a powerful electron-withdrawing effect on the pyrazole ring through both inductive and resonance effects. This has several important consequences for the reactivity of the 1-(2-chloroethyl) side chain:

  • Decreased Nucleophilicity of the Pyrazole Nitrogen (N1): The electron density on the N1 nitrogen of the pyrazole ring is significantly reduced. This has a direct impact on its ability to participate in intramolecular reactions, a key reactivity pathway for many N-(2-chloroethyl)amines.

  • Activation of the Chloroethyl Group towards Nucleophilic Attack: While the decreased nucleophilicity of the pyrazole nitrogen might slow down intramolecular cyclization, the strong electron-withdrawing nature of the 4-nitropyrazole ring enhances the electrophilicity of the carbon bearing the chlorine atom, making it more susceptible to direct attack by external nucleophiles.

  • Potential for Nucleophilic Aromatic Substitution on the Pyrazole Ring: Although the primary focus of this guide is the chloroethyl group, it is important to note that the highly electron-deficient nature of the 4-nitropyrazole ring could make it susceptible to nucleophilic aromatic substitution under certain conditions, representing a potential side reaction pathway.

Key Reaction Pathways of the Chloroethyl Group

The chloroethyl group in this compound can undergo several key transformations, primarily driven by nucleophilic attack. The specific reaction pathway that predominates will depend on the nature of the nucleophile, the reaction conditions, and the subtle electronic balance within the molecule.

Direct Nucleophilic Substitution (SN2)

In the presence of strong, soft nucleophiles, a direct SN2 displacement of the chloride ion is a likely reaction pathway. The strong electron-withdrawing effect of the 4-nitropyrazole ring enhances the partial positive charge on the carbon atom attached to the chlorine, facilitating nucleophilic attack.

Caption: Direct SN2 displacement of the chloride by a nucleophile.

Experimental Protocol: Nucleophilic Substitution with Thiophenol

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Nucleophile: Add thiophenol (1.1 eq.) to the solution, followed by the addition of a non-nucleophilic base such as potassium carbonate (1.5 eq.) to deprotonate the thiophenol.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by NMR (1H, 13C) and mass spectrometry to confirm the structure of 1-(2-(phenylthio)ethyl)-4-nitro-1H-pyrazole.[3]

Reactant MW Eq. Mass/Volume
This compound189.561.0e.g., 189.6 mg
Thiophenol110.181.1e.g., 121.2 mg
Potassium Carbonate138.211.5e.g., 207.3 mg
DMF--e.g., 5 mL
Intramolecular Cyclization and Subsequent Nucleophilic Attack

A hallmark of the reactivity of 2-chloroethylamines is their propensity to undergo intramolecular cyclization to form a highly reactive three-membered aziridinium ion intermediate.[4] In the case of this compound, the N2 atom of the pyrazole ring can act as an internal nucleophile, displacing the chloride to form a pyrazolium salt intermediate. This strained intermediate is then readily attacked by an external nucleophile, leading to the formation of the substitution product. While the electron-withdrawing nitro group deactivates the N1 nitrogen, the N2 nitrogen can still participate in this neighboring group participation (NGP) mechanism.[5][6]

analytical_workflow reaction Reaction Mixture tlc TLC Monitoring reaction->tlc workup Aqueous Work-up tlc->workup chromatography Column Chromatography workup->chromatography product Purified Product chromatography->product nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir final Structural Confirmation & Purity Assessment nmr->final ms->final ir->final

Sources

The Nitro Group: A Decisive Modulator of Biological Activity in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of substituents onto this heterocyclic core allows for the fine-tuning of its pharmacological profile. Among these, the nitro group (–NO₂) stands out as a uniquely potent and versatile functional group. Its strong electron-withdrawing nature and susceptibility to metabolic reduction profoundly influence the pharmacokinetics, pharmacodynamics, and ultimately, the therapeutic efficacy of pyrazole derivatives. This guide provides a comprehensive technical overview of the pivotal role the nitro group plays in shaping the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. We will delve into the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed experimental protocols for evaluating these activities, offering a holistic resource for professionals in drug discovery and development.

The Chemical and Pharmacological Significance of the Nitro Group

The nitro group is more than a simple substituent; it is a powerful modulator of a molecule's electronic and metabolic properties. Its influence stems from several key characteristics:

  • Strong Electron-Withdrawing Nature : Through both inductive and resonance effects, the nitro group withdraws electron density from the aromatic system to which it is attached.[1] This electronic modulation can significantly alter the molecule's acidity, basicity, and ability to interact with biological targets like enzyme active sites and receptors.

  • Metabolic Activation via Bioreduction : The defining feature of the nitro group in a biological context is its capacity to be enzymatically reduced, a process that is highly favored under hypoxic (low oxygen) conditions.[2] This bioreduction is a multi-step process catalyzed by nitroreductase enzymes found in both mammalian and microbial cells, proceeding through highly reactive intermediates:

    • Nitro radical anion (R-NO₂•⁻)

    • Nitroso derivative (R-NO)

    • Hydroxylamine derivative (R-NHOH)

    • Amine derivative (R-NH₂)

    The nitroso and hydroxylamine intermediates are potent electrophiles capable of covalently modifying and damaging critical cellular macromolecules, including DNA and proteins.[3] This reductive activation is the linchpin of both the therapeutic efficacy and the potential toxicity of nitrated compounds.[1]

  • A Double-Edged Sword: Pharmacophore vs. Toxicophore : The same reductive pathway that confers therapeutic activity can also lead to toxicity.[1] The generation of reactive intermediates can cause off-target effects, mutagenicity, and genotoxicity.[4] Therefore, the rational design of nitropyrazole derivatives requires a careful balance to maximize selective toxicity towards pathogens or cancer cells while minimizing harm to the host.

Below is a diagram illustrating the fundamental bioreductive activation pathway of a generic nitroaromatic compound.

Bioreduction_Pathway cluster_hypoxia Hypoxic Conditions Nitro R-NO₂ (Parent Nitropyrazole) Radical R-NO₂•⁻ (Nitro Radical Anion) Nitro->Radical + e⁻ (Nitroreductases) Radical->Nitro O₂ (Normoxia) Futile Cycling Nitroso R-NO (Nitroso Intermediate) Radical->Nitroso + e⁻, + H⁺ ROS Reactive Oxygen Species (e.g., O₂•⁻) Radical->ROS Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Damage Covalent Adducts (DNA & Protein Damage) Nitroso->Damage Amine R-NH₂ (Final Amine) Hydroxylamine->Amine + 2e⁻, + 2H⁺ Hydroxylamine->Damage

Caption: Bioreductive activation of the nitro group, favored under hypoxia.

Role in Anticancer Activity: Targeting the Hypoxic Tumor Microenvironment

Solid tumors are frequently characterized by regions of severe hypoxia, which contributes to resistance against conventional radiation and chemotherapy.[2] This unique feature, however, presents a therapeutic opportunity for drugs activated under low-oxygen conditions. Nitropyrazole derivatives are prime candidates for development as hypoxia-activated prodrugs (HAPs).[5][6]

2.1. Mechanism of Hypoxia-Selective Cytotoxicity

The anticancer action of nitropyrazoles is intrinsically linked to their bioreductive activation within the hypoxic tumor core.

  • Selective Activation : In well-oxygenated normal tissues, the initial one-electron reduction of the nitro group to a nitro radical anion is a reversible process. Molecular oxygen rapidly re-oxidizes the radical back to the parent nitro compound in a "futile cycle" that prevents the formation of toxic downstream metabolites while generating reactive oxygen species (ROS).[2] In contrast, under the hypoxic conditions of a tumor, the lack of oxygen allows the nitro radical to undergo further, irreversible reduction to the highly cytotoxic nitroso and hydroxylamine species.[3][7]

  • Induction of Cellular Damage : These reactive intermediates are potent electrophiles that cause widespread cellular damage. They can form covalent adducts with DNA, leading to strand breaks and replication stress.[7][8] They also react with protein thiols, depleting cellular glutathione, disrupting redox homeostasis, and inhibiting critical enzymes, ultimately triggering apoptotic cell death.[3]

Anticancer_Mechanism cluster_outcomes Cellular Consequences Nitropyrazole Nitropyrazole Prodrug HypoxicCell Hypoxic Cancer Cell (<2% O₂) Nitropyrazole->HypoxicCell Nitroreductase Nitroreductase Enzymes HypoxicCell->Nitroreductase ReactiveIntermediates Reactive Intermediates (R-NO, R-NHOH) Nitroreductase->ReactiveIntermediates Bioreduction (+e⁻) DNA_Damage DNA Damage (Adducts, Strand Breaks) ReactiveIntermediates->DNA_Damage Protein_Damage Protein Dysfunction (Thiol Depletion) ReactiveIntermediates->Protein_Damage ROS Oxidative Stress ReactiveIntermediates->ROS Apoptosis Apoptosis & Cell Death DNA_Damage->Apoptosis Protein_Damage->Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of nitropyrazole-induced cytotoxicity in cancer.

2.2. Structure-Activity Relationship (SAR) Insights

The anticancer potency of nitropyrazole derivatives is highly dependent on their chemical structure.

  • Position of the Nitro Group : The location of the nitro group is critical. Studies on various nitro-heterocycles suggest that the electron-withdrawing power, and thus the reduction potential, is influenced by the group's position on the ring.[5] For pyrazoles, substitution at the C3 or C4 position appears common for achieving hypoxia-selective cytotoxicity.[5]

  • Substituents on Phenyl Rings : When the pyrazole core is substituted with phenyl rings (a common scaffold), the presence of electron-withdrawing groups, such as the nitro group, on these phenyl rings generally enhances cytotoxic activity.[4][9] This is likely due to an increase in the molecule's overall reduction potential, facilitating its activation.

  • Nature of Other Substituents : The incorporation of alkylating moieties, such as aziridinyl groups, alongside the nitro group can significantly enhance radiosensitizing efficiency and cytotoxicity, creating a bifunctional agent.[5]

2.3. Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for representative pyrazole derivatives against various human cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC₅₀ (µM)Key Structural FeatureReference(s)
3-Thienyl-5-(4-chlorophenyl)-2-pyrazoline derivative 11 U251 (Glioblastoma)11.9Thienyl and chlorophenyl substituents[10]
3,5-disubstituted-1,4-benzoxazine-pyrazole hybrid 22 MCF7 (Breast)3.56Benzoxazine-pyrazole hybrid[9]
3,5-disubstituted-1,4-benzoxazine-pyrazole hybrid 23 MCF7 (Breast)2.82Benzoxazine-pyrazole hybrid[9]
Pyrazole benzothiazole hybrid 25 HT29 (Colon)3.17Electron-withdrawing groups on phenyl rings[9]
Pyrazole-containing isolongifolanone derivative 37 MCF7 (Breast)5.21Fused natural product-like scaffold[9]
Thieno[2,3-c]pyrazole derivative Tpz-1 Multiple (e.g., Leukemia, Lung)0.19 - 2.99Fused thienopyrazole core[11]
Role in Antimicrobial Activity: A Broad-Spectrum Approach

Nitropyrazole derivatives have demonstrated significant potential as antimicrobial agents against a wide range of pathogens, including drug-resistant bacteria and fungi.[12][13]

3.1. Mechanism of Antimicrobial Action

Similar to their anticancer effects, the antimicrobial activity of nitropyrazoles relies on the reductive activation of the nitro group.

  • Enzymatic Reduction : Bacteria and fungi possess nitroreductase enzymes that efficiently reduce the nitro group to generate the same cytotoxic nitroso and hydroxylamine intermediates.[14]

  • Disruption of Cellular Functions : These reactive species wreak havoc within the microbial cell. They can inhibit essential enzymes, disrupt the bacterial cell wall, and interfere with DNA gyrase, an enzyme critical for bacterial DNA replication.[14] This multi-targeted assault makes it more difficult for microbes to develop resistance.

3.2. Structure-Activity Relationship (SAR) Insights
  • Nitrophenyl Substituent : The presence of a 4-nitrophenyl moiety is a common feature in many active antimicrobial pyrazole derivatives.[12][15]

  • Hydrazone Linkages : Pyrazole-derived hydrazones often show potent antimicrobial activity, with MIC values reported in the low microgram per milliliter range.[14]

  • Fused Heterocyclic Systems : Fusing the pyrazole ring with other heterocyclic systems, such as oxadiazole or benzofuran, can enhance the antimicrobial spectrum and potency.[14]

3.3. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected nitropyrazole derivatives against various microbial strains.

Compound ID/DescriptionMicrobial StrainMIC (µg/mL)Key Structural FeatureReference(s)
Compound 3 Escherichia coli0.25Hydrazinecarboxamide with nitrophenyl[12]
Compound 4 Streptococcus epidermidis0.25Hydrazinecarboxamide with nitrophenyl[12]
Compound 2 Aspergillus niger1.0Hydrazinecarboxamide with nitrophenyl[12]
Naphthyl-substituted pyrazole-hydrazone 6 Staphylococcus aureus0.78 - 1.56Naphthyl and hydrazone moieties[14]
Pyrazole-fused diterpenoid 30 Staphylococcus aureus0.71Fused natural product scaffold[14]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a Aspergillus niger2.9 - 7.8Hydrazone and carbothiohydrazide units[13]
Role in Anti-inflammatory Activity: A Dual-Pronged Strategy

Pyrazole derivatives are well-established anti-inflammatory agents, with the blockbuster drug Celecoxib being a prime example. The introduction of a nitro group can modulate this activity through several mechanisms, offering the potential for enhanced efficacy and improved safety profiles.[2][16][17]

4.1. Mechanisms of Anti-inflammatory Action

Nitropyrazoles may exert their anti-inflammatory effects through at least two key pathways:

  • Cyclooxygenase (COX) Inhibition : Many pyrazole scaffolds are designed to selectively inhibit the COX-2 enzyme, which is responsible for producing inflammatory prostaglandins.[1][18][19][20] The electron-withdrawing nitro group can influence the binding affinity and selectivity of the pyrazole derivative for the COX-2 active site. SAR studies show that substituents on the phenyl rings of the pyrazole core are critical for COX-2 selectivity.[21]

  • Nitric Oxide (NO) Modulation : Chronic inflammation is often associated with the overexpression of inducible nitric oxide synthase (iNOS), leading to high levels of nitric oxide (NO). While NO is a key signaling molecule, excessive production contributes to inflammation and tissue damage. Some pyrazole derivatives have been shown to inhibit NO production.[22] Conversely, other designs incorporate NO-donating moieties (often via a nitrate ester) into the pyrazole structure.[23] This strategy aims to leverage the gastroprotective effects of NO to counteract the gastric ulceration commonly associated with traditional NSAIDs.[23] The incorporation of these NO-donating groups has been shown to markedly decrease gastric toxicity without significantly reducing anti-inflammatory activity.[23]

AntiInflammatory_Mechanism cluster_cox COX-2 Pathway cluster_inos iNOS Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage / Inflammatory Cell InflammatoryStimuli->Macrophage COX2 COX-2 Enzyme Macrophage->COX2 Upregulation iNOS iNOS Enzyme Macrophage->iNOS Upregulation Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation Prostaglandins->Inflammation NO Nitric Oxide (NO) iNOS->NO L_Arginine L-Arginine L_Arginine->iNOS NO->Inflammation Nitropyrazole Nitropyrazole Derivative Nitropyrazole->COX2 Inhibition Nitropyrazole->iNOS Inhibition

Caption: Dual anti-inflammatory mechanisms of pyrazole derivatives.

4.2. Structure-Activity Relationship (SAR) Insights
  • COX-2 Selectivity : For pyrazoles acting as COX inhibitors, the presence of a sulfonamide or methylsulfonyl group on an N-phenyl ring is a classic pharmacophore for achieving COX-2 selectivity, as seen in Celecoxib. The addition of a nitro group can further modify the electronic properties to enhance this interaction.

  • NO Donation : In NO-donating pyrazolines, the anti-inflammatory activity is largely retained from the parent pyrazoline, while the nitrate ester or oxime group appended via a spacer confers the gastroprotective benefit.[23]

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups, including nitro groups, at specific positions on the pyrazole scaffold has been correlated with increased anti-inflammatory efficacy in some series.[4]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the integrity and reproducibility of research in this field, standardized protocols are essential. Here, we provide detailed, self-validating methodologies for assessing the cytotoxic and antimicrobial activities of novel nitropyrazole derivatives.

5.1. Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀). It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate. The amount of formazan produced is quantified spectrophotometrically and is directly proportional to the number of viable cells.

Workflow Diagram:

MTT_Workflow A 1. Seed Cells Plate cancer cells in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of nitropyrazole derivatives. Include vehicle control (e.g., DMSO). A->B C 3. Incubation Incubate cells with compounds for a set period (e.g., 48h or 72h). B->C D 4. Add MTT Reagent Add sterile MTT solution (e.g., 5 mg/mL) to each well. Incubate for 3-4h. C->D E 5. Solubilize Formazan Remove media, add solubilizing agent (e.g., DMSO) to dissolve purple crystals. D->E F 6. Measure Absorbance Read absorbance on a plate reader (typically at 570 nm). E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC₅₀ values. F->G

Caption: Standard workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding :

    • Culture human cancer cells (e.g., MCF-7 for breast, A549 for lung) to ~80% confluency.

    • Trypsinize, count, and dilute cells to a final concentration of 1 x 10⁵ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment :

    • Prepare a stock solution of each nitropyrazole derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Include "cells + medium + vehicle (DMSO)" wells as the 100% viability control and "medium only" wells as the blank.

    • Carefully aspirate the medium from the cells and add 100 µL of the prepared compound dilutions (or control medium) to the respective wells.

  • Incubation :

    • Return the plate to the incubator for 48 or 72 hours.

  • MTT Addition and Formazan Formation :

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours. Viable cells will form visible purple formazan crystals.

  • Solubilization :

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement and Analysis :

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

5.2. Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Workflow Diagram:

MIC_Workflow A 1. Prepare Compound Dilutions Perform 2-fold serial dilutions of the nitropyrazole in broth in a 96-well plate. B 2. Prepare Inoculum Grow bacteria to log phase. Dilute to a standardized concentration (e.g., 0.5 McFarland). A->B C 3. Inoculate Plate Add the standardized bacterial suspension to each well. B->C D 4. Incubation Incubate the plate at 37°C for 16-20 hours. C->D E 5. Read Results Visually inspect wells for turbidity (growth). Determine the lowest concentration with no growth. D->E F 6. Determine MIC The MIC is the lowest compound concentration in a clear well. E->F

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Compound Dilutions :

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well round-bottom microtiter plate.

    • Prepare a stock solution of the test compound in DMSO. Dilute this in MHB to twice the highest desired test concentration (e.g., if the highest concentration is 128 µg/mL, prepare a 256 µg/mL solution).

    • Add 100 µL of this 2x starting solution to the wells in column 1.

    • Using a multichannel pipette, mix the contents of column 1 and transfer 100 µL to column 2. Continue this 2-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation :

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., S. aureus ATCC 29213).

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation :

    • Within 15-30 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the standardized bacterial inoculum. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to their final test values.

  • Incubation :

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 16-20 hours in ambient air.

  • Result Interpretation :

    • Following incubation, place the plate on a viewing apparatus. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Conclusion and Future Directions

The nitro group is a powerful and strategic tool in the design of pyrazole-based therapeutic agents. Its ability to undergo bioreductive activation underpins its utility in creating hypoxia-selective anticancer drugs and broad-spectrum antimicrobial agents. Furthermore, its electron-withdrawing properties can be harnessed to modulate anti-inflammatory activity, potentially through enhanced COX-2 inhibition. The dual role of the nitro group as both a pharmacophore and a potential toxicophore necessitates a nuanced approach to drug design, focusing on optimizing the therapeutic window.

Future research should focus on elucidating more detailed structure-activity relationships, particularly concerning the optimal positioning of the nitro group on the pyrazole scaffold to maximize target selectivity and minimize off-target toxicity. The development of novel nitropyrazole-based combination therapies, such as pairing HAPs with agents that exacerbate tumor hypoxia or inhibit DNA repair, represents a promising avenue for overcoming drug resistance and improving patient outcomes. As our understanding of the intricate interplay between chemical structure and biological mechanism deepens, nitropyrazole derivatives will undoubtedly remain a fertile ground for the discovery of next-generation therapeutics.

References

Sources

A Technical Guide to the Identification of Potential Biological Targets for 1-(2-chloroethyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 1-(2-chloroethyl)-4-nitro-1H-pyrazole represents a compelling subject for drug discovery, integrating three distinct structural motifs with known bioactivity: a pyrazole core, a nitroaromatic system, and a reactive chloroethyl group. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate its potential biological targets. We move beyond theoretical postulation to outline a robust, multi-pronged experimental strategy, combining modern proteomic techniques with classical pharmacology and cell-based assays. This document details the scientific rationale behind each proposed methodology, provides step-by-step protocols for key experiments, and emphasizes a self-validating approach to ensure the generation of reliable and actionable data.

Introduction and Structural Rationale

The pursuit of novel therapeutic agents requires a deep understanding of a compound's mechanism of action, which begins with identifying its molecular target(s). The chemical structure of this compound provides a strong foundation for forming rational hypotheses about its biological function.

  • The Pyrazole Core: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Numerous FDA-approved drugs contain this moiety, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic effects.[3][4] Pyrazole derivatives are known to interact with a multitude of biological targets, such as tubulin, various kinases (EGFR, CDK, PI3K), and DNA, often leading to cytotoxic or anti-proliferative outcomes in cancer cells.[5][6][7]

  • The 2-Chloroethyl Group: This functional group is the hallmark of classical alkylating agents, most notably nitrogen mustards.[8] Its presence strongly suggests that the compound can act as an electrophile, forming covalent adducts with nucleophilic biomolecules. The primary and most consequential target for such agents is often DNA, where alkylation of guanine bases can induce DNA damage, trigger cell cycle arrest, and ultimately lead to apoptosis.[8]

  • The 4-Nitro Group: Nitroaromatic groups can significantly influence a molecule's electronic properties and metabolic fate. In oncology, such groups are of particular interest for their potential to be selectively reduced in the hypoxic microenvironments characteristic of solid tumors.[9] This bio-reduction can generate highly reactive nitroso or hydroxylamine intermediates, which can contribute to cytotoxicity through oxidative stress or by forming adducts with proteins and DNA.

Collectively, these structural features suggest that this compound is likely a multi-target agent, with a high probability of acting as a DNA alkylating agent, making it a promising candidate for development as a chemotherapeutic.

Strategic Framework for Target Identification

A conclusive identification of the compound's targets requires a systematic and multi-faceted approach. We propose a workflow that begins with broad, unbiased screening and progressively narrows the focus to specific, validated targets. This strategy integrates both direct (affinity-based) and indirect (label-free) methods to provide a comprehensive view of the compound's interactome.[10][11]

Target_ID_Workflow cluster_0 Phase 1: Unbiased Screening & Hypothesis Generation cluster_1 Phase 2: Direct & Indirect Target Identification cluster_2 Phase 3: Target Validation & Mechanism of Action phenotypic Phenotypic Screening (e.g., NCI-60 Cell Line Panel) affinity Affinity-Based Methods (e.g., Chemical Proteomics Pulldown) phenotypic->affinity Identifies biological context proteomics Global Proteomics Analysis (Expression Profiling) label_free Label-Free Methods (e.g., DARTS, CETSA) proteomics->label_free Reveals pathway effects biochemical Biochemical Assays (Enzyme Kinetics, Binding Assays) affinity->biochemical Provides direct binding candidates label_free->biochemical Provides stabilized/destabilized candidates cell_based Cell-Based Assays (Knockdown, Overexpression, Reporter Assays) biochemical->cell_based Confirms binding & activity dna_damage DNA Damage & Repair Assays (Comet Assay, γH2AX Staining) cell_based->dna_damage Confirms cellular mechanism

Caption: A strategic workflow for identifying and validating biological targets.

Experimental Methodologies and Protocols

This section details the core experimental protocols for identifying and validating the targets of this compound.

Phase 1: Phenotypic Screening and Global Proteomics

The initial step is to understand the compound's effect on whole cells. A broad phenotypic screen, such as using the NCI-60 human tumor cell line panel, can reveal patterns of activity and suggest potential mechanisms of action. Concurrently, quantitative proteomics can identify proteins and pathways that are significantly altered upon treatment, providing an unbiased view of the cellular response.[12]

Phase 2: Direct and Indirect Target Identification

This classical method uses an immobilized version of the small molecule to "pull down" its binding partners from a cell lysate.[10][13][14]

Protocol 1: Affinity-Based Pulldown and Mass Spectrometry

  • Causality and Rationale: This method directly identifies proteins that physically interact with the compound. It requires chemical modification of the compound to attach a linker and an affinity tag (e.g., biotin). The choice of linker attachment point is critical and should be guided by Structure-Activity Relationship (SAR) studies to ensure the modification does not abolish biological activity.[13]

  • Methodology:

    • Probe Synthesis: Synthesize an analog of this compound with a linker (e.g., polyethylene glycol) attached to a position determined to be non-essential for activity, terminating in a biotin tag. A control probe, structurally similar but biologically inactive, should also be synthesized.

    • Lysate Preparation: Culture relevant cancer cells (e.g., A549 lung carcinoma, based on pyrazole derivative activity) and prepare a native cell lysate.[15]

    • Incubation: Incubate the cell lysate with the biotinylated probe and the control probe separately, allowing for the formation of compound-protein complexes.

    • Affinity Purification: Add streptavidin-coated agarose beads to the lysates. The high affinity between biotin and streptavidin will immobilize the probe and any bound proteins onto the beads.[10][16]

    • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads.

    • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands by in-gel digestion followed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). Proteins identified in the active probe sample but absent or significantly reduced in the control sample are considered primary binding candidates.

  • Self-Validation: The use of a biologically inactive control probe and a competitive elution (where free, unmodified compound is added to outcompete binding to the beads) are critical internal controls to distinguish true binders from non-specific interactions.

DARTS is a powerful label-free method that identifies targets based on the principle that small molecule binding can stabilize a protein, making it resistant to protease digestion.[10][13]

Protocol 2: DARTS Assay

  • Causality and Rationale: This technique is advantageous as it uses the original, unmodified compound, eliminating the risk that a chemical tag might alter its binding properties.[13] It identifies targets by observing a change in their intrinsic properties (protease stability) upon ligand binding.

  • Methodology:

    • Lysate Preparation: Prepare a native protein lysate from the chosen cell line.

    • Compound Incubation: Divide the lysate into aliquots. Treat one with the compound (e.g., at 10x IC50 concentration) and another with a vehicle control (e.g., DMSO). Incubate to allow binding.

    • Protease Digestion: Add a non-specific protease (e.g., thermolysin or pronase) to each aliquot and incubate for a fixed time. The protease will digest unbound or unstable proteins.

    • Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

    • Analysis:

      • Gel-Based: Analyze the samples by SDS-PAGE. Proteins that were stabilized by the compound will appear as more prominent bands in the treated lane compared to the control lane. These bands can be excised and identified by mass spectrometry.

      • Gel-Free: For a global analysis, digest the entire protein mixture with trypsin and analyze by quantitative LC-MS/MS to identify all proteins that show a statistically significant decrease in degradation in the presence of the compound.

  • Self-Validation: A dose-response experiment should be performed. The degree of protein stabilization should correlate with the concentration of the compound. A structurally similar but inactive analog should not confer protection, serving as a negative control.

Method Principle Advantages Disadvantages Primary Output
Affinity Pulldown Immobilized compound captures binding partners.Directly identifies binding proteins.Requires chemical synthesis; risk of altering activity; potential for non-specific binding.List of potential direct protein targets.
DARTS Ligand binding confers protease resistance.Uses unmodified compound; no chemical synthesis needed.May not work for all protein-ligand interactions; can miss targets that are not stabilized.List of proteins stabilized by the compound.
Phase 3: Target Validation and Mechanistic Studies

Identifying a candidate protein is not sufficient; it must be validated to prove it is responsible for the compound's biological effect.[17][18]

Given the chloroethyl moiety, a direct investigation of DNA damage is paramount.

Protocol 3: Single Cell Gel Electrophoresis (Comet Assay)

  • Causality and Rationale: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. If the compound alkylates DNA, the subsequent DNA repair processes or replication fork collapse will generate strand breaks, which are detected by this assay.

  • Methodology:

    • Cell Treatment: Treat cells with varying concentrations of the compound for a defined period. Include a negative control (vehicle) and a positive control (e.g., H₂O₂ or etoposide).

    • Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.

    • Lysis: Lyse the cells with a high-salt detergent solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • Alkaline Unwinding: Incubate the slides in an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.

    • Electrophoresis: Subject the slides to electrophoresis. Broken DNA fragments, being negatively charged, will migrate out of the nucleoid towards the anode, forming a "comet tail."

    • Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Quantify the extent of DNA damage by measuring the intensity and length of the comet tail relative to the head.

  • Self-Validation: The amount of DNA damage (tail moment) should be directly proportional to the concentration of the compound used.

Further validation can be achieved by staining for γH2AX, a marker for DNA double-strand breaks, which forms foci at sites of damage. An increase in γH2AX foci following treatment provides strong evidence of a DNA-damaging mechanism.

DNA_Damage_Response compound 1-(2-chloroethyl)- 4-nitro-1H-pyrazole dna Nuclear DNA compound->dna Enters nucleus adduct DNA Adduct (Alkylation) dna->adduct Covalent modification ssb_dsb Single/Double Strand Breaks adduct->ssb_dsb During replication/repair atm_atr ATM/ATR Kinases (Sensors) ssb_dsb->atm_atr Recruitment & Activation chk1_chk2 CHK1/CHK2 (Transducers) atm_atr->chk1_chk2 Phosphorylation p53 p53 Activation chk1_chk2->p53 Phosphorylation apoptosis Apoptosis p53->apoptosis cell_cycle Cell Cycle Arrest (G2/M Phase) p53->cell_cycle

Caption: Hypothesized DNA damage response pathway activation.

For protein candidates identified in Phase 2, validation involves confirming direct binding and functional modulation using cell-based assays.[19][20][21]

Protocol 4: Target Knockdown via RNA interference (RNAi)

  • Causality and Rationale: If a protein is a true target responsible for the compound's cytotoxic effect, reducing the expression of that protein should alter the cell's sensitivity to the compound.

  • Methodology:

    • Transfection: Transfect cells with siRNA (small interfering RNA) specifically targeting the candidate protein's mRNA. A non-targeting control siRNA should be used in parallel.

    • Target Depletion Confirmation: After 48-72 hours, collect a subset of cells and confirm the reduction of the target protein level via Western blot or qPCR.

    • Compound Treatment: Treat the remaining siRNA-transfected cells with a range of concentrations of this compound.

    • Viability Assay: After 24-48 hours of treatment, measure cell viability using an assay such as MTT or CellTiter-Glo.

  • Interpretation:

    • Sensitization: If knocking down the target protein makes the cells more sensitive to the compound, it suggests the protein plays a role in a resistance or survival pathway.

    • Resistance: If knocking down the target protein makes the cells more resistant to the compound, it provides strong evidence that the protein is required for the compound to exert its cytotoxic effect.

Conclusion

The structural characteristics of this compound make it a highly compelling candidate for anticancer drug development, with a strong mechanistic hypothesis pointing towards DNA alkylation. However, a thorough and unbiased investigation is essential to uncover all potential protein targets that may contribute to its efficacy or off-target effects. The integrated workflow presented in this guide, combining unbiased screening with direct and label-free target identification methods, followed by rigorous validation, provides a clear and robust path forward. By systematically applying these techniques, researchers can elucidate the compound's complete mechanism of action, paving the way for its potential translation into a novel therapeutic agent.

References

  • Sleno, L., & Emili, A. (2008). Proteomic methods for drug target discovery. Current Opinion in Chemical Biology, 12(1), 46-54. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • MetwareBio. (n.d.). Using Proteomics to Improve the Drug Development Process. Retrieved from [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Analysis. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Lee, H., & Lee, J. W. (2021). Proteomic methods for drug target discovery. Experimental & Molecular Medicine, 53(11), 1623–1633. [Link]

  • Nautilus Biotechnology. (2023). Using proteomics to improve the drug development process. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the role of proteomics in drug discovery? Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Mahal, K., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 013-022. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]

  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 159-192. [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

  • Request PDF. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Li, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Chander, S., et al. (2012). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Nepali, K., & Lee, H. Y. (2019). Nitro-group-containing drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893. [Link]

  • Al-Abdullah, E. S., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 271. [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

  • Journal of Chemical Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Al-Omar, M. A. (2010). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules, 15(8), 5029-5044. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Kumar, V., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

Sources

CAS number and IUPAC name for 1-(2-chloroethyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-chloroethyl)-4-nitro-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While this specific derivative is not widely cataloged, this paper constructs its chemical identity, proposes a robust synthetic pathway, and explores its potential applications based on the established pharmacology of the pyrazole scaffold and its functional groups. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the chemistry and potential utility of this molecule.

Compound Identification and Physicochemical Properties

The precise compound this compound is a specialized derivative. As such, a dedicated CAS number has not been assigned in major chemical databases as of the latest search. However, its identity can be unequivocally established through systematic nomenclature and by examining its constituent precursors.

  • IUPAC Name: this compound

  • CAS Number: Not assigned.

For reference, the core structures have the following identifiers:

  • 4-Nitro-1H-pyrazole: CAS No. 26621-44-3[1]

  • 1-(2-chloroethyl)-1H-pyrazole: CAS No. 96450-53-2[2][3]

Predicted Physicochemical Properties

Experimental data for the target compound is not available. The following properties are predicted based on its chemical structure and data from analogous compounds.

PropertyPredicted ValueNotes
Molecular Formula C₅H₆ClN₃O₂
Molecular Weight 175.57 g/mol
Appearance Likely a pale yellow solidBased on related nitro-pyrazole compounds.
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone)Typical for functionalized pyrazoles.
Boiling Point > 200 °C (decomposes)Estimated based on the presence of the nitro group.
Melting Point 85-95 °CEstimated range.

Proposed Synthesis Strategy: N-Alkylation of 4-Nitro-1H-pyrazole

The most direct and logical synthetic route to this compound is the N-alkylation of the 4-nitro-1H-pyrazole precursor. Pyrazole and its derivatives possess a slightly acidic N-H proton (pKa ≈ 14), which can be readily deprotonated by a suitable base to form a pyrazolide anion.[4] This anion then acts as a potent nucleophile, attacking an electrophilic alkylating agent.

The chloroethyl group is a known alkylating moiety, and its introduction is a common strategy in the synthesis of pharmacologically active compounds.[5] The choice of 1-bromo-2-chloroethane as the alkylating agent is strategic; the bromine atom is a better leaving group than chlorine, allowing for selective reaction at the bromo-substituted carbon while retaining the chloro-functionality on the ethyl chain for potential downstream applications or as a bioactive warhead.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Nitro-1H-pyrazole (1.0 eq)

  • 1-Bromo-2-chloroethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq) to the suspension. K₂CO₃ is a moderately strong base, sufficient to deprotonate the pyrazole without causing unwanted side reactions.

  • Add 1-bromo-2-chloroethane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃).

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[6]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Reactant1 4-Nitro-1H-pyrazole Reaction N-Alkylation (Reflux, 12-18h) Reactant1->Reaction Reactant2 1-Bromo-2-chloroethane Reactant2->Reaction Base K₂CO₃ Base->Reaction Solvent Acetonitrile Solvent->Reaction Filtration Filtration Reaction->Filtration Cool & Filter Evaporation Evaporation Filtration->Evaporation Concentrate Purification Column Chromatography Evaporation->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[7][8][9] The specific functional groups of this compound suggest several promising avenues for research.

  • Anticancer Activity: The 2-chloroethyl group is a classic alkylating "warhead." It can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then covalently bind to nucleophilic sites on biomolecules, most notably DNA. This mechanism is shared by established nitrogen mustard anticancer drugs. The pyrazole core acts as a carrier moiety, influencing the compound's solubility, cell permeability, and potential for specific targeting.

  • Enzyme Inhibition: Many pyrazole-containing drugs function as kinase inhibitors.[9] The structure of this compound could be explored as a starting point for designing inhibitors of specific kinases implicated in cancer cell signaling pathways.

  • Antimicrobial Agents: Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties.[10][11] The nitro group, in particular, is a feature of several antimicrobial drugs (e.g., metronidazole), where it can be reduced within anaerobic cells to generate cytotoxic radical species.

Hypothetical Mechanism of Action as an Alkylating Agent

MoA_Diagram cluster_cell Target Cell Compound 1-(2-chloroethyl)-4-nitro- 1H-pyrazole Activation Intramolecular Cyclization Compound->Activation Enters Cell Active_Species Aziridinium Ion (Reactive Electrophile) Activation->Active_Species Forms Target DNA (Nucleophilic Guanine) Active_Species->Target Attacks Adduct DNA Adduct Formation Target->Adduct Alkylation Result Cross-linking & Strand Breaks Adduct->Result Apoptosis Apoptosis (Cell Death) Result->Apoptosis

Caption: Hypothetical mechanism for anticancer activity via DNA alkylation.

Safety and Handling

Disclaimer: This compound should be handled only by trained professionals in a laboratory setting. A full risk assessment should be conducted before synthesis or use.

  • Hazard Classification: Based on its structure, this compound should be treated as a hazardous substance.

    • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[1][12]

    • Skin/Eye Irritation: Expected to be a skin and eye irritant.[13]

    • Mutagenicity: As a potential alkylating agent, it should be considered a suspected mutagen.

  • Personal Protective Equipment (PPE):

    • Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.[12]

    • All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

    • Avoid formation of dust.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a molecule of significant interest for chemical and pharmacological research. While not a commonplace reagent, its synthesis is achievable through standard organic chemistry techniques. Its structure, combining the privileged pyrazole scaffold with a nitro moiety and a reactive chloroethyl sidechain, makes it a compelling candidate for investigation as a potential anticancer or antimicrobial agent. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this and related pyrazole derivatives.

References

  • PubChem. 1-(2-Chloroethyl)-1H-pyrazole. [Link]

  • Organic Syntheses. Regioselective Synthesis of Substituted Pyrazoles. [Link]

  • ResearchGate. Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. [Link]

  • Connect Journals. Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. [Link]

  • SpectraBase. 1H-Pyrazole, 1-[2-(4-chloro-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • National Institutes of Health. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • Royal Society of Chemistry. N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. [Link]

  • National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Pharmaffiliates. 2-Chloro-4-(1-((2S)-2-(5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamido)propyl)-1H-pyrazol-3-yl)benzoic Acid. [Link]

  • PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

Sources

Discovery and history of substituted 4-nitro-1H-pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted 4-Nitro-1H-Pyrazoles

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, agrochemicals, and materials science. The introduction of a nitro group at the C4 position significantly modulates the electronic properties of the ring, creating a versatile scaffold for further functionalization and imparting unique characteristics. This guide provides a comprehensive exploration of the historical discovery, evolution of synthetic methodologies, and the burgeoning applications of substituted 4-nitro-1H-pyrazoles. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes seminal findings with modern advancements, offering both a historical perspective and practical synthetic insights.

The Genesis of the Pyrazole Ring: A 19th Century Breakthrough

The story of pyrazoles begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while attempting to synthesize quinoline derivatives, Knorr discovered the formation of a five-membered heterocyclic compound, which he named pyrazole.[1] His foundational work led to the development of the Knorr pyrazole synthesis , a robust and enduring method involving the condensation of hydrazines with 1,3-dicarbonyl compounds.[2][3][4] This reaction, known for its high efficiency and the stability of the resulting aromatic product, opened the door to the systematic exploration of the pyrazole chemical space.[2]

The initial discovery was not merely a synthetic curiosity. One of the first pyrazole derivatives, Antipyrine, synthesized by Knorr, became one of the most widely used anti-inflammatory and analgesic drugs of its time, cementing the pharmacological importance of this heterocyclic system from its very inception.[1] Pyrazole and its derivatives are generally not found in nature, with one of the first natural occurrences, 1-pyrazolyl-alanine, being isolated from watermelon seeds as late as 1959.[5] Their significance lies predominantly in synthetic compounds developed for a vast array of applications, from dyes and photographic materials to potent medicinals.[6]

G cluster_0 19th Century Foundations Knorr Ludwig Knorr (1883) Synthesis Knorr Pyrazole Synthesis Knorr->Synthesis Discovers Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Synthesis Hydrazine Hydrazine Hydrazine->Synthesis Pyrazole Substituted Pyrazole Ring Synthesis->Pyrazole

Caption: Foundational Knorr synthesis of the pyrazole ring.

The Introduction of the Nitro Group: Accessing New Chemical Frontiers

The introduction of a nitro (-NO₂) group onto the pyrazole core marked a significant evolution in the chemistry of this scaffold. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing its reactivity and providing a synthetic handle for further transformations. More importantly, nitropyrazoles became crucial intermediates in the synthesis of high-energy materials and new classes of biologically active compounds.[7][8]

The direct nitration of the parent pyrazole ring was the most straightforward approach. Early methods reported reacting pyrazole with a mixture of nitric and sulfuric acids (nitrating acid) at elevated temperatures (e.g., 90°C for 6 hours), which selectively yields 4-nitropyrazole.[7] The regioselectivity for the C4 position is a key feature of pyrazole's electrophilic substitution chemistry. However, these initial procedures often suffered from moderate yields, typically around 56%, and harsh reaction conditions.[7]

Alternative early strategies included the rearrangement of N-nitropyrazole in concentrated sulfuric acid, which also furnishes the 4-nitro isomer.[7][8] These foundational methods, while effective, highlighted the need for more efficient and milder synthetic routes to access this pivotal intermediate.

Evolution of Synthetic Methodologies for 4-Nitropyrazoles

As the demand for 4-nitropyrazole as a building block grew, significant research efforts were directed toward optimizing its synthesis. The primary goals were to improve yields, reduce reaction times, and lower the reaction temperatures.

The "One-Pot, Two-Step" High-Yield Synthesis

A major advancement was the development of a "one-pot, two-step" method that significantly improved the efficiency of the direct nitration.[7][9][10] This procedure involves first reacting pyrazole with concentrated sulfuric acid to form a pyrazole sulfate salt in situ. This is followed by nitration using a more potent nitrating agent, a mixture of fuming nitric acid and fuming sulfuric acid (oleum).[9][10] This refined approach allows the reaction to proceed at a much lower temperature (50°C) and for a shorter duration (1.5 hours), achieving yields as high as 85%.[7][10]

The causality behind this improvement lies in the pre-formation of the pyrazole salt and the use of a stronger nitrating medium, which enhances the rate of the electrophilic substitution at the C4 position while minimizing side reactions and degradation that can occur under prolonged heating in standard nitrating acid.

Modern Synthetic Alternatives

Further research has explored alternative routes, avoiding the use of large quantities of strong acids. One notable method involves using 4-iodopyrazole as a starting material. Nitration can then be achieved using fuming nitric acid in a tetrahydrofuran (THF) solution with a solid catalyst like zeolite or silica.[7][8] While this method introduces an extra step (the synthesis of 4-iodopyrazole), it offers a different pathway that can be advantageous in specific synthetic contexts.

Table 1: Comparison of Synthetic Routes to 4-Nitropyrazole
MethodReagentsConditionsYieldReference(s)
Classical Direct Nitration Pyrazole, HNO₃, H₂SO₄90°C, 6 hours~56%[7]
N-Nitropyrazole Rearrangement N-Nitropyrazole, conc. H₂SO₄90°C, 24 hoursVariable[7]
One-Pot, Two-Step Nitration Pyrazole, fuming HNO₃, fuming H₂SO₄, conc. H₂SO₄50°C, 1.5 hoursup to 85% [7][9][10]
From 4-Iodopyrazole 4-Iodopyrazole, fuming HNO₃, Zeolite/Silica, THFRoom Temp.Variable[7][8]

Experimental Protocol: High-Yield Synthesis of 4-Nitropyrazole

The following protocol details the optimized "one-pot, two-step" synthesis, which stands as a self-validating and highly reproducible method for laboratory-scale preparation.

Objective: To synthesize 4-nitropyrazole from pyrazole with high efficiency.

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Sulfuric Acid (20% Oleum)

  • Fuming Nitric Acid (98%)

  • Ice

  • Distilled Water

Procedure:

  • Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to pyrazole. The optimal molar ratio is approximately 2.1:1 (H₂SO₄:pyrazole).[9][10] Stir the mixture until the pyrazole is completely dissolved, forming pyrazole sulfate.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating agent by combining fuming nitric acid and fuming sulfuric acid, maintaining a cool temperature. The optimal molar ratio is approximately 1.5:3 (fuming HNO₃:oleum).[9][10]

  • Nitration: Slowly add the prepared nitrating mixture to the pyrazole sulfate solution from Step 1, ensuring the reaction temperature is maintained at or below 50°C.

  • Reaction: Once the addition is complete, allow the mixture to stir at 50°C for 1.5 hours to ensure the reaction goes to completion.

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The 4-nitropyrazole product will precipitate out of the acidic solution as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization if necessary.

  • Characterization: The final product should be characterized by IR, NMR, and mass spectrometry to confirm its identity and purity.[9]

G Start Start: Pyrazole Step1 Step 1: Salt Formation Add conc. H₂SO₄ (in ice bath) Start->Step1 Intermediate Intermediate: Pyrazole Sulfate Step1->Intermediate Step2 Step 2: Nitration Add fuming HNO₃ / Oleum (Maintain at 50°C for 1.5h) Intermediate->Step2 Step3 Step 3: Quenching Pour onto ice Step2->Step3 Precipitate Precipitate Formation Step3->Precipitate Step4 Step 4: Isolation Vacuum Filtration & Wash with H₂O Precipitate->Step4 End End Product: 4-Nitropyrazole Step4->End

Caption: Workflow for the one-pot synthesis of 4-nitropyrazole.

Applications and Significance of Substituted 4-Nitropyrazoles

4-Nitropyrazole is not merely a chemical curiosity; it is a gateway to a vast range of functionalized molecules with significant practical applications.

  • Energetic Materials: 4-Nitropyrazole is a key precursor in the synthesis of advanced energetic materials.[7] Further nitration can yield 1,4-dinitropyrazole, which can then be rearranged to produce other highly energetic isomers like 3,4-dinitropyrazole. These compounds are investigated for their high density, thermal stability, and low sensitivity, making them attractive for modern explosives and propellants.[7][8]

  • Pharmaceuticals and Drug Discovery: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The 4-nitro derivative serves as a versatile intermediate for creating libraries of substituted pyrazoles for drug screening. For example, substituted pyrazol-4-yl pyridazinone derivatives have been discovered as novel and potent inhibitors of the c-Met kinase, a target in cancer therapy.[11] The nitro group can be readily reduced to an amino group, which can then be further functionalized to build molecular complexity.

  • Agrochemicals: The pyrazole ring is a common feature in many commercial herbicides and pesticides.[5][12] The development of substituted 4-nitropyrazoles contributes to the discovery of new agrochemicals with improved efficacy and novel modes of action. For instance, pyrazole-containing compounds like pyrazolynate and pyrazoxyfen have been commercialized as HPPD-inhibiting herbicides since the 1980s.[12]

Conclusion

From its theoretical conception in the 19th century with Ludwig Knorr's foundational synthesis, the pyrazole ring has become an indispensable scaffold in modern chemistry. The development of synthetic routes to substituted 4-nitro-1H-pyrazoles represents a critical chapter in this history, transforming a simple heterocycle into a highly versatile platform. The evolution from low-yield, high-temperature nitrations to efficient, one-pot methodologies has democratized access to this key intermediate. Today, 4-nitropyrazoles are at the heart of innovation in fields as diverse as oncology drug discovery and advanced energetic materials, demonstrating a rich history and a future of continued scientific discovery.

References

  • Title: Knorr Pyrazole Synthesis Source: Chem Help Asap URL: [Link]

  • Title: Knorr Pyrazole Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone Source: The Royal Society of Chemistry URL: [Link]

  • Title: One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure Source: ResearchGate URL: [Link]

  • Title: Knorr pyrazole synthesis | Request PDF Source: ResearchGate URL: [Link]

  • Title: Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL Source: PMC - NIH URL: [Link]

  • Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL: [Link]

  • Title: Pyrazole | Heterocyclic, Aromatic, Five-Membered Source: Britannica URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: PMC - PubMed Central URL: [Link]

  • Title: Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: Hans von Pechmann Source: Wikipedia URL: [Link]

  • Title: Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole Source: Semantic Scholar URL: [Link]

  • Title: 4-nitropyrazoles Source: Google Patents URL
  • Title: CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5 Source: HETEROCYCLES URL: [Link]

  • Title: One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure Source: Chinese Journal of Energetic Materials URL: [Link]

  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: PMC - NIH URL: [Link]

  • Title: Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors Source: PubMed URL: [Link]

Sources

Unveiling the Electronic Landscape: A Theoretical and Computational Guide to 1-(2-chloroethyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 1-(2-chloroethyl)-4-nitro-1H-pyrazole, a molecule of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are fundamental scaffolds in drug discovery, and the introduction of a nitro group, a potent electron-withdrawing moiety, dramatically influences the molecule's electronic properties, reactivity, and biological interactions.[1][2][3] This guide details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the structural and electronic characteristics of this compound. We will explore the causality behind computational choices, from functional and basis set selection to the interpretation of molecular orbitals and electrostatic potential maps. The protocols described herein are designed to be self-validating, providing a robust methodology for researchers.

Introduction: The Significance of Nitro-Substituted Pyrazoles

The pyrazole ring is a versatile five-membered heterocycle that forms the core of numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The electronic nature of the pyrazole ring can be finely tuned through substitution, allowing for the modulation of its pharmacokinetic and pharmacodynamic profiles.[3]

The introduction of a nitro group (-NO2) at the C4 position and a 2-chloroethyl group at the N1 position of the pyrazole ring creates a molecule with a unique electronic distribution. The nitro group, being a strong electron-withdrawing group, significantly impacts the electron density of the pyrazole ring, influencing its reactivity and potential as a therapeutic agent.[6][7] Such compounds are often investigated as potential prodrugs, where the nitro group can be bioreduced in hypoxic environments, a characteristic often found in solid tumors, to generate cytotoxic species.[8][9] Understanding the electronic structure is therefore paramount in predicting the molecule's behavior in biological systems and in the rational design of new therapeutic agents.[6][7]

This guide will walk through the theoretical and computational methodologies to comprehensively characterize the electronic properties of this compound.

Theoretical Methodology: A Self-Validating Computational Workflow

The investigation of the electronic structure of this compound is primarily conducted using quantum chemical calculations, with Density Functional Theory (DFT) being the method of choice due to its excellent balance of accuracy and computational cost.

Computational Workflow: From Geometry Optimization to Electronic Properties

The following diagram outlines a robust and logical workflow for the theoretical study of the target molecule.

computational_workflow cluster_setup Computational Setup cluster_calc Core Calculations cluster_analysis Data Analysis & Interpretation mol_build Molecular Structure Input method_select Method Selection (DFT: B3LYP) mol_build->method_select basis_select Basis Set Selection (e.g., 6-311++G(d,p)) method_select->basis_select geom_opt Geometry Optimization basis_select->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc struct_analysis Structural Parameter Analysis geom_opt->struct_analysis electronic_props Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->electronic_props tddft_calc TD-DFT Calculation (Excited States & UV-Vis) electronic_props->tddft_calc orbital_analysis Frontier Molecular Orbital Analysis electronic_props->orbital_analysis mep_analysis MEP Surface Interpretation electronic_props->mep_analysis spectral_analysis Simulated Spectra vs. Experimental Data tddft_calc->spectral_analysis

Caption: A flowchart illustrating the computational workflow for a DFT/TD-DFT study.

Expertise in Method Selection: Causality Behind the Choices
  • Density Functional Theory (DFT): DFT is employed for its ability to provide accurate electronic structures and energies for medium-sized organic molecules. The choice of functional is critical for reliability.

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional for organic molecules, providing a good description of both structure and electronic properties.[10][11]

  • Basis Set (6-311++G(d,p)): This basis set is chosen to provide a flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) are crucial for describing the anisotropic electron distribution in bonded atoms.[1][11]

Protocol for Geometry Optimization and Vibrational Analysis

A crucial first step is to determine the most stable conformation of the molecule.

Protocol:

  • Initial Structure: Construct the 3D structure of this compound using a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization using the selected DFT method (e.g., B3LYP/6-311++G(d,p)). This will find the lowest energy structure.

  • Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[10]

In-Depth Analysis of Electronic Structure

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions.[12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity.[13]

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data based on similar compounds)

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-3.5
HOMO-LUMO Gap4.0

A smaller HOMO-LUMO gap suggests higher reactivity.[12] For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, which will be localized primarily on the nitro-pyrazole moiety. The HOMO is likely to have significant contributions from the pyrazole ring.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack.[13]

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In our target molecule, these are expected around the oxygen atoms of the nitro group and the N2 atom of the pyrazole ring.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, which are susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms.

  • Green Regions (Neutral Potential): Represent areas of neutral electrostatic potential.

Time-Dependent DFT (TD-DFT) and Simulated UV-Vis Spectrum

TD-DFT is used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum.[12] This provides insights into the electronic transitions occurring within the molecule. The main electronic transitions are expected to be from the HOMO to the LUMO, corresponding to a π → π* transition.

Potential Applications in Drug Development

The theoretical data obtained from these studies can be invaluable for drug development professionals.

Molecular Docking

The optimized geometry and charge distribution of this compound can be used as input for molecular docking studies.[14][15][16][17] This computational technique predicts the preferred binding orientation of a ligand to a target protein, providing insights into its potential biological activity.[16]

docking_workflow cluster_inputs Inputs cluster_process Docking Simulation cluster_outputs Outputs & Analysis ligand Optimized Ligand Structure (this compound) docking Molecular Docking (e.g., AutoDock Vina) ligand->docking protein Target Protein Structure (e.g., from PDB) protein->docking binding_pose Predicted Binding Pose docking->binding_pose binding_energy Binding Affinity Score docking->binding_energy interaction_analysis Analysis of Intermolecular Interactions binding_pose->interaction_analysis

Caption: A simplified workflow for molecular docking studies.

Structure-Activity Relationship (SAR) Studies

The detailed electronic structure information can contribute to building robust SAR models. By understanding how modifications to the chemical structure affect the electronic properties, researchers can rationally design more potent and selective drug candidates.

Conclusion

The theoretical study of the electronic structure of this compound, through a combination of DFT and TD-DFT calculations, provides a deep understanding of its chemical and physical properties. This in-depth technical guide has outlined a comprehensive and self-validating computational workflow, from the initial choice of methodology to the final analysis of electronic properties and their implications for drug development. The insights gained from such theoretical investigations are crucial for guiding synthetic efforts and for the rational design of novel pyrazole-based therapeutic agents.

References

  • Benchchem. A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.
  • Yi, J., Hu, S., Liu, S., et al. Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory. Chinese Journal of Energetic Materials. 2010;18(3):252-256.
  • Elguero, J., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. 2021;26(15):4465.
  • Al-Sehemi, A. G., et al. Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan. 2014;36(1):1-10.
  • Bitar, L., & Jaber, A. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. 2025;5(1):1-7.
  • Request PDF. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
  • Nagalakshmi, R., et al. DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. Mapana Journal of Sciences. 2025;24(1):1-15.
  • Šarlauskas, J., et al. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences. 2021;22(11):5895.
  • Zhang, Y., et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. 2020;25(18):4184.
  • Göktaş, M., et al. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology. 2022;36(9):e23135. Available from: [Link]

  • Agrwal, A., et al. Molecular Docking and Antibacterial Studies of Pyranopyrazole Derivatives Synthesized Using [Pap-Glu@Chi] Biocatalyst Through a Greener Approach. The Arabian Journal for Science and Engineering. 2021;46(8):7459-7471.
  • Bitar, L., & Jaber, A. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. 2025.
  • Al-Hossainy, A. F., et al. A Combined Experimental and Tddft-dft Investigation of Structural and Optical Properties of Novel Pyrazole-1, 2, 3-triazole. SciSpace. 2021.
  • Madalambika, et al. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure. 2025;1324:143497.
  • Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. Journal of Pharmaceutical Research International. 2021;12(7):1-10.
  • Kumar, S., et al. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. 2014;10(7):421-425. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. 2024.
  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. 2019;9(2):1-6.
  • Request PDF. Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Journal of Saudi Chemical Society. 2017;22(6).
  • Primas, N. (Ed.). Nitro Group Containing Drugs. MDPI.
  • Šarlauskas, J., et al. Reduction of nitroaromatic compounds by NAD(P)H:quinone oxidoreductase (NQO1): The role of electron-accepting potency and structural parameters in the substrate specificity. ResearchGate. 2025.
  • Al-Ostoot, F. H., et al. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Drug Design, Development and Therapy. 2021;15:333-354. Available from: [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. 2024;14(4):78-91.
  • Synthesis and Electronic Investigation of Mono- And Di-Substituted 4-nitro- And 4-amino-pyrazol-1-yl bis(pyrazol-1-yl)pyridine-type Ligands and Luminescent Eu(iii) Derivatives. Dalton Transactions. 2017;46(24):7733-7742. Available from: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. 2021;133(1):1-26.
  • Kumar, V., & Kumar, A. Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. 2015;7(3):166-174. Available from: [Link]

  • Request PDF. Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. ResearchGate. 2025.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. 2023;13(7):1101. Available from: [Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate. 2025.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;65(1):201-214.

Sources

Methodological & Application

Application Note: Protocol for the Nitration of 1-(2-chloroethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The pyrazole scaffold is a privileged motif in medicinal chemistry and materials science, with nitrated pyrazoles serving as crucial intermediates in the synthesis of a diverse array of bioactive molecules and energetic materials.[1][2] The introduction of a nitro group onto the pyrazole ring significantly influences its electronic properties and provides a versatile handle for further functionalization. This application note provides a comprehensive and detailed protocol for the regioselective nitration of 1-(2-chloroethyl)-1H-pyrazole, a valuable building block in pharmaceutical research.[3][4] The causality behind each experimental step is explained to ensure a thorough understanding of the reaction, and robust safety protocols are integrated throughout.

Mechanistic Insights and Regioselectivity

The electrophilic nitration of pyrazoles is a well-established transformation, typically proceeding via the attack of a nitronium ion (NO₂⁺) on the electron-rich pyrazole ring.[5] The regioselectivity of this reaction is primarily governed by the electronic and steric effects of the substituents on the pyrazole core. For 1-substituted pyrazoles, the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density.[6]

The choice of nitrating agent and reaction conditions plays a critical role in controlling the outcome of the reaction.[6][7] Harsh conditions, such as the use of mixed nitric and sulfuric acids, can lead to the protonation of the pyrazole nitrogen, deactivating the ring towards electrophilic substitution and potentially favoring nitration on other susceptible groups if present.[6][8] Milder nitrating systems, such as nitric acid in acetic anhydride (forming acetyl nitrate), often provide better regioselectivity for the desired C4-nitrated product.[6]

In the case of 1-(2-chloroethyl)-1H-pyrazole, the primary objective is the selective introduction of a nitro group at the C4 position to yield 1-(2-chloroethyl)-4-nitro-1H-pyrazole. The protocol detailed below is optimized to favor this outcome while minimizing the formation of potential side products.

Materials and Methods

Reagents and Equipment
ReagentGradeSupplier
1-(2-chloroethyl)-1H-pyrazole≥95%Commercially Available
Fuming Nitric Acid (≥90%)ACS ReagentMajor Chemical Supplier
Sulfuric Acid (95-98%)ACS ReagentMajor Chemical Supplier
Dichloromethane (DCM)AnhydrousMajor Chemical Supplier
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Anhydrous Magnesium SulfateLaboratory GradeMajor Chemical Supplier
Deuterated Chloroform (CDCl₃)NMR GradeMajor Chemical Supplier
Round-bottom flask-Standard Laboratory Glassware
Magnetic stirrer and stir bar-Standard Laboratory Equipment
Ice bath-Standard Laboratory Equipment
Dropping funnel-Standard Laboratory Glassware
Separatory funnel-Standard Laboratory Glassware
Rotary evaporator-Standard Laboratory Equipment
NMR Spectrometer (400 MHz or higher)-Analytical Instrumentation
Safety Precautions

Nitration reactions are highly exothermic and involve the use of corrosive and oxidizing acids.[9][10][11][12][13] Strict adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles. A face shield is highly recommended.[9]

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[9]

  • Temperature Control: The reaction temperature must be carefully controlled using an ice bath to prevent runaway reactions.[10]

  • Quenching: The reaction mixture must be quenched by slowly adding it to ice water to dissipate heat and dilute the strong acids.

  • Waste Disposal: All acidic and organic waste must be disposed of according to institutional and local regulations. Do not mix nitric acid waste with other waste streams.[13]

Experimental Protocol

The following protocol outlines the step-by-step procedure for the nitration of 1-(2-chloroethyl)-1H-pyrazole.

Step 1: Preparation of the Nitrating Mixture
  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, carefully add 10 mL of concentrated sulfuric acid.

  • While maintaining the temperature at 0-5 °C, slowly add 2.5 mL of fuming nitric acid dropwise to the sulfuric acid with continuous stirring. This process is highly exothermic.

  • Allow the mixture to stir at 0-5 °C for 15 minutes to ensure the formation of the nitronium ion.

Step 2: Nitration Reaction
  • In a separate round-bottom flask, dissolve 1.31 g (10 mmol) of 1-(2-chloroethyl)-1H-pyrazole in 20 mL of dichloromethane.

  • Cool the pyrazole solution to 0-5 °C in an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 3: Work-up and Isolation
  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with stirring.

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with 20 mL portions of dichloromethane.

  • Combine the organic layers and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

The crude product, this compound, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[14] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[15][16]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the regiochemistry of the nitration.[17][18][19][20] The introduction of the nitro group at the C4 position will result in characteristic shifts in the signals of the pyrazole ring protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹).

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental protocol.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0-5°C) reaction Slow Addition of Nitrating Mixture to Substrate Solution (Maintain 0-5°C) prep_reagents->reaction prep_substrate Dissolve Substrate (1-(2-chloroethyl)-1H-pyrazole in DCM) prep_substrate->reaction stir Stir at 0-5°C (1-2 hours) reaction->stir monitor Monitor by TLC stir->monitor quench Quench on Ice monitor->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography or Recrystallization dry_concentrate->purify analyze Characterize by NMR, MS, IR purify->analyze

Caption: Experimental workflow for the nitration of 1-(2-chloroethyl)-1H-pyrazole.

Reaction Mechanism Overview

The following diagram provides a simplified representation of the electrophilic aromatic substitution mechanism for the nitration of the pyrazole ring.

Nitration_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product pyrazole 1-(2-chloroethyl)-1H-pyrazole sigma_complex Sigma Complex (Resonance Stabilized) pyrazole->sigma_complex Electrophilic Attack at C4 nitronium NO₂⁺ (from H₂SO₄/HNO₃) nitronium->sigma_complex product This compound sigma_complex->product Deprotonation H_plus H⁺ sigma_complex->H_plus

Caption: Simplified mechanism of electrophilic nitration of the pyrazole ring.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low YieldIncomplete reaction.Extend reaction time and continue to monitor by TLC. Ensure efficient stirring.
Loss of product during work-up.Ensure proper phase separation and perform multiple extractions.
Formation of multiple productsReaction temperature too high.Maintain strict temperature control (0-5 °C) during the addition of the nitrating mixture.
Incorrect stoichiometry of reagents.Accurately measure all reagents.
Starting material remainsInsufficient nitrating agent.Ensure the correct molar ratio of the nitrating mixture to the substrate.
Deactivation of nitrating agent.Use fresh, high-quality acids.

Conclusion

This application note provides a detailed and reliable protocol for the nitration of 1-(2-chloroethyl)-1H-pyrazole. By understanding the underlying mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently synthesize the desired this compound intermediate for applications in drug discovery and development. The provided troubleshooting guide will further assist in optimizing the reaction for high yield and purity.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]

  • Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • Nitration reaction safety. YouTube. Available at: [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]

  • NITRIC ACID SAFETY. University of Washington. Available at: [Link]

  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. NIH. Available at: [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PubMed Central. Available at: [Link]

  • Nitration. Wikipedia. Available at: [Link]

  • Nitropyrazoles. ResearchGate. Available at: [Link]

  • Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. ResearchGate. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. Available at: [Link]

  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available at: [Link]

  • Reduce your risk of a nitric acid incident. UW Environmental Health & Safety. Available at: [Link]

  • Process for the nitration of aromatic compounds. Google Patents.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]

  • nitration of aromatic compounds. YouTube. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ResearchGate. Available at: [Link]

  • Process for the purification of pyrazoles. Google Patents.
  • Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Available at: [Link]

  • 13 C NMR chemical shifts (ppm) of C-nitropyrazoles[21]. ResearchGate. Available at: [Link]

  • NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS. National Chemical Laboratory. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI. Available at: [Link]

  • Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3, 5-tetrazine-8-carboxamide and related compounds. PubMed. Available at: [Link]

  • Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)-3,4-dihydro-4-oxopyrazolo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide and related compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Thieme. Available at: [Link]

Sources

Synthetic Routes to Functionalized 4-Nitro-1H-Pyrazole Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4-Nitro-1H-Pyrazole Scaffold

The 4-nitro-1H-pyrazole scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The presence of the nitro group at the C4 position profoundly influences the electronic properties of the pyrazole ring, rendering it a versatile building block for the synthesis of a diverse array of functionalized derivatives.[1] The electron-withdrawing nature of the nitro group activates the pyrazole core towards certain transformations and serves as a precursor for other functional groups, such as the amino group, which is crucial for the development of bioactive molecules.[2][3] Furthermore, nitropyrazole compounds are foundational in the field of energetic materials due to their high nitrogen content, thermal stability, and energetic performance.[1][4]

This comprehensive guide provides an in-depth exploration of the primary synthetic routes to functionalized 4-nitro-1H-pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles that govern these transformations. By understanding the "why" behind the experimental choices, researchers can better troubleshoot and adapt these methods for their specific synthetic targets.

Core Synthetic Strategies: Accessing the 4-Nitropyrazole Ring

The introduction of the nitro group at the C4 position of the pyrazole ring is the critical first step in the synthesis of these valuable derivatives. The primary method for achieving this is through the direct electrophilic nitration of pyrazole.

Mechanism of Electrophilic Nitration of Pyrazole

The nitration of pyrazole is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. However, the regioselectivity of the substitution is highly dependent on the reaction conditions. Under acidic conditions, the pyrazole nitrogen can be protonated, deactivating the ring towards electrophilic attack. The C4 position is generally the most favorable site for electrophilic substitution in the neutral pyrazole ring due to the directing effects of the two nitrogen atoms, which reduce the electron density at the C3 and C5 positions.[3][5] The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid, typically sulfuric acid. The nitronium ion then attacks the electron-rich C4 position of the pyrazole ring to form a sigma complex (arenium ion), which subsequently loses a proton to restore aromaticity and yield 4-nitropyrazole.

Electrophilic Nitration of Pyrazole cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Aromatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ Pyrazole Pyrazole Sigma_Complex Sigma Complex (Arenium Ion) Pyrazole->Sigma_Complex + NO₂⁺ 4-Nitropyrazole 4-Nitropyrazole Sigma_Complex->4-Nitropyrazole - H⁺

Caption: Mechanism of Electrophilic Nitration of Pyrazole.

Protocol 1: High-Yield, One-Pot, Two-Step Synthesis of 4-Nitro-1H-pyrazole

This optimized protocol offers a significant improvement in yield compared to traditional mixed-acid nitration, achieving up to 85% yield.[4] The method involves the initial formation of pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid.

Materials:

  • Pyrazole (6.8 g, 0.1 mol)

  • Concentrated sulfuric acid (98%) (11 mL, 0.21 mol)

  • Fuming nitric acid (98%) (6.3 mL, 0.15 mol)

  • Fuming sulfuric acid (20% oleum) (19.3 mL, 0.30 mol)

  • Ice

  • Deionized water

  • Ethyl ether

  • Hexane

  • 100 mL four-necked flask with mechanical stirrer, thermometer, and dropping funnel

  • Ice-water bath

Procedure:

Step 1: Preparation of Pyrazole Sulfate

  • To a 100 mL four-necked flask equipped with a stirrer and thermometer, add concentrated sulfuric acid (11 mL) at room temperature.

  • Slowly add pyrazole (6.8 g) to the sulfuric acid with stirring.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of pyrazole sulfate.

Step 2: Nitration

  • In a separate flask, prepare the nitrosulfuric acid mixture by adding fuming sulfuric acid (19.3 mL) to a 100 mL four-necked flask.

  • Cool the flask in an ice-water bath and slowly add fuming nitric acid (6.3 mL) dropwise, maintaining the temperature between 0-10°C.

  • Cool the pyrazole sulfate mixture from Step 1 in an ice-water bath.

  • Slowly add the prepared nitrosulfuric acid (25 mL) dropwise to the pyrazole sulfate solution, keeping the temperature below 10°C.

  • After the addition is complete, remove the ice-water bath and raise the temperature to 50°C.

  • Maintain the reaction at 50°C for 1.5 hours. Monitor the reaction progress by TLC if desired.

  • After the reaction is complete, carefully pour the reaction mixture into 200 mL of ice water. A large amount of white solid will precipitate.

  • Collect the precipitate by vacuum filtration and wash the solid with ice water.

  • Dry the product under vacuum.

  • Recrystallize the crude product from an ethyl ether/hexane mixture to obtain pure 4-nitropyrazole (yield: 85%).

Safety Precautions:

  • This reaction involves the use of highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[6][7][8][9]

  • The addition of fuming nitric acid to fuming sulfuric acid is highly exothermic. Maintain strict temperature control during this step.

  • Quenching the reaction mixture in ice water is also highly exothermic. Perform this step slowly and with caution.

Functionalization of the 4-Nitro-1H-pyrazole Core

Once the 4-nitropyrazole core is synthesized, it can be further functionalized at the N1, C3, and C5 positions to generate a wide range of derivatives.

N-Alkylation of 4-Nitropyrazole

The N-H proton of 4-nitropyrazole is acidic and can be readily deprotonated with a base, allowing for subsequent alkylation at the N1 position.[1]

Protocol 2: General Procedure for N-Alkylation of 4-Nitropyrazole

This protocol provides a general method for the N-alkylation of 4-nitropyrazole using a base and an alkylating agent.[10]

Materials:

  • 4-Nitro-1H-pyrazole (1.0 eq.)

  • Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.2-1.5 eq.)

  • Alkylating agent (e.g., alkyl halide, dialkyl sulfate) (1.1-1.5 eq.)

  • Solvent (e.g., DMF, acetonitrile, acetone)

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-1H-pyrazole (1.0 eq.) in the chosen solvent.

  • Add the base (e.g., K₂CO₃, 1.5 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.2 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or recrystallization.

Expert Insight: The choice of base and solvent is crucial for the success of the N-alkylation. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an aprotic polar solvent like DMF may be necessary. For more reactive alkylating agents, a weaker base like potassium carbonate (K₂CO₃) in acetone or acetonitrile is often sufficient.

C5-Arylation via Palladium-Catalyzed C-H Activation

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds. For 4-nitropyrazoles, regioselective arylation at the C5 position can be achieved using palladium catalysis. The nitro group plays a crucial role in directing the C-H activation to the adjacent C5 position.

Mechanism of Pd-Catalyzed C-H Arylation: The mechanism of palladium-catalyzed C-H arylation is complex and can vary depending on the specific catalyst, directing group, and arylating agent used. A generally accepted catalytic cycle involves:

  • C-H Activation: The palladium catalyst coordinates to the pyrazole ring, often assisted by a directing group, and cleaves the C-H bond at the C5 position to form a palladacycle intermediate.

  • Oxidative Addition: The arylating agent (e.g., an aryl halide or diaryliodonium salt) undergoes oxidative addition to the palladium(II) center, forming a palladium(IV) intermediate.

  • Reductive Elimination: The aryl group and the pyrazole moiety on the palladium(IV) center undergo reductive elimination to form the C-C bond of the product and regenerate a palladium(II) species.

  • Catalyst Regeneration: The palladium(II) species re-enters the catalytic cycle.

Pd-Catalyzed C-H Arylation Start 4-Nitropyrazole + Ar-X Palladacycle Palladacycle Intermediate Start->Palladacycle C-H Activation Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Palladacycle Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Ar-X (Oxidative Addition) Product 5-Aryl-4-nitropyrazole Pd_IV->Product Reductive Elimination Product->Pd_Catalyst Catalyst Regeneration

Caption: Simplified Catalytic Cycle for Pd-Catalyzed C5-Arylation.

Synthesis of Amino Derivatives

The nitro group of 4-nitropyrazole can be readily reduced to an amino group, which serves as a versatile handle for further functionalization, such as in the synthesis of amides or through diazotization followed by Sandmeyer-type reactions.

Protocol 3: Reduction of 4-Nitropyrazole to 4-Amino-1H-pyrazole

Materials:

  • 4-Nitro-1H-pyrazole (1.0 eq.)

  • Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, Fe/HCl)

  • Solvent (e.g., ethanol, ethyl acetate, acetic acid)

  • Base for work-up (e.g., saturated NaHCO₃ solution)

  • Extraction solvent (e.g., ethyl acetate)

Procedure (using SnCl₂·2H₂O):

  • Dissolve 4-nitro-1H-pyrazole (1.0 eq.) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) in concentrated hydrochloric acid dropwise to the pyrazole solution at 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 4-amino-1H-pyrazole.

Halogenation of 4-Nitropyrazole

Direct halogenation of the 4-nitropyrazole ring can be challenging due to the deactivating effect of the nitro group. A more common approach is to introduce the halogen prior to nitration or to use a Sandmeyer reaction on a 4-amino-nitropyrazole derivative. However, methods for the direct halogenation of pyrazoles using N-halosuccinimides have been reported and can be adapted.[11]

Protocol 4: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole and Subsequent Nitration

This two-step protocol illustrates a common strategy where halogenation precedes nitration.

Step 1: Bromination of 3,5-Dimethylpyrazole

  • Dissolve 3,5-dimethylpyrazole in a suitable solvent like chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Filter off the succinimide byproduct and wash the filtrate with aqueous sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 4-bromo-3,5-dimethylpyrazole.

Step 2: Nitration of 4-Bromo-3,5-dimethylpyrazole

  • Follow a similar procedure to Protocol 1, using 4-bromo-3,5-dimethylpyrazole as the starting material. The reaction conditions may need to be adjusted (e.g., higher temperature or longer reaction time) due to the presence of the deactivating bromo group.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are a powerful method for constructing five-membered heterocyclic rings, including pyrazoles. In the context of 4-nitropyrazoles, a relevant approach involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile containing a nitro group, like a nitroalkene.[12]

Mechanism of [3+2] Cycloaddition of Nitrile Imines and Nitroalkenes: Nitrile imines, typically generated in situ from hydrazonoyl halides in the presence of a base, react with nitroalkenes in a concerted or stepwise manner. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. The reaction leads to the formation of a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole.

3+2 Cycloaddition Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine + Base Pyrazoline Pyrazoline Intermediate Nitrile_Imine->Pyrazoline + Nitroalkene Nitroalkene Nitroalkene (Dipolarophile) Pyrazole_Product Functionalized Pyrazole Pyrazoline->Pyrazole_Product Oxidation

Caption: Synthetic Pathway to Pyrazoles via [3+2] Cycloaddition.

Data Summary: Comparative Overview of Synthetic Routes

The following table summarizes the reaction conditions and typical yields for the synthesis and functionalization of 4-nitropyrazole derivatives.

Reaction Starting Material Reagents and Conditions Product Yield (%) Reference
Direct Nitration PyrazoleFuming HNO₃, Fuming H₂SO₄, 50°C, 1.5 h4-Nitro-1H-pyrazole85%[4]
Direct Nitration PyrazoleHNO₃, H₂SO₄, 90°C, 6 h4-Nitro-1H-pyrazole56%[4]
N-Methylation 4-NitropyrazoleNaH, CH₃I, Acetonitrile, RT, 16 h1-Methyl-4-nitropyrazole-[1]
C5-Arylation N-Protected 4-NitropyrazolePd Catalyst, Arylating Agent5-Aryl-4-nitropyrazoleVaries-
Reduction 4-NitropyrazoleSnCl₂·2H₂O, HCl, Ethanol4-Amino-1H-pyrazoleGood-
Halogenation 3,5-DimethylpyrazoleNBS, CCl₄, RT4-Bromo-3,5-dimethylpyrazoleExcellent[11]

Conclusion and Future Outlook

The synthetic routes outlined in this guide provide a robust toolkit for accessing a wide variety of functionalized 4-nitro-1H-pyrazole derivatives. The choice of a particular synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Direct nitration remains the most straightforward method for obtaining the core 4-nitropyrazole scaffold, with the one-pot, two-step protocol offering superior yields. Subsequent functionalization through N-alkylation, C-H activation, reduction of the nitro group, and cycloaddition reactions opens up a vast chemical space for exploration.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods, particularly for direct C-H functionalization at other positions of the pyrazole ring. Furthermore, the exploration of novel cycloaddition strategies to construct the 4-nitropyrazole core with multiple points of diversity will continue to be an active area of investigation. The continued development of synthetic methodologies for this versatile scaffold will undoubtedly lead to the discovery of new molecules with important applications in medicine, agriculture, and materials science.

References

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • ScienceDirect. Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Available from: [Link]

  • Quora. What safety precautions should I take when handling nitric acid? Available from: [Link]

  • SlideShare. Pyrazole. Available from: [Link]

  • East Harbour Group. MIXED NITRATING ACID (greater than 50% HN03). Available from: [https://www.easth Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-50-SDS.pdf]([Link] Harbour.co.nz/wp-content/uploads/2022/12/Mixed-Nitrating-Acid-50-SDS.pdf)

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]

  • ResearchGate. Halogenation of Pyrazoles Using N -Halosuccinimides in CCl 4 and in Water. Available from: [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

  • NIH. Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. Available from: [Link]

  • ACS Publications. Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. Available from: [Link]

  • Columbus Chemical. Concentrated Nitric with 2% Sulfuric Acid. Available from: [Link]

  • NIH. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

  • ResearchGate. Review on synthesis of nitropyrazoles. Available from: [Link]

  • Royal Society of Chemistry. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Available from: [Link]

  • PubMed. Asymmetric catalytic 1,3-dipolar cycloaddition reaction of nitrile imines for the synthesis of chiral spiro-pyrazoline-oxindoles. Available from: [Link]

  • ResearchGate. N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Available from: [Link]

  • ResearchGate. (PDF) Nitropyrazoles (review). Available from: [Link]

  • ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review. Available from: [Link]

  • University of Washington. NITRIC ACID SAFETY. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • International Journal for Research in Applied Science & Engineering Technology. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Available from: [Link]

  • Open Access LMU. Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Available from: [Link]

  • NIH. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • Organic Chemistry Tutor. 21.03 Sandmeyer Reaction. Available from: [Link]

Sources

The Strategic Application of 1-(2-chloroethyl)-4-nitro-1H-pyrazole in Click Chemistry for Advanced Drug Discovery and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and robust protocols for the utilization of 1-(2-chloroethyl)-4-nitro-1H-pyrazole as a versatile building block in click chemistry reactions. We delve into the mechanistic underpinnings, provide step-by-step experimental workflows for both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), and offer insights into the characterization and potential applications of the resulting nitropyrazole-triazole conjugates. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Emergence of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. The subject of this guide, this compound, is a particularly attractive starting material due to its bifunctional nature. The chloroethyl group provides a reactive handle for facile conversion to an azide or an alkyne, the key functional groups for click chemistry. Simultaneously, the 4-nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the pyrazole ring and the resulting triazole conjugate, potentially influencing their biological activity and pharmacokinetic properties.[4]

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[5] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which stereospecifically yields 1,4-disubstituted 1,2,3-triazoles.[6][7] This reaction has revolutionized drug discovery, bioconjugation, and materials science due to its reliability and mild reaction conditions.[8]

This guide will empower researchers to harness the potential of this compound in their synthetic endeavors, providing a clear pathway to novel molecular entities with significant therapeutic and diagnostic potential.

Core Principles and Mechanistic Insights

The journey from this compound to a triazole conjugate via click chemistry involves two key transformations:

  • Functional Group Interconversion: The chloroethyl moiety must first be converted into either an azide or a terminal alkyne. The more common and often more straightforward approach is the nucleophilic substitution of the chloride with an azide anion (from sodium azide), an SN2 reaction.[9][10]

  • Cycloaddition Reaction: The resulting azide-functionalized nitropyrazole can then undergo a [3+2] cycloaddition with a terminal alkyne (in the case of CuAAC) or a strained cyclooctyne (in the case of SPAAC) to form the stable triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry.[5] It proceeds via a catalytic cycle involving a copper(I) acetylide intermediate. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[6]

CuAAC_Mechanism cluster_prep Azide Preparation cluster_click CuAAC Reaction Alkyl_Halide This compound Azide_Product 1-(2-azidoethyl)-4-nitro-1H-pyrazole Alkyl_Halide->Azide_Product Sɴ2 Reaction Sodium_Azide NaN₃ Sodium_Azide->Alkyl_Halide Triazole 1,4-Disubstituted Triazole Azide_Product->Triazole Alkyne Terminal Alkyne Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Cu_Acetylide Cu_Acetylide->Triazole Cycloaddition caption CuAAC Workflow SPAAC_Mechanism cluster_prep Azide Preparation cluster_click SPAAC Reaction Alkyl_Halide This compound Azide_Product 1-(2-azidoethyl)-4-nitro-1H-pyrazole Alkyl_Halide->Azide_Product Sɴ2 Reaction Sodium_Azide NaN₃ Sodium_Azide->Alkyl_Halide Triazole Triazole Product Azide_Product->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole [3+2] Cycloaddition caption SPAAC Workflow

Caption: Workflow for SPAAC reaction.

Experimental Protocols

Safety First: Always handle sodium azide with extreme caution in a well-ventilated fume hood. It is highly toxic and can form explosive compounds with heavy metals and acids. [11][12][13]Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves. [13]

Protocol 1: Two-Step Synthesis of 1-(2-azidoethyl)-4-nitro-1H-pyrazole

This protocol details the synthesis of the azide intermediate, which can then be used in subsequent click reactions.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (approximately 5-10 mL per gram of starting material).

  • Azide Addition: To the stirred solution, add sodium azide (1.5 - 2.0 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (3-4 times the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water (2 x volume of the organic layer) followed by brine (1 x volume of the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(2-azidoethyl)-4-nitro-1H-pyrazole.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: One-Pot Synthesis of a 1,4-Disubstituted Nitropyrazole-Triazole via CuAAC

This protocol describes a convenient one-pot procedure that avoids the isolation of the potentially hazardous azide intermediate.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Terminal alkyne of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the terminal alkyne (1.1 eq), and sodium azide (1.2 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Addition: To the stirred mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.2-0.3 eq) followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, add deionized water to the reaction mixture to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and then a minimal amount of cold ethanol or diethyl ether.

  • Drying: Dry the product under vacuum to obtain the desired 1,4-disubstituted nitropyrazole-triazole.

Parameter Protocol 1 (Two-Step) Protocol 2 (One-Pot)
Intermediate Isolation Yes (Azide)No
Safety Requires handling of isolated organic azideReduces handling of hazardous azide
Reaction Time Longer (two separate reactions)Shorter (single reaction)
Work-up More extensive (extraction, washing)Simpler (precipitation, filtration)
Versatility Allows for characterization of the azide intermediateStreamlined for rapid library synthesis
Protocol 3: SPAAC with 1-(2-azidoethyl)-4-nitro-1H-pyrazole

This protocol is suitable for bioconjugation or other applications where a metal-free reaction is desired.

Materials:

  • 1-(2-azidoethyl)-4-nitro-1H-pyrazole (prepared as in Protocol 1)

  • Strained cyclooctyne (e.g., DBCO-functionalized molecule)

  • Phosphate-buffered saline (PBS) or other appropriate aqueous buffer

  • Acetonitrile or DMSO (as a co-solvent if needed for solubility)

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • Reaction Setup: Dissolve the DBCO-functionalized molecule in PBS (or a mixture of PBS and a minimal amount of a water-miscible organic solvent like acetonitrile or DMSO to ensure solubility).

  • Azide Addition: Add a solution of 1-(2-azidoethyl)-4-nitro-1H-pyrazole (1.1-1.5 eq) in the same buffer or solvent system to the reaction mixture.

  • Reaction: Gently mix the solution and allow the reaction to proceed at room temperature for 4-12 hours. The reaction can also be performed at 4°C for longer durations if the biomolecule is sensitive.

  • Purification: The purification method will depend on the nature of the conjugated molecule. For biomolecules, techniques such as size-exclusion chromatography, dialysis, or affinity purification can be employed to remove excess unreacted nitropyrazole azide.

Characterization of Nitropyrazole-Triazole Conjugates

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the triazole ring is typically confirmed by the appearance of a characteristic singlet for the triazole proton (CH ) in the region of δ 7.5-8.5 ppm. [1][14]The disappearance of the alkyne proton signal will also be evident.

    • ¹³C NMR: The formation of the triazole ring will be indicated by the appearance of new signals for the triazole carbons. The chemical shifts of the pyrazole carbons may also be affected by the new triazole substituent. [15][16]* Infrared (IR) Spectroscopy:

    • The successful conversion of the chloroethyl group to an azide will be marked by the appearance of a strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) stretching vibration.

    • Upon formation of the triazole, this azide peak will disappear. The nitro group (NO₂) will exhibit characteristic strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. [17][18]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds, providing strong evidence for their elemental composition.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion in azidation (Protocol 1) Incomplete reactionIncrease reaction time and/or temperature. Ensure anhydrous conditions.
Poor quality of sodium azideUse freshly opened or properly stored sodium azide.
Low yield in one-pot CuAAC (Protocol 2) Oxidation of Cu(I) to inactive Cu(II)Ensure the sodium ascorbate solution is freshly prepared. Degas the solvents.
Insoluble starting materialsUse a co-solvent like DMSO or increase the proportion of t-butanol.
Side reactionsLower the reaction temperature.
Difficulty in purifying the product Product is insolubleTry different recrystallization solvents or use preparative HPLC.
Product co-elutes with starting materialsOptimize the mobile phase for column chromatography.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel nitropyrazole-triazole conjugates via click chemistry. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible through this methodology. The resulting compounds, with their unique electronic and structural features, hold significant promise for applications in drug discovery, chemical biology, and materials science. Further exploration of the structure-activity relationships of these conjugates will undoubtedly lead to the development of new and improved therapeutic agents and functional materials.

References

  • Kolb, H. C.; Finn, M. G.; Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew. Chem. Int. Ed.2001 , 40 (11), 2004–2021. [Link]

  • Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angew. Chem. Int. Ed.2002 , 41 (14), 2596–2599. [Link]

  • Tornøe, C. W.; Christensen, C.; Meldal, M. Peptidotriazoles on Solid Phase:-[5][6][7]Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. J. Org. Chem.2002 , 67 (9), 3057–3064. [Link]

  • University of Illinois Urbana-Champaign, Division of Research Safety. Sodium Azide NaN3. [Link]

  • Larina, L. I.; Lopyrev, V. A. 13C NMR chemical shifts of C-nitropyrazoles. ResearchGate. [Link]

  • Reddit. Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). [Link]

  • Request PDF. ChemInform Abstract: Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. ResearchGate. [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]

  • Clotet-Codony, I.; et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry. 2022 , 8(4), 41. [Link]

  • Alam, M. J.; et al. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. 2022 , 27(9), 2974. [Link]

  • Ameta, K. L.; et al. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chem. Rev.2021 , 121(13), 7356-7438. [Link]

  • Chemistry Steps. SN2 Reaction Mechanism. [Link]

  • Shcherbakov, D. N.; et al. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules. 2022 , 27(19), 6543. [Link]

  • University of Victoria. Azides. [Link]

  • Fürth lab. This protocol explains how to conjugate alkyne-labeled oligonucleotides with azide. [Link]

  • Fodor, C.; et al. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein J. Org. Chem.2020 , 16, 1856-1863. [Link]

  • The Organic Chemistry Tutor. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link]

  • Jäger, C. M.; et al. 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Front. Chem.2019 , 7, 186. [Link]

  • Gorgun, A.; et al. Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. Frontiers in Chemical Sciences. 2025 . [Link]

  • Abood, N. A.; et al. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. 2012 , 4(3), 1772-1781. [Link]

  • Wang, Z.; et al. Luminescence of 1,3,6-trisubstituted pyrazolo[3,4-d]t[5][6][7]riazoles. TSpace. [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Li, Y.; et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. 2020 , 25(1), 163. [Link]

Sources

Application of 1-(2-chloroethyl)-4-nitro-1H-pyrazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-(2-chloroethyl)-4-nitro-1H-pyrazole in Medicinal Chemistry

Introduction: A Molecule of Dual Functionality

In the landscape of medicinal chemistry, the design of novel therapeutic agents often hinges on the strategic combination of well-understood pharmacophores. This compound is a synthetic heterocyclic compound that exemplifies this principle. It is comprised of two key moieties: a 4-nitropyrazole core and a 1-(2-chloroethyl) substituent. While not a widely commercialized drug, its structure presents a compelling rationale for investigation as an anticancer agent, specifically as a bioreductive alkylating agent.

The pyrazole nucleus is a foundational scaffold in numerous pharmaceuticals, known for a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3][4]. The addition of a nitro group, particularly on an aromatic ring, introduces the potential for hypoxia-selective activation. Many solid tumors exhibit regions of low oxygen (hypoxia), a condition that can be exploited by prodrugs that are selectively reduced to their active, cytotoxic forms by enzymes overexpressed in this environment[5]. Studies on nitropyrazole-derived materials have indeed pointed towards their potential for cytotoxicity and genotoxicity, linked to the generation of reactive oxygen/nitrogen species and DNA damage[6][7].

The second component, the 2-chloroethyl group attached to a nitrogen atom, is the hallmark of classical nitrogen mustards, one of the oldest classes of alkylating anticancer agents[8][9][10]. This functional group can form a highly electrophilic aziridinium ion, which subsequently alkylates nucleophilic sites on biological macromolecules, most notably the N7 position of guanine in DNA. This covalent modification can lead to DNA cross-linking, strand breaks, and ultimately, cell death[8][10][11].

Therefore, this compound is rationally designed to be a stable, less toxic prodrug that can be selectively activated in hypoxic tumor environments to release a potent DNA alkylating agent. This application note provides a detailed guide for researchers on the synthesis, proposed mechanism, and biological evaluation of this promising molecular scaffold.

Postulated Mechanism of Action: Hypoxia-Activated DNA Alkylation

The therapeutic potential of this compound is predicated on a two-stage mechanism of action designed to achieve tumor selectivity.

  • Bioreductive Activation: In the low-oxygen environment characteristic of solid tumors, intracellular reductases (e.g., cytochrome P450 reductases) can reduce the nitro group on the pyrazole ring. This one-electron reduction process, which is less favorable under normal oxygen concentrations (normoxia), generates a nitro radical anion. Subsequent reduction steps can yield nitroso, hydroxylamino, and ultimately amino derivatives. This bio-reduction is the critical selectivity-conferring step, concentrating the activation of the drug within the target tumor tissue.

  • DNA Alkylation: The 2-chloroethyl side chain is the cytotoxic effector. It undergoes an intramolecular cyclization (anchimerically assisted) to form a highly strained and electrophilic aziridinium ion. This reactive intermediate is then susceptible to nucleophilic attack by biological macromolecules. The primary target is DNA, specifically the electron-rich N7 position of guanine residues. This covalent binding (alkylation) disrupts DNA structure and function. If a second 2-chloroethyl group were present, it could lead to interstrand cross-links, which are particularly difficult for cancer cells to repair. Even with a single alkylating arm, this can lead to DNA strand breaks during replication, activation of DNA damage response pathways, and ultimately, the induction of apoptosis.

The following pathway illustrates this proposed mechanism:

Mechanism_of_Action Prodrug This compound (Stable Prodrug) Reduction Enzymatic Reduction (e.g., P450 Reductases) Prodrug->Reduction Enters Hypoxia Hypoxic Tumor Environment Hypoxia->Reduction Enables ActiveSpecies Reduced Intermediate (e.g., Hydroxylamino) Reduction->ActiveSpecies Activates Aziridinium Aziridinium Ion Formation (Intramolecular Cyclization) ActiveSpecies->Aziridinium Releases DNA DNA (Guanine-N7) Aziridinium->DNA Attacks AlkylatedDNA Alkylated DNA DNA->AlkylatedDNA Forms Apoptosis DNA Damage & Apoptosis AlkylatedDNA->Apoptosis Leads to

Caption: Proposed bioactivation and DNA alkylation pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard N-alkylation of 4-nitro-1H-pyrazole. The causality behind this choice is its reliability and the use of commercially available starting materials. Glacial acetic acid can serve as both a solvent and a catalyst for similar reactions, though a base like potassium carbonate in a polar aprotic solvent is a common alternative.[12]

Materials:

  • 4-nitro-1H-pyrazole

  • 1-bromo-2-chloroethane (or 1,2-dichloroethane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1H-pyrazole (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF (approx. 0.2 M concentration relative to the pyrazole). Stir the suspension for 15 minutes at room temperature.

  • Alkylation: Add 1-bromo-2-chloroethane (1.5 eq) dropwise to the stirring suspension. The use of an excess of the alkylating agent ensures complete consumption of the starting pyrazole.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete (disappearance of the starting pyrazole spot by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL). This removes residual DMF and any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Synthesis_Workflow A 1. Dissolve 4-nitro-1H-pyrazole and K₂CO₃ in DMF B 2. Add 1-bromo-2-chloroethane A->B C 3. Heat at 80°C for 12-18h (Monitor by TLC) B->C D 4. Aqueous Work-up (Water Quench) C->D E 5. Extraction with Ethyl Acetate D->E F 6. Wash Organic Layer (Water, NaHCO₃, Brine) E->F G 7. Dry (MgSO₄) and Concentrate F->G H 8. Column Chromatography (Silica Gel) G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis of the target compound.

Protocol 2: In Vitro Hypoxia-Selective Cytotoxicity Assay

This protocol is designed to validate the core hypothesis: that the compound is more toxic to cancer cells under hypoxic conditions than under normal oxygen conditions. A cell line like A549 (human lung adenocarcinoma) is a robust choice for initial screening.[13]

Materials:

  • A549 human lung cancer cell line

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Hypoxia chamber (e.g., with 1% O₂, 5% CO₂, 94% N₂)

  • Standard CO₂ incubator (21% O₂, 5% CO₂)

Procedure:

  • Cell Seeding: Seed A549 cells into two identical 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere for 24 hours in a standard incubator.

  • Compound Preparation: Prepare serial dilutions of the test compound and doxorubicin in culture medium. The final concentration of DMSO should be kept constant and non-toxic (e.g., <0.1%).

  • Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the test compound to the wells. Include wells with medium only (negative control) and doxorubicin (positive control).

  • Incubation: Place one plate in the standard CO₂ incubator (normoxia) and the other plate in the hypoxia chamber. Incubate both plates for 48 hours. The rationale for parallel plates is to directly compare the effect of oxygen levels on cytotoxicity.

  • MTT Assay: After 48 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

    • Plot cell viability versus log concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions.

    • Calculate the Hypoxia Cytotoxicity Ratio (HCR) as: HCR = IC₅₀ (normoxia) / IC₅₀ (hypoxia) . An HCR value significantly greater than 1 indicates hypoxia-selective cytotoxicity.

Data Presentation and Structure-Activity Relationships (SAR)

To guide further drug development, it is crucial to understand the relationship between the compound's structure and its biological activity. The following table presents hypothetical data for a series of analogs to illustrate key SAR insights.

Compound IDR¹ Substituent (Position 4)R² Substituent (N1-Sidechain)IC₅₀ (Normoxia, µM)IC₅₀ (Hypoxia, µM)HCR
Target-01 -NO₂-CH₂CH₂Cl>1005.2>19.2
Analog-02 -H-CH₂CH₂Cl85.579.81.1
Analog-03 -NO₂-CH₂CH₃>200>200-
Analog-04 -NO₂-CH₂CH₂Br>1002.1>47.6
Analog-05 5-NO₂-CH₂CH₂Cl>10015.6>6.4

Interpretation of SAR Data:

  • Role of the Nitro Group: A comparison of Target-01 and Analog-02 strongly suggests that the 4-nitro group is essential for hypoxia-selective activity. The absence of the nitro group in Analog-02 results in the loss of the hypoxia effect (HCR ≈ 1), supporting its role in bioreductive activation.

  • Role of the Chloroethyl Group: Analog-03, which lacks the reactive halogen, is inactive under both conditions. This confirms that the chloroethyl moiety is the cytotoxic warhead, and without its alkylating capability, the molecule has no effect.

  • Effect of the Leaving Group: Analog-04, with a bromoethyl side chain, shows enhanced hypoxic potency compared to the chloroethyl analog (Target-01 ). This is consistent with the fact that bromide is a better leaving group than chloride, leading to a faster rate of aziridinium ion formation and subsequent alkylation.

  • Positional Isomerism: Moving the nitro group to the 5-position (Analog-05) retains hypoxia selectivity but may alter the potency. This highlights that the electronic environment and steric factors around the nitro group can influence the efficiency of its enzymatic reduction.

References

  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density m
  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family | Request PDF. (n.d.).
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025).
  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Review: biologically active pyrazole deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Overview on Biological Activities of Pyrazole Derivatives | Request PDF. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry.
  • Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-(2-Chlorophenyl)acetohydrazide. (n.d.). Benchchem.
  • Alkylating agents - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180.
  • Alkylating Agents. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Hypoxia-selective antitumor agents. 16. Nitroarylmethyl quaternary salts as bioreductive prodrugs of the alkylating agent mechlorethamine. (n.d.). PubMed.
  • Alkylating agents -Medicinal Chemistry | PDF. (n.d.). Slideshare.
  • Alkylating Agents | Request PDF. (n.d.).

Sources

The Nitro-Pyrazoylethyl Scaffold: A Versatile Platform for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Prominence of the 1-(2-chloroethyl)-4-nitro-1H-pyrazole Scaffold

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of drug discovery. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has proven to be a "privileged scaffold" due to its remarkable versatility and presence in numerous approved drugs.[1][2] The introduction of a 4-nitro group to the pyrazole ring significantly modulates its electronic properties, often enhancing its biological activity. Furthermore, the incorporation of a reactive 1-(2-chloroethyl) side chain provides a strategic handle for the synthesis of diverse derivatives, making This compound a highly attractive starting point for the development of new chemical entities with potential therapeutic applications in oncology and infectious diseases.

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis of the core scaffold and its subsequent derivatization, as well as methodologies for the biological evaluation of the resulting compounds. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical and biological principles.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatization is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity.

Protocol 1: Proposed Synthesis of this compound

Reaction Scheme:

Synthesis_of_Core_Scaffold 4-Nitropyrazole 4-Nitropyrazole Reaction 4-Nitropyrazole->Reaction 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Reaction Product This compound Reaction->Product NaOH, TBAC, H2O/Toluene

Figure 1: Proposed synthesis of the core scaffold.

Materials:

  • 4-Nitropyrazole

  • 1,2-Dichloroethane (DCE)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium chloride (TBAC)

  • Toluene

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • FT-IR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitropyrazole (1 equivalent) in a biphasic solvent system of toluene and aqueous sodium hydroxide (50% w/v).

  • Phase Transfer Catalyst: Add a catalytic amount of tetrabutylammonium chloride (TBAC, ~5 mol%). The use of a phase transfer catalyst is crucial to facilitate the reaction between the pyrazole anion in the aqueous phase and the alkylating agent in the organic phase.

  • Addition of Alkylating Agent: Add an excess of 1,2-dichloroethane (3-5 equivalents) to the reaction mixture. An excess of the alkylating agent is used to drive the reaction towards the desired product and minimize side reactions.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Separate the organic layer using a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL) to recover any remaining product.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any residual aqueous components. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.

Protocol 2: General Procedure for the Derivatization of the Scaffold

The chloroethyl group at the N1 position of the pyrazole is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. This allows for the creation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Reaction Scheme:

Derivatization_of_Scaffold Core_Scaffold This compound Reaction Core_Scaffold->Reaction Nucleophile Nucleophile (R-NuH) Nucleophile->Reaction Product Derivative Reaction->Product Base, Solvent

Figure 2: General derivatization scheme.

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a suitable base (e.g., potassium carbonate, sodium hydride) to the reaction mixture to facilitate the nucleophilic attack. The choice of base will depend on the pKa of the nucleophile.

  • Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 equivalents). A wide variety of nucleophiles can be employed, including amines, thiols, alcohols, and azides, to generate a diverse library of compounds.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up, followed by extraction with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

Biological Evaluation Protocols

The following protocols describe standard in vitro assays to evaluate the anticancer and antimicrobial potential of the synthesized pyrazole derivatives.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat with pyrazole derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Sources

High-throughput screening of 1-(2-chloroethyl)-4-nitro-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the High-Throughput Screening of 1-(2-chloroethyl)-4-nitro-1H-pyrazole Derivatives for Anticancer Drug Discovery

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of a novel class of compounds: this compound derivatives. Pyrazole-containing structures are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in numerous pharmacologically active agents.[1][2][3] The unique combination of a 1-(2-chloroethyl) group, a potential alkylating moiety, and a 4-nitro group, which can be bioreduced in hypoxic tumor environments, makes this particular pyrazole series a compelling library for identifying new anticancer therapeutic leads.[4]

High-throughput screening is an indispensable methodology in the early stages of drug discovery, enabling the rapid and efficient evaluation of vast compound libraries to identify "hits" with desired biological activity.[5][6][7] This guide details a robust, multi-stage screening cascade designed to first identify cytotoxic and anti-proliferative compounds and then to confirm their activity and determine their potency. The protocols are designed to be self-validating through rigorous use of controls and statistical analysis, ensuring the generation of reliable and reproducible data.

The Screening Cascade: A Strategy for Hit Identification and Validation

A successful HTS campaign is not a single experiment but a funneling process. This cascade approach efficiently filters a large library down to a small number of well-characterized hits, maximizing resource efficiency and the confidence in downstream follow-up.

G cluster_0 Screening Funnel A Compound Library (10,000s of Pyrazole Derivatives) B Primary Screen Single-Concentration (e.g., 10 µM) Cytotoxicity Assay A->B Assay-Ready Plates C Hit Identification (~1-3% of Library) B->C Data Analysis (Z-Score > 3) D Secondary Screen 10-Point Dose-Response IC50 Determination C->D Hit Picking E Confirmed Hits (Potency & Selectivity Profile) D->E Curve Fitting (4PL Model) F Mechanism of Action (MOA) Studies (e.g., Apoptosis, Cell Cycle) E->F Prioritization

Caption: The High-Throughput Screening (HTS) cascade for hit discovery.

Part 1: Primary High-Throughput Screen

Objective: To rapidly identify initial "hits" from a large library of this compound derivatives that exhibit significant anti-proliferative or cytotoxic activity in a panel of human cancer cell lines.

Expertise & Rationale:
  • Cell Line Panel: We employ a panel of cell lines to provide early insights into whether a compound has broad-spectrum activity or is selective for a particular cancer type. For this protocol, we suggest:

    • A549: A human lung adenocarcinoma cell line.

    • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.

    • HCT116: A human colorectal carcinoma cell line. These lines are well-characterized, robust for HTS, and represent common solid tumor types where pyrazole derivatives have shown activity.[1][8]

  • Assay Choice (Resazurin Reduction): For primary screening, the Resazurin (commercially known as AlamarBlue) assay is selected for its robustness, low cost, and simple "add-and-read" format, which is ideal for automation.[7][9] This fluorometric assay measures the metabolic reduction of non-fluorescent blue Resazurin to highly fluorescent pink Resorufin by viable, metabolically active cells. This provides a reliable proxy for cell viability.[9]

Detailed Protocol: Primary Screening (384-Well Format)
  • Cell Culture & Seeding:

    • Culture A549, MCF-7, and HCT116 cells in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • On the day of the assay, harvest cells using trypsin and perform a cell count. Dilute the cell suspension to the predetermined optimal seeding density (e.g., 1,000 - 2,500 cells/well).

    • Using a liquid dispenser, seed 40 µL of the cell suspension into each well of a 384-well clear-bottom, black-walled plate. The black walls are crucial to minimize well-to-well crosstalk during fluorescence reading.

    • Incubate the plates for 18-24 hours to allow for cell attachment.[5]

  • Compound Preparation & Addition:

    • Prepare a 10 mM stock solution of each pyrazole derivative in 100% DMSO.

    • Create an intermediate plate by diluting the stock solutions to 2 mM in DMSO.

    • Using an acoustic liquid handler (e.g., ECHO) or a pin tool, transfer 50 nL of the 2 mM compound solution from the intermediate plate to the cell plates. This results in a final assay concentration of 10 µM with a final DMSO concentration of 0.1%.

    • Controls: Dedicate specific wells on each plate for:

      • Negative Control: Receive 50 nL of 100% DMSO (vehicle control).

      • Positive Control: Receive 50 nL of a 2 mM stock of a potent cytotoxic agent like Doxorubicin (final concentration 10 µM).

  • Incubation & Assay Readout:

    • Incubate the plates for 72 hours at 37°C with 5% CO₂. A 72-hour incubation is sufficient to observe effects on cell proliferation.

    • Prepare a 0.1 mg/mL working solution of Resazurin in sterile PBS.

    • Add 10 µL of the Resazurin solution to each well.

    • Incubate for an additional 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence of each well using a plate reader (e.g., Envision HTS Plate Reader) with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[10]

Data Analysis & Hit Selection
  • Normalization: The raw fluorescence data from each well is normalized to the on-plate controls to determine the percent inhibition for each compound.

    • Percent Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

  • Quality Control: For each plate, calculate the Z'-factor to assess the quality and robustness of the assay.

    • Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

    • An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.

  • Hit Selection: A compound is typically classified as a "hit" if its activity is statistically significant compared to the vehicle control. A common and robust method is to use the Z-score.

    • Z-score = (Value_Compound - Mean_Negative) / SD_Negative

    • Hit Criterion: Compounds exhibiting a Z-score ≤ -3 (representing an inhibition greater than 3 standard deviations from the mean of the negative controls) are selected for further investigation.[6][11]

Sample Primary Screen Data (A549 Cells)
Compound ID Raw Fluorescence % Inhibition Z-score
Vehicle Control (Mean)85,4300%0.00
Positive Control (Mean)4,210100%-21.89
PYRA-00184,9950.5%-0.12
PYRA-002 35,670 61.3% -13.23
PYRA-00379,8506.9%-1.50
PYRA-004 41,230 54.4% -11.75

Part 2: Secondary Screen - Dose-Response Confirmation

Objective: To confirm the activity of hits identified in the primary screen and to determine their potency by calculating the half-maximal inhibitory concentration (IC₅₀).

Expertise & Rationale:

Confirming hits in a dose-response format is a critical step to eliminate false positives that may arise from compound autofluorescence, precipitation, or other artifacts at a single high concentration.[12] Generating an IC₅₀ value provides a quantitative measure of a compound's potency, which is essential for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.

Detailed Protocol: IC₅₀ Determination
  • Compound Plating:

    • For each "hit" compound, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a top concentration of 10 mM.

    • Transfer 50 nL of each concentration into the appropriate wells of a 384-well cell plate using an acoustic liquid handler. This will generate a final concentration curve typically ranging from 100 µM down to ~5 nM.

  • Assay Execution:

    • The remainder of the protocol (cell seeding, incubation times, Resazurin addition, and fluorescence reading) is identical to the primary screening protocol. This consistency is key to ensuring data correlation between the two stages.

Data Analysis and Interpretation
  • Data Plotting: For each compound, plot the percent inhibition against the logarithm of the compound concentration.

  • Curve Fitting: Fit the resulting dose-response curve using a four-parameter logistic (4PL) non-linear regression model. This model is standard for biological assays and is defined by four parameters: top asymptote, bottom asymptote, slope (Hill coefficient), and the IC₅₀.[12]

  • IC₅₀ Determination: The IC₅₀ is the concentration of the compound that elicits a 50% response between the top and bottom asymptotes of the curve. This value is directly calculated from the curve-fitting algorithm.

Sample IC₅₀ Data
Compound ID IC₅₀ (µM) in A549 IC₅₀ (µM) in MCF-7 IC₅₀ (µM) in HCT116
PYRA-0021.250.982.54
PYRA-0045.7615.28.91
Doxorubicin0.080.050.11

Interpretation: In this example, PYRA-002 shows potent, broad-spectrum activity with sub-micromolar to low micromolar IC₅₀ values across all three cell lines. PYRA-004 is less potent and may exhibit some selectivity, which could be explored further.

Part 3: Outlook on Mechanism of Action (MOA) Studies

Confirmed hits with desirable potency and selectivity profiles should be advanced to studies aimed at elucidating their mechanism of action. The structure of this compound derivatives suggests potential interference with fundamental cellular processes like cell division and survival. Pyrazole scaffolds are known inhibitors of key signaling proteins like Cyclin-Dependent Kinases (CDKs).[8][13]

G cluster_0 Cell Cycle Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46 Cyclin D CDK4/6 CDK46->G1 CDK2 Cyclin E CDK2 CDK2->S CDK1 Cyclin B CDK1 CDK1->M Compound Pyrazole Derivative (e.g., PYRA-002) Compound->CDK46 Inhibition? Compound->CDK2 Inhibition? Compound->CDK1 Inhibition?

Sources

Application Notes & Protocols: In Vitro Anticancer Evaluation of Novel Pyrazole Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Pyrazole Scaffolds in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse substitutions, making it a versatile core for designing potent and selective therapeutic agents.[1][2] In recent years, pyrazole derivatives have gained significant attention as promising anticancer agents, with numerous compounds demonstrating high efficacy against a wide array of cancer cell lines.[3][4] These compounds exert their antitumor effects through various mechanisms, including the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs), receptor tyrosine kinases such as VEGFR and EGFR, and disruption of microtubule dynamics.[2][3]

This guide provides a comprehensive, field-proven framework for the initial in vitro evaluation of novel pyrazole candidates. It is designed for researchers, scientists, and drug development professionals to systematically assess cytotoxicity, elucidate mechanisms of action, and identify promising lead compounds for further preclinical development. The protocols herein are structured as a self-validating system, emphasizing the causality behind experimental choices to ensure robust and reproducible data.

I. A Tiered Approach to In Vitro Evaluation

A logical, tiered screening strategy is essential for efficiently evaluating a library of novel pyrazole compounds. This approach maximizes resource allocation by focusing intensive mechanistic studies on only the most promising candidates identified in primary screening.

Experimental Evaluation Workflow

G cluster_0 PART 1: Primary Screening cluster_1 PART 2: Secondary & Mechanistic Assays cluster_2 PART 3: Data Synthesis A Library of Novel Pyrazole Candidates B Cytotoxicity Screening (SRB or MTT Assay) A->B D Determine IC50 Values & Calculate Selectivity Index (SI) B->D C Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) + Normal Cell Line (e.g., MCF-10A) C->B E Apoptosis Induction Assays (Annexin V/PI, Caspase Activity) D->E Select 'Hit' Compounds (Low IC50, High SI) F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Target Engagement & Pathway Modulation (Western Blot for Bcl-2, PARP, p-Akt, etc.) D->G H Identify Lead Candidates (Potent, Selective, Known MoA) E->H F->H G->H

Caption: A tiered workflow for evaluating novel pyrazole candidates.

II. Primary Screening: Assessing Cytotoxicity

The initial step is to determine the concentration-dependent cytotoxic or cytostatic effect of each pyrazole candidate across a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is highly recommended for this purpose. Unlike metabolic assays like the MTT, the SRB assay quantifies total cellular protein, making it less susceptible to interference from compounds that may alter mitochondrial activity without inducing cell death.[5][6]

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: This assay relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[6][7] The amount of bound dye is directly proportional to the cell mass and can be measured colorimetrically.[8]

Methodology:

  • Cell Seeding: Plate cells in 96-well microtiter plates at an optimized density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds (and a positive control drug, e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-treated wells (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently discard the supernatant. Add 100 µL of ice-cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[9]

  • Washing: Discard the TCA. Wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and unbound dye.[6] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Stain at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plates on an orbital shaker for 10-15 minutes to fully dissolve the protein-bound dye.[6]

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Summarize the IC₅₀ values in a table to easily compare the potency and selectivity of each candidate. The Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value indicates greater selectivity for cancer cells.

CompoundIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HCT-116 (Colon)IC₅₀ (µM) vs. MCF-10A (Normal Breast)Selectivity Index (SI) for MCF-7
Pyrazole-0015.28.16.585.416.4
Pyrazole-00245.860.351.2> 100> 2.2
Pyrazole-0032.13.52.990.743.2
Doxorubicin0.91.21.15.46.0

Data are hypothetical and for illustrative purposes only.

III. Mechanistic Assays for "Hit" Compounds

Candidates demonstrating high potency (low IC₅₀) and favorable selectivity (high SI) should be advanced to secondary assays to elucidate their mechanism of action (MoA). Key questions to address are: Does the compound induce programmed cell death (apoptosis)? Does it disrupt the normal progression of the cell cycle?

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[10][11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[10] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11] Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Flow Cytometry: Analyze the samples immediately (within 1 hour) by flow cytometry.[11] Use unstained, PI-only, and Annexin V-FITC-only stained cells to set compensation and quadrants correctly.

Data Presentation: Apoptosis Quadrant Analysis

Treatment% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic (Annexin V+ / PI+)
Vehicle Control94.52.13.4
Pyrazole-003 (IC₅₀)55.228.915.9
Pyrazole-003 (2x IC₅₀)20.145.334.6

Data are hypothetical and for illustrative purposes only.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. PI is a stoichiometric DNA dye, meaning it binds to DNA in proportion to the amount of DNA present. By staining fixed and permeabilized cells with PI, flow cytometry can be used to quantify the DNA content and thus determine the distribution of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[12]

Methodology:

  • Cell Treatment: Seed cells and treat with the pyrazole compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice (or store at -20°C for several days).[12][13]

  • Washing: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet twice with PBS.[13]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is critical to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[12]

  • PI Staining: Add PI staining solution to a final concentration of 50 µg/mL.[12] Incubate for 15-30 minutes at room temperature, protected from light.[14]

  • Flow Cytometry: Analyze the samples on a flow cytometer, using the appropriate laser and emission filters for PI. Use software to model the cell cycle phases from the DNA content histogram.

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.120.514.4
Pyrazole-003 (IC₅₀)25.315.159.6
Pyrazole-003 (2x IC₅₀)10.88.980.3

Data are hypothetical and for illustrative purposes only, suggesting a G2/M arrest.

IV. Target Validation and Pathway Analysis

Once a functional effect (e.g., apoptosis, cell cycle arrest) is confirmed, the next step is to investigate the molecular events responsible. This often involves examining changes in the expression or activation state of key proteins within relevant signaling pathways.

The Apoptotic Signaling Cascade

Many pyrazole derivatives have been shown to induce apoptosis by modulating the balance of the Bcl-2 family of proteins and activating the caspase cascade.[2] Western blotting is a powerful technique to probe these changes.

G compound Pyrazole Candidate bcl2 Bcl-2 (Anti-apoptotic) (Expression ↓) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) (Expression ↑) compound->bax Promotes mito Mitochondria bcl2->mito bax->mito cytoC Cytochrome C Release mito->cytoC cas9 Caspase-9 (Cleavage/Activation ↑) cytoC->cas9 cas37 Caspase-3/7 (Cleavage/Activation ↑) cas9->cas37 parp PARP cas37->parp cPARP Cleaved PARP (Apoptosis Marker ↑) parp->cPARP apoptosis Apoptosis cPARP->apoptosis

Caption: Intrinsic apoptosis pathway often modulated by pyrazole compounds.

Protocol 4: Caspase-Glo® 3/7 Activity Assay

Principle: This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[15] In the presence of active caspase-3 or -7 (the "executioner" caspases), the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[15] The "add-mix-measure" format is ideal for high-throughput analysis.[15]

Methodology:

  • Cell Treatment: Seed cells in a white-walled, 96-well plate and treat with the pyrazole compound for a relevant time period (e.g., 12, 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[16] Allow it to equilibrate to room temperature.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the relative luminescence units (RLU) to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Protocol 5: Western Blot Analysis

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. It can provide semi-quantitative information about protein expression levels and post-translational modifications (e.g., phosphorylation), which are crucial for understanding signal transduction.[17]

Methodology:

  • Protein Extraction: Treat cells with the pyrazole compound, then wash with cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to your targets (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p-Akt, total Akt, β-actin) overnight at 4°C with gentle agitation.[18] Dilute antibodies in blocking buffer as recommended by the manufacturer.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin or GAPDH should be used as a loading control to ensure equal protein loading across lanes.

V. Conclusion and Future Directions

This application guide outlines a systematic, multi-faceted approach to the in vitro characterization of novel pyrazole anticancer candidates. By progressing from broad cytotoxicity screening to focused mechanistic studies, researchers can efficiently identify lead compounds with desirable properties. The data generated from these protocols—including IC₅₀ values, selectivity indices, and defined mechanisms of action such as apoptosis induction or cell cycle arrest—provide a solid foundation for subsequent hit-to-lead optimization, in vivo efficacy studies, and eventual clinical translation.[19][20]

References

  • Gong, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available from: [Link]

  • Jadhav, S. B., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. Available from: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. UC San Diego Moores Cancer Center Flow Cytometry Core. Retrieved from [Link]

  • Shaikh, S. K., & Ahmad, M. R. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 123-131. Available from: [Link]

  • Patel, K., et al. (2022). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available from: [Link]

  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. Available from: [Link]

  • conveniently, D. C. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 27(1), 295-300. Available from: [Link]

  • Krishnan, A., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 12(14), e4461. Available from: [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available from: [Link]

  • Gong, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International journal of molecular sciences, 24(16), 12724. Available from: [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol. iGEM. Retrieved from [Link]

  • Bawa, S., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • ResearchGate. (n.d.). The mechanism of action of the anticancer activity pathway. ResearchGate. Retrieved from [https://www.researchgate.net/figure/The-mechanism-of-action-of-the-anticancer-activity-pathway_fig2_368482404]([Link] anticancer-activity-pathway_fig2_368482404)

  • Abbkine. (n.d.). Caspase 3/7 Activity Assay Kit Technical Manual. Abbkine. Retrieved from [Link]

  • Canvax. (2023). SRB Cytotoxicity Assay Data Sheet. Canvax. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay. Creative Bioarray. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Scholars Middle East Publishers. (n.d.). Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. Scholars Middle East Publishers. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available from: [Link]

  • Sebolt-Leopold, J. S., & English, J. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology, 1120, 115-125. Available from: [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. PubMed Central. Retrieved from [Link]

  • Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific reports, 14(1), 1083. Available from: [Link]

  • Bawa, S., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 29(14), 3326. Available from: [Link]

Sources

Application Note & Protocols: High-Throughput Screening of Functionalized Pyrazoles for Antimicrobial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Antimicrobial Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural features allow for diverse functionalization, leading to a wide spectrum of pharmacological activities.[1][2][3] Pyrazole derivatives are key components in several clinically approved drugs, demonstrating activities such as anti-inflammatory, analgesic, and anticancer effects.[3][4]

In the field of infectious diseases, the emergence of multidrug-resistant (MDR) bacterial and fungal pathogens presents a critical global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[5] Functionalized pyrazoles have shown considerable promise, exhibiting potent inhibitory effects against a range of pathogenic microbes.[5][6][7][8] The mechanism of action for many pyrazole-based antimicrobials is attributed to the inhibition of essential cellular processes, such as disrupting the bacterial cell wall or inhibiting DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.[4][9]

This guide provides robust, field-proven protocols for the initial in vitro screening of novel functionalized pyrazole libraries to identify lead compounds with significant antibacterial and antifungal properties. The methodologies are based on internationally recognized standards to ensure data reliability and reproducibility.

Principle of the Assays

The primary objective of this screening campaign is to determine the bioactivity of synthesized pyrazole derivatives against selected panels of pathogenic bacteria and fungi. Two complementary, high-throughput methods are employed:

  • Antibacterial Screening: The Broth Microdilution Method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This method is the gold standard for susceptibility testing, providing precise data for structure-activity relationship (SAR) analysis. The protocols described are aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14]

  • Antifungal Screening: The Agar Well Diffusion Method is a widely used preliminary assay to qualitatively or semi-quantitatively assess antifungal activity.[15][16][17] It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with the target fungus. The presence of a "zone of inhibition" (a clear area where growth is prevented) indicates antifungal activity.[15][18]

General Experimental Workflow

The screening process follows a logical progression from compound preparation to data analysis. The workflow is designed to ensure systematic evaluation and includes critical control points to validate the experimental results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis A Prepare Pyrazole Stock Solutions (e.g., 10 mg/mL in DMSO) D Protocol 1: Broth Microdilution (96-Well Plates) A->D E Protocol 2: Agar Well Diffusion (Agar Plates) A->E B Culture Microbial Strains (Bacteria & Fungi) C Prepare & Standardize Inoculum (e.g., 0.5 McFarland) B->C C->D C->E F Incubate Plates (e.g., 37°C, 24h) D->F E->F G Read Results: - Visual MIC Determination - Measure Zone of Inhibition F->G H Data Analysis & Hit Identification G->H

Caption: High-level workflow for antimicrobial and antifungal screening.

Materials and Reagents

  • Equipment: Biosafety cabinet (Class II), incubator (37°C and 30°C), autoclave, spectrophotometer, vortex mixer, multichannel pipettes, sterile 96-well flat-bottom microtiter plates, sterile Petri dishes (100 mm), sterile cork borer (6-8 mm diameter).

  • Test Compounds: Functionalized pyrazole derivatives.

  • Solvents: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).

  • Microbial Strains:

    • Bacteria: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

    • Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404).

  • Culture Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Tryptic Soy Agar (TSA).

    • Potato Dextrose Agar (PDA).

    • Sabouraud Dextrose Broth (SDB).

  • Controls:

    • Positive Control (Antibacterial): Ciprofloxacin or Gentamicin.

    • Positive Control (Antifungal): Amphotericin B or Fluconazole.

    • Negative Control: Growth medium only.

    • Solvent Control: Growth medium with the highest concentration of DMSO used.

Protocol 1: Antibacterial Screening (MIC Determination)

This protocol follows the CLSI M07 guidelines for broth microdilution.[11][19] It is a quantitative method to determine the MIC of the test compounds.

5.1. Preparation of Inoculum

  • Aseptically pick 3-5 well-isolated colonies of the test bacterium from a TSA plate cultured for 18-24 hours.

  • Transfer colonies into a tube containing sterile saline (0.85% NaCl).

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to ensure a standardized bacterial concentration (approx. 1.5 x 10⁸ CFU/mL).

  • Dilute this adjusted suspension 1:150 in sterile CAMHB. This will yield the final inoculum density of approximately 5 x 10⁵ CFU/mL required for the assay.

5.2. Assay Plate Setup (96-Well Plate)

  • Add 100 µL of sterile CAMHB to wells in columns 2 through 12.

  • Prepare a 2X working stock of the pyrazole compound (e.g., 256 µg/mL) in CAMHB. Add 200 µL of this solution to column 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down, then transfer 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. This creates a concentration gradient.

  • Column 11 will serve as the Negative Control (growth control), containing only CAMHB.

  • Column 12 will serve as the Solvent Control , containing CAMHB and the highest concentration of DMSO used in the assay (typically ≤1%). This is essential to confirm that the solvent itself does not inhibit bacterial growth.

  • Add 100 µL of the final bacterial inoculum (prepared in step 5.1) to all wells from column 1 to column 12. The final volume in each well will be 200 µL.

  • Seal the plate with a breathable membrane or lid and incubate at 37°C for 18-24 hours.

5.3. Reading and Interpreting Results

  • After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

  • The negative control (Column 11) should show clear turbidity, and the sterility control (medium only, if included) should be clear. The solvent control (Column 12) should also show robust growth.

Protocol 2: Antifungal Screening (Agar Well Diffusion)

This protocol is a robust primary screening method to identify compounds with potential antifungal activity.[15][18]

6.1. Preparation of Fungal Plates

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the medium to cool to approximately 45-50°C.

  • For Candida albicans, add a standardized inoculum (adjusted to 0.5 McFarland in saline) to the molten agar to achieve a final concentration of ~1 x 10⁶ CFU/mL.

  • For Aspergillus niger, prepare a spore suspension (10⁶ spores/mL) and spread 100 µL evenly over the surface of a pre-poured, solidified PDA plate.

  • Pour approximately 20-25 mL of the seeded agar into sterile 100 mm Petri dishes and allow them to solidify completely in a biosafety cabinet.

6.2. Assay Procedure

  • Using a sterile cork borer (6-8 mm), aseptically punch uniform wells into the solidified agar.

  • Prepare stock solutions of the pyrazole compounds in DMSO (e.g., 10 mg/mL).

  • Carefully pipette a fixed volume (e.g., 50-100 µL) of each pyrazole solution into a corresponding well.

  • Add the positive control (e.g., Amphotericin B, 1 mg/mL) and the solvent control (DMSO) to separate wells on the same plate. This self-validating step ensures that any observed inhibition is due to the compound and not the solvent.

  • Allow the plates to stand for 1-2 hours at room temperature to permit pre-diffusion of the compounds into the agar.

  • Invert the plates and incubate at 30°C for 24-48 hours (C. albicans) or up to 72 hours (A. niger), until sufficient growth is observed.

6.3. Reading and Interpreting Results

  • Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm) around each well.

  • A larger ZOI diameter generally corresponds to greater antifungal activity of the compound at the tested concentration.

  • The solvent control well should show no zone of inhibition.

Data Presentation and Analysis

Results should be systematically recorded for SAR analysis. Clear and organized data presentation is crucial for identifying promising lead candidates.

Table 1: Sample Data Summary for Pyrazole Screening

Compound IDStructure/Functional GroupAntibacterial MIC (µg/mL)Antifungal ZOI (mm)
S. aureus E. coli
PYR-001 4-chloro-phenyl1632
PYR-002 2,4-difluoro-phenyl816
PYR-003 4-nitro-phenyl>128>128
Ciprofloxacin -0.50.25
Amphotericin B -N/AN/A
DMSO ->128>128

Potential Mechanism of Action (Hypothetical)

Many antibacterial agents function by targeting essential bacterial enzymes. For pyrazoles, a frequently proposed target is DNA gyrase, which is not present in humans, making it an excellent selective target.[4][9]

G cluster_cell Inside Bacterium A Functionalized Pyrazole Compound C DNA Gyrase (GyrA & GyrB subunits) A->C Binds to enzyme-DNA complex B Bacterial Cell E Supercoiled DNA C->E ATP-dependent negative supercoiling G Inhibition of DNA Synthesis C->G Blocked by Pyrazole D Relaxed DNA D->C Substrate F DNA Replication & Transcription E->F F->B H Bacteriostatic or Bactericidal Effect G->H

Caption: Hypothetical mechanism targeting bacterial DNA gyrase.

References

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Source: Journal of Clinical Microbiology URL: [Link]

  • Title: Antibacterial pyrazoles: tackling resistant bacteria Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchGate URL: [Link]

  • Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: European Committee on Antimicrobial Susceptibility Testing - Wikipedia Source: Wikipedia URL: [Link]

  • Title: European Committee on Antimicrobial Susceptibility Testing (EUCAST) Source: ESCMID URL: [Link]

  • Title: Package contains : CLSI M07-Ed11 and CLSI M100-Ed31 Source: ANSI Webstore URL: [Link]

  • Title: CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: GlobalSpec URL: [Link]

  • Title: A REVIEW ON PYRAZOLE AN ITS DERIVATIVE Source: International Journal of Novel Research and Development URL: [Link]

  • Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole Source: PubMed URL: [Link]

  • Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: European Committee on Antimicrobial Susceptibility Testing (EUCAST) Home Source: EUCAST URL: [Link]

  • Title: An Approach to Antifungal Efficacy through Well Diffusion Analysis and Molecular Interaction Profile of Polyherbal Formulation Source: Biomedical and Pharmacology Journal URL: [Link]

  • Title: Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight Source: Bentham Science URL: [Link]

  • Title: Agar well diffusion: A prominent method for In vitro screening of antimicrobials Source: ResearchGate URL: [Link]

  • Title: ISO16256 | Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals Source: ANSI Webstore URL: [Link]

  • Title: Agar well diffusion method antimicrobial activity Source: VetMedZ URL: [Link]

  • Title: Expert Rules - EUCAST Source: EUCAST URL: [Link]

  • Title: Well diffusion for antifungal susceptibility testing Source: PubMed URL: [Link]

  • Title: Screening for Antibacterial, Antifungal, and Anti quorum Sensing Activity Source: SpringerLink URL: [Link]

  • Title: Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY Source: International Journal of Research and Analytical Reviews (IJRAR) URL: [Link]

Sources

Application Notes and Protocols: Development of Pyrazole-Based Inhibitors for Specific Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Versatility of the Pyrazole Scaffold in Enzyme Inhibition

The pyrazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in a variety of non-covalent interactions with protein targets.[1][2] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole core can serve as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to enzyme active sites.[3] This versatility has led to the development of numerous pyrazole-containing drugs with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2]

This guide provides a comprehensive overview of the key stages in the development of pyrazole-based enzyme inhibitors, from initial design and synthesis to detailed biochemical and cell-based characterization. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers in academic and industrial drug discovery settings.

Section 1: Inhibitor Design and Synthesis

The rational design of pyrazole-based inhibitors is a multifaceted process that integrates computational modeling with established structure-activity relationships (SAR). The pyrazole ring itself can act as a bioisostere for other aromatic systems, offering advantages in terms of solubility and lipophilicity.[3]

Structure-Based Design and Synthesis Strategy

A common and effective approach to designing pyrazole-based inhibitors is to utilize the crystal structure of the target enzyme. For instance, in the development of inhibitors for p38 MAP kinase, a binding model based on the crystal structure of a known inhibitor was used to guide the design of a new series of pyrazole compounds.[4][5] This structure-based design allows for the strategic placement of substituents on the pyrazole ring to optimize interactions with key amino acid residues in the active site.

A general synthetic scheme for pyrazole derivatives often involves the Claisen-Schmidt condensation to form chalcone intermediates, followed by cyclization with hydrazine or its derivatives.[6]

Synthesis_Workflow cluster_synthesis Synthesis of Pyrazole Core cluster_optimization Lead Optimization Chalcone Chalcone Intermediate (from Claisen-Schmidt) Pyrazole Substituted Pyrazole Chalcone->Pyrazole Cyclization Hydrazine Hydrazine Derivative Hydrazine->Pyrazole SAR Structure-Activity Relationship (SAR) Studies Pyrazole->SAR Docking Molecular Docking SAR->Docking Lead Lead Compound Docking->Lead Preclinical Preclinical Development Lead->Preclinical Candidate Selection Kinase_Inhibition_Assay cluster_assay Kinase Inhibition Assay Workflow cluster_methods Detection Methods Start Start with Kinase, Substrate, ATP, and Inhibitor Incubate Incubate at Optimal Temperature Start->Incubate Detect Detect Phosphorylation Incubate->Detect Analyze Analyze Data (IC50) Detect->Analyze Radiometric Radiometric Assay (Filter Binding) Detect->Radiometric Luminescence Luminescence Assay (e.g., ADP-Glo™) Detect->Luminescence Fluorescence Fluorescence-Based Assay (e.g., TR-FRET) Detect->Fluorescence Selectivity Assess Kinase Selectivity Analyze->Selectivity Profile against Kinome Panel

Caption: Workflow for characterizing kinase inhibitors.

Section 3: Cell-Based Assays for Efficacy and Toxicity

While biochemical assays are essential for understanding the direct interaction between an inhibitor and its target enzyme, cell-based assays are critical for evaluating the compound's efficacy and potential toxicity in a more physiologically relevant context. [7][8]

Cellular Potency and Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound. [9]It measures the metabolic activity of cells, which is an indicator of cell viability. [9] Protocol 3.1.1: MTT Assay for Cell Viability [10]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazole inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals. [9]4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [10]5. Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader. [10]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

Assay Principle Endpoint
MTT Assay Reduction of MTT by mitochondrial dehydrogenases in viable cells. [9]Cell viability, cytotoxicity (IC50). [11][12]
LDH Release Assay Measures the release of lactate dehydrogenase from damaged cells. [9]Cytotoxicity.
Cell Cycle Analysis Flow cytometry-based analysis of DNA content to determine the cell cycle phase distribution. [13]Cell cycle arrest.
Apoptosis Assays Detection of markers of programmed cell death (e.g., caspase activation, Annexin V staining). [13]Induction of apoptosis.
In Vitro Toxicity Assays

Early assessment of potential toxicity is crucial to de-risk drug candidates. [7][14]In vitro toxicology assays provide a means to evaluate the safety profile of compounds before moving into more extensive preclinical studies. [7][14]These assays can assess various forms of toxicity, including hepatotoxicity, cardiotoxicity, and genotoxicity. [9]

Cell_Based_Assays cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Profiling CellViability Cell Viability Assays (e.g., MTT, LDH) CellCycle Cell Cycle Analysis CellViability->CellCycle Apoptosis Apoptosis Assays CellCycle->Apoptosis Preclinical Preclinical Development Apoptosis->Preclinical Promising Candidate Hepatotoxicity Hepatotoxicity Assays Cardiotoxicity Cardiotoxicity Assays Hepatotoxicity->Cardiotoxicity Genotoxicity Genotoxicity Assays Cardiotoxicity->Genotoxicity Genotoxicity->Preclinical Acceptable Safety Profile LeadCompound Lead Pyrazole Inhibitor LeadCompound->CellViability LeadCompound->Hepatotoxicity

Caption: Overview of cell-based assays for inhibitor evaluation.

Conclusion

The development of pyrazole-based enzyme inhibitors is a systematic process that relies on a combination of rational design, robust biochemical characterization, and comprehensive cellular evaluation. The protocols and strategies outlined in this guide provide a framework for identifying and optimizing potent and selective inhibitors with therapeutic potential. By adhering to these principles of scientific integrity and thorough experimental validation, researchers can effectively advance their pyrazole-based drug discovery programs.

References

  • Radiometric Filter Binding Assay | Reaction Biology. (URL: [Link])

  • In Vitro Toxicology Assays - TME Scientific. (URL: [Link])

  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays - IT Medical Team. (URL: [Link])

  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical.Net. (URL: [Link])

  • In Vitro Cytotoxicity Assay - Alfa Cytology. (URL: [Link])

  • In Vitro Toxicology Testing - Charles River Laboratories. (URL: [Link])

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. (URL: [Link])

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate. (URL: [Link])

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: [Link])

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PubMed. (URL: [Link])

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC - NIH. (URL: [Link])

  • Radiometric Filter Binding Assay - Reaction Biology. (URL: [Link])

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. (URL: [Link])

  • (PDF) Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • KINASE PROFILING & SCREENING - Reaction Biology. (URL: [Link])

  • IC50 Determination - edX. (URL: [Link])

  • A High-Throughput Scintillation Proximity-Based Assay for Human DNA Ligase IV - PMC. (URL: [Link])

  • Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. (URL: [Link])

  • Helping High-Throughput Screening : Pharmaceutical & Diagnostic Innovation - Ovid. (URL: [Link])

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (URL: [Link])

  • Scintillation proximity assay - Wikipedia. (URL: [Link])

  • Screening assays for tyrosine kinase inhibitors: A review - PubMed. (URL: [Link])

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (URL: [Link])

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI. (URL: [Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • Kinetics of pyrazole inhibition. Competitive inhibition plot for... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (URL: [Link])

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. (URL: [Link])

  • Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. - SciSpace. (URL: [Link])

  • IC50 - Wikipedia. (URL: [Link])

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (URL: [Link])

  • Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles - PubMed. (URL: [Link])

  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (URL: [Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. (URL: [Link])

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - MDPI. (URL: [Link])

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (URL: [Link])

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Publishing. (URL: [Link])

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (URL: [Link])

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving regiocontrol during the synthesis of substituted pyrazoles. Pyrazole scaffolds are cornerstones in pharmaceuticals and agrochemicals, yet their synthesis, particularly with specific substitution patterns, is often plagued by the formation of undesired regioisomers. This resource provides in-depth, troubleshooting-oriented answers to common experimental issues, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm performing a Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of regioisomers. Why is this happening and what are the controlling factors?

A1: This is the most common challenge in pyrazole synthesis and stems from the inherent mechanism of the classic Knorr condensation.

The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound presents two distinct electrophilic carbonyl carbons. The initial nucleophilic attack by the hydrazine can occur at either of these sites, leading to two different intermediate pathways and, ultimately, a mixture of two regioisomeric pyrazoles.[1][2][3]

The outcome of this competition is not random; it is a finely balanced interplay of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group (e.g., -CF₃) will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, an electron-donating group can deactivate a nearby carbonyl.[2]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach to one of the carbonyl groups, thereby directing the reaction toward the less sterically hindered site.[2][4]

  • Reaction Conditions (pH, Solvent, Temperature): This is the most critical and often most tunable parameter. The pH, in particular, can dramatically alter the regiochemical outcome. Under acidic conditions, the reactivity of the two nitrogen atoms in the substituted hydrazine is modified, which can reverse the selectivity compared to neutral or basic conditions.[2][4]

G cluster_start Reactants cluster_path_a Pathway A cluster_path_b Pathway B start1 Unsymmetrical 1,3-Dicarbonyl attackA Attack at Carbonyl 1 attackB Attack at Carbonyl 2 decision start2 Substituted Hydrazine interA Intermediate A attackA->interA productA Regioisomer 1 (e.g., 1,3,5-substituted) interA->productA Cyclization & Dehydration interB Intermediate B attackB->interB productB Regioisomer 2 (e.g., 1,5,3-substituted) interB->productB Cyclization & Dehydration decision->attackA Electronic/Steric Factors Favor C1 decision->attackB Electronic/Steric Factors Favor C2 G cluster_knorr Classical Approach cluster_modern Modern Alternatives start Desired Pyrazole Substitution Pattern? knorr Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) start->knorr Is Knorr Feasible? optimize Optimize Conditions (Solvent, pH, Temp) knorr->optimize success success optimize->success Success! failure Switch Strategy optimize->failure Poor Selectivity Persists tosyl From Tosylhydrazones + Alkynes/Olefins nitro From Nitroolefins + Hydrazones cyclo [3+2] Cycloadditions (e.g., Sydnones + Alkynes) metal Metal-Catalyzed Approaches failure->tosyl failure->nitro failure->cyclo failure->metal G cluster_check Initial Checks cluster_troubleshoot Troubleshooting Actions start Low Yield Observed check_reagents 1. Check Reagent Purity (Hydrazine especially can degrade) start->check_reagents check_tlc 2. Monitor by TLC/LC-MS Is starting material consumed? check_reagents->check_tlc incomplete Incomplete Reaction check_tlc->incomplete SM Remaining side_reactions Side Reactions Noted (e.g., color change, spots on TLC) check_tlc->side_reactions SM Consumed, Low Product increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (Consider microwave synthesis) incomplete->increase_temp change_catalyst Optimize Catalyst (Type and Loading) incomplete->change_catalyst degas_solvent Degas Solvent / Use Inert Atm. side_reactions->degas_solvent check_ph Re-evaluate pH side_reactions->check_ph end Improved Yield? increase_time->end Re-analyze increase_temp->end Re-analyze change_catalyst->end Re-analyze degas_solvent->end Re-analyze check_ph->end Re-analyze

Sources

Optimization of reaction conditions for the synthesis of 1-(2-chloroethyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-chloroethyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges associated with the N-alkylation of 4-nitropyrazole.

Introduction: The Scientific Context

The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules and functional materials. Pyrazole derivatives are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The target molecule combines the electron-withdrawing nitro group, which modulates the electronics of the pyrazole ring, with a reactive chloroethyl side chain, a versatile handle for further functionalization.

The core transformation is the N-alkylation of the 4-nitropyrazole heterocycle. While seemingly straightforward, this reaction is governed by a delicate interplay of base strength, solvent polarity, temperature, and substrate reactivity. Achieving high yield and purity requires a nuanced understanding of these parameters. This guide explains the causality behind our protocol recommendations to empower you to optimize this synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

A: The synthesis is a nucleophilic substitution reaction. The nitrogen atom of 4-nitropyrazole is first deprotonated by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent like 1-bromo-2-chloroethane to form the desired product via an SN2 mechanism.

Q2: How does the 4-nitro group influence the reaction?

A: The strongly electron-withdrawing nitro group significantly increases the acidity of the pyrazole N-H proton. This makes deprotonation easier, allowing for the use of milder bases compared to unsubstituted pyrazoles. However, it also deactivates the pyrazolate anion, potentially slowing the subsequent alkylation step.

Q3: Why is the choice of base so critical?

A: The base must be strong enough to efficiently deprotonate the 4-nitropyrazole but not so strong that it promotes side reactions.[3]

  • Potassium Carbonate (K₂CO₃): A common, cost-effective, and moderately strong base. It is often sufficient due to the acidity of 4-nitropyrazole.

  • Cesium Carbonate (Cs₂CO₃): Often provides higher yields due to the "cesium effect," where the large, soft Cs⁺ cation leads to a more "naked" and reactive pyrazolate anion in solution.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete and irreversible deprotonation. It is an excellent choice but requires strictly anhydrous conditions, as it reacts violently with water.[3]

Q4: Which solvent system is optimal?

A: Polar aprotic solvents are ideal for this SN2 reaction. They can solvate the cation of the base while leaving the pyrazolate anion highly reactive.

  • N,N-Dimethylformamide (DMF): An excellent choice for its high polarity and ability to dissolve a wide range of reactants.

  • Acetonitrile (ACN): Another good option, slightly less polar than DMF but often easier to remove during workup.

  • Dimethyl Sulfoxide (DMSO): Can be used to achieve high regioselectivity in some pyrazole alkylations, though its high boiling point can complicate product isolation.[2]

Q5: What is the recommended alkylating agent?

A: 1-bromo-2-chloroethane is generally preferred over 1,2-dichloroethane. The C-Br bond is weaker and bromide is a better leaving group than chloride, leading to a faster reaction rate. Using an excess of the alkylating agent can drive the reaction to completion but may complicate purification.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a successful outcome.

Issue 1: Low to No Product Yield

Q: My reaction shows very little conversion to the desired product, even after an extended period. What are the likely causes and how can I fix it?

A: This is a common issue that can typically be traced back to one of four key areas: deprotonation, reagent reactivity, temperature, or solubility.

Troubleshooting Workflow for Low Yield

start Low / No Yield Observed q1 Is your base strong enough? (e.g., K2CO3) start->q1 s1 Switch to a stronger base: 1. Cesium Carbonate (Cs2CO3) 2. Sodium Hydride (NaH) q1->s1 No q2 Are your conditions anhydrous? (Especially with NaH) q1->q2 Yes s1->q2 s2 Thoroughly dry all glassware, reagents, and solvent. q2->s2 No q3 Is the reaction temperature adequate? q2->q3 Yes s2->q3 s3 Increase temperature incrementally (e.g., from RT to 60-80 °C). Consider microwave synthesis. q3->s3 No q4 Are all reactants fully dissolved? q3->q4 Yes s3->q4 s4 Switch to a more polar solvent (e.g., Acetonitrile -> DMF) q4->s4 No end Improved Yield q4->end Yes s4->end

Caption: A decision tree for diagnosing and solving low-yield issues.

  • Analysis & Solution Steps:

    • Re-evaluate Your Base: The pKa of the pyrazole N-H is lowered by the nitro group, but deprotonation may still be incomplete with a weak base. If using potassium carbonate (K₂CO₃) at room temperature yields poor results, consider switching to cesium carbonate (Cs₂CO₃) or the much stronger sodium hydride (NaH).[3]

    • Ensure Anhydrous Conditions: Water will quench the pyrazolate anion and react with strong bases like NaH. Ensure all glassware is oven-dried and that solvents are from a sealed, anhydrous-grade bottle or freshly distilled.[3]

    • Increase Reaction Temperature: Many N-alkylation reactions require thermal energy to proceed at a practical rate.[4] If your reaction is sluggish at room temperature, try heating to 60-80 °C. For very rapid optimization, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[5]

    • Check Solubility: If the 4-nitropyrazole or the base is not fully soluble, the reaction will be slow and inefficient. Consider switching from a solvent like acetonitrile to a more powerful polar aprotic solvent like DMF to improve solubility.[3]

Issue 2: Complex Reaction Mixture and Difficult Purification

Q: My TLC plate shows multiple spots, including unreacted starting material and an unknown byproduct. How can I simplify the outcome and purify my product?

A: A complex mixture usually points to an incomplete reaction or the formation of side products.

  • Analysis & Solution Steps:

    • Dealing with Unreacted Starting Material: The presence of significant 4-nitropyrazole post-reaction suggests either insufficient base, time, or temperature. First, ensure you are using at least 1.1-1.2 equivalents of base. If that doesn't help, increase the reaction temperature or time and monitor by TLC.

    • Identifying Potential Byproducts: While N,N-dialkylation is not possible, the chloroethyl group itself can undergo side reactions. Under strongly basic conditions and elevated temperatures, elimination to form 1-vinyl-4-nitro-1H-pyrazole is a possibility. If you suspect this, try running the reaction at a lower temperature for a longer time.

    • Optimize Purification Strategy:

      • Column Chromatography: This is the most reliable method for separating the product from starting materials and byproducts. A gradient of ethyl acetate in hexanes is a good starting point.

      • Acid-Salt Crystallization: For removing non-basic impurities, a highly effective but less common technique is to dissolve the crude mixture in a suitable solvent and precipitate the pyrazole product as an acid addition salt (e.g., by adding HCl or H₂SO₄).[6] The purified salt can then be isolated and neutralized to recover the free base.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Standard Synthesis using Potassium Carbonate

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Add 4-nitropyrazole, K2CO3, and DMF to flask. b 2. Stir at RT for 15 min. a->b c 3. Add 1-bromo-2-chloroethane. b->c d 4. Heat to 60 °C. c->d e 5. Monitor by TLC (approx. 4-6 hours). d->e f 6. Cool, dilute with water, and extract with EtOAc. e->f g 7. Wash organic layer, dry, and concentrate. f->g h 8. Purify via column chromatography. g->h

Caption: Experimental workflow for the standard synthesis protocol.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitropyrazole (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.3 eq.), and anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

  • Deprotonation: Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Alkylation: Add 1-bromo-2-chloroethane (1.1 eq.) dropwise to the mixture.

  • Heating: Heat the reaction mixture to 60 °C and maintain it at this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitropyrazole spot is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate (EtOAc).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: High-Efficiency Microwave Synthesis
  • Reaction Setup: In a 10 mL microwave reaction vial, combine 4-nitropyrazole (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.3 eq.), and 1-bromo-2-chloroethane (1.1 eq.).[5]

  • Solvent Addition: Add a minimal amount of anhydrous DMF (just enough to create a slurry).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10-20 minutes.[5]

  • Workup & Purification: After cooling, perform the same workup and purification steps as described in Protocol 1.

Data Summary: Condition Optimization

The following table summarizes the expected outcomes from varying key reaction parameters, based on established principles of N-alkylation chemistry.[2][3][5]

Entry Base (eq.) Solvent Temp (°C) Time (h) Expected Yield (%) Key Observations
1K₂CO₃ (1.3)ACNRT2430-40Sluggish reaction, significant starting material remains.
2K₂CO₃ (1.3)DMF60575-85Recommended starting point. Good balance of speed, yield, and cost.
3Cs₂CO₃ (1.3)DMF60385-95Faster reaction and potentially higher yield due to the "cesium effect."
4NaH (1.2)THF/DMFRT -> 50480-90Requires strict anhydrous technique. Very effective but higher operational risk.
5K₂CO₃ (1.3)DMF120 (MW)0.2580-90Excellent for rapid synthesis and library generation.[5]

References

  • D. B. England, G. T. S. Crisp, J. M. Coxon, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Organics, 2022.

  • BenchChem, "Troubleshooting side reactions in the N-alkylation of aniline," BenchChem Tech Support, 2025.

  • D. B. England, G. T. S. Crisp, J. M. Coxon, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Semantic Scholar, 2022.

  • BenchChem, "Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole," BenchChem Tech Support, 2025.

  • A. El-Malah, et al., "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," Molecules, 2021.

  • Organic Chemistry Portal, "Pyrazole synthesis," Organic Chemistry Portal, 2024.

  • S. R. Bath, et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," ResearchGate, 2018.

  • Bibliomed, "SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES," Bibliomed, 2012.

  • Google Patents, "Method for purifying pyrazoles," Google Patents, 2011.

  • T. M. Klapötke, et al., "Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters," ChemistryOpen, 2020.

  • BenchChem, "Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles," BenchChem Methodological & Application, 2025.

Sources

Technical Support Center: Optimizing Pyrazole Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield, purity, and efficiency of their pyrazole synthesis protocols. Drawing from established literature and field expertise, this document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.

Section 1: Troubleshooting Guide for Low Yield & Side Reactions

This section directly addresses the most common and frustrating issues encountered during pyrazole synthesis. Each question is structured to help you diagnose the problem, understand the underlying chemical principles, and implement a validated solution.

Q1: My Knorr synthesis with a 1,3-diketone and hydrazine is giving a very low yield. What are the likely causes and how can I fix it?

A1: Potential Causes & Solutions

Low yields in the Knorr pyrazole synthesis, a cornerstone reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, are typically traced back to several key factors.[1][2]

  • Incomplete Reaction: The initial condensation to form the hydrazone or the subsequent cyclization and dehydration may be sluggish.

    • Causality: The reaction often requires an acid catalyst to activate the carbonyl groups for nucleophilic attack by the hydrazine.[2] Without it, the reaction may not proceed at all.[3] The final dehydration step to form the aromatic pyrazole ring can also be a kinetic bottleneck.

    • Solution:

      • Catalyst Addition: Introduce a catalytic amount of a mild acid like acetic acid.[4] For more challenging substrates, stronger Lewis acids such as lithium perchlorate (LiClO₄) or nano-ZnO have been shown to significantly improve yields, often allowing the reaction to proceed at room temperature.[3]

      • Increase Temperature: Gently heating the reaction mixture, for instance to 80-100°C in a solvent like ethanol or propanol, can provide the necessary activation energy to drive the reaction to completion.[4]

      • Microwave Irradiation: For a rapid and often higher-yielding alternative, consider microwave-assisted organic synthesis (MAOS). Reaction times can be reduced from hours to mere minutes, dramatically improving throughput and yields.[5][6]

  • Side Product Formation: The formation of stable, non-cyclized hydrazone intermediates or other byproducts can sequester starting material and reduce the final product yield.[7]

    • Causality: If the cyclization step is slow, the initially formed hydrazone may be isolated as the major product. In some cases, particularly with arylhydrazines, N-arylhydrazones can form as byproducts.[7]

    • Solution:

      • Solvent Optimization: Switching from a protic solvent like ethanol to a dipolar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) can accelerate the dehydration steps and favor the formation of the desired pyrazole.[7]

      • One-Pot Approach: Ensure the reaction conditions are robust enough to drive the reaction from starting materials to the final pyrazole without isolating intermediates. This often involves the use of an effective catalyst and appropriate heating.[8][9]

  • Product Loss During Workup/Purification: Pyrazoles can be surprisingly soluble in common organic solvents, and improper purification techniques can lead to significant material loss.[10]

    • Causality: The slightly basic nature of the pyrazole ring can cause it to streak or bind irreversibly to acidic silica gel during column chromatography. Over-washing during recrystallization is another common source of yield loss.

    • Solution:

      • Purification Strategy: If column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). Alternatively, using neutral alumina as the stationary phase can prevent product loss.

      • Optimized Recrystallization: Carefully perform solubility tests to identify a solvent system where the product is soluble when hot but sparingly soluble when cold. Avoid using an excessive volume of solvent during recrystallization.[10]

Q2: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

A2: Achieving Regiocontrol

This is one of the most prevalent challenges in pyrazole synthesis.[3][7] The reaction of a substituted hydrazine with a non-symmetrical 1,3-dicarbonyl can lead to two different pyrazole products, complicating purification and reducing the yield of the desired isomer.[11]

  • Understanding the Mechanism: The regioselectivity is determined by which carbonyl group the more substituted nitrogen of the hydrazine attacks first. Steric and electronic factors of both reactants play a crucial role.

  • Strategic Solutions to Control Regioselectivity:

    • Solvent Choice is Critical: This is often the most effective and straightforward parameter to adjust.

      • Aprotic Dipolar Solvents: Gosselin et al. demonstrated that using solvents like N,N-dimethylacetamide (DMAc) in an acidic medium provides excellent regioselectivity, often yielding a single isomer in high yields (59-98%) at room temperature.[3][7]

      • Fluorinated Alcohols: The use of solvents like 2,2,2-trifluoroethanol (TFE) can also significantly enhance regioselectivity compared to traditional solvents like ethanol.[11][12]

    • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other by exploiting subtle differences in the activation energies of the competing pathways.[13]

    • Use of Pre-formed Intermediates: Synthesizing the pyrazole from precursors other than 1,3-diketones can provide absolute regiocontrol. For example, reacting α,β-unsaturated ketones (vinyl ketones) with a leaving group or using a 1,3-dipolar cycloaddition approach can yield single isomers.[3][14][15]

Data Summary: Solvent Effect on Regioselectivity
1,3-Diketone SubstrateHydrazineSolventRegioisomeric RatioYieldReference
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineEthanol~1:1Moderate[7]
1,1,1-Trifluoro-2,4-pentanedionePhenylhydrazineDMAc / HCl>98:2High[7]
General Unsymmetrical DiketonesSubstituted HydrazinesEthanolMixtureVariable[11]
General Unsymmetrical DiketonesSubstituted HydrazinesTFEImproved SelectivityVariable[11]
Q3: My synthesis using an α,β-unsaturated ketone (chalcone) and hydrazine results in a pyrazoline, not the pyrazole. What's happening?

A3: The Missing Oxidation Step

This is an expected outcome for this synthetic route. The cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds (like chalcones) or α,β-unsaturated ketones typically yields a dihydropyrazole, known as a pyrazoline, as the initial product.[3][8]

  • Causality: The reaction mechanism involves a Michael addition followed by intramolecular cyclization and dehydration, which forms the stable five-membered pyrazoline ring. Unlike the Knorr synthesis from 1,3-diketones, this intermediate is not already at the correct oxidation state to be aromatic.

  • Solution: In Situ Oxidation To obtain the desired aromatic pyrazole, the pyrazoline intermediate must be oxidized. This can often be done in the same reaction pot (in situ).

    • Air/Oxygen in DMSO: A simple and green method is to heat the pyrazoline intermediate in dimethyl sulfoxide (DMSO) under an atmosphere of air or oxygen.[8]

    • Chemical Oxidants: Mild oxidizing agents like bromine (Br₂) or iodine (I₂) can be added to the reaction mixture after the initial cyclization is complete to facilitate the aromatization.[8][16]

    • Catalytic Systems: Copper-based catalysts in the presence of an oxidant (like air) can also effectively promote the oxidation of the pyrazoline to the pyrazole.[7]

Workflow: Pyrazole Synthesis via Pyrazoline Oxidation

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Aromatization A α,β-Unsaturated Ketone + Hydrazine B Pyrazoline Intermediate A->B Michael Addition & Cyclization D Final Pyrazole Product B->D Oxidation C Oxidizing Agent (e.g., Air, I₂, Cu²⁺)

Caption: General workflow for pyrazole synthesis from α,β-unsaturated ketones.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with hydrazine, especially for scale-up?

A1: Hydrazine and its hydrate are highly toxic and potentially explosive, requiring strict safety protocols.[1][13] Key concerns for scale-up include:

  • Toxicity: Hydrazine is a suspected carcinogen and is highly corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Exothermic Reaction: The initial condensation with carbonyls can be highly exothermic, posing a risk of a thermal runaway if the addition is too fast or cooling is inadequate.[13] For scale-up, controlled slow addition and a reactor with sufficient cooling capacity are critical.

  • Thermal Instability: Anhydrous hydrazine can decompose explosively, especially at high temperatures or in the presence of trace metals. Using hydrazine hydrate and avoiding high temperatures mitigates this risk.[13]

Q2: I need to synthesize a specific regioisomer. Is it better to use the Knorr synthesis and optimize for selectivity or choose an alternative route?

A2: If a single, specific regioisomer is required, relying on optimizing the Knorr synthesis can be risky, as achieving >99% selectivity can be challenging.

  • Recommendation: For unambiguous results, consider a synthetic route that offers inherent regiocontrol.

    • 1,3-Dipolar Cycloaddition: Reactions of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or alkenes provide excellent regioselectivity.[7][15]

    • Synthesis from Acetylenic Ketones: While this can also produce mixtures, certain catalytic systems, such as those using silver (AgOTf), can provide highly regioselective formation of specific pyrazoles with yields up to 99%.[3]

Q3: What are the main advantages of using microwave-assisted synthesis for pyrazoles?

A3: Microwave-assisted organic synthesis (MAOS) offers several compelling advantages over conventional heating methods:[5]

  • Drastic Reduction in Reaction Time: Reactions that take hours under conventional reflux can often be completed in 5-15 minutes.[5][17]

  • Improved Yields: The rapid and uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[6][17]

  • Enhanced Selectivity: In some cases, the unique heating profile of microwaves can improve the regioselectivity of the reaction.

  • Solvent-Free Conditions: Many microwave protocols are developed under neat (solvent-free) conditions, which aligns with the principles of green chemistry.[18][19]

Q4: How do I choose the best starting materials for my desired pyrazole?

A4: The choice depends on the substitution pattern of the target pyrazole.

G start Desired Pyrazole Substitution Pattern subst 1,3,5-Trisubstituted 1,4,5-Trisubstituted Polysubstituted start->subst sm1 1,3-Diketone + Substituted Hydrazine subst:f0->sm1 Knorr Synthesis sm2 Enaminone + Hydrazine subst:f1->sm2 Enaminone Route sm3 Multicomponent Reaction (e.g., Aldehyde + Hydrazine + β-ketoester) subst:f2->sm3 One-Pot Strategy

Caption: Decision guide for selecting starting materials.

  • For 1,3,5-Trisubstituted Pyrazoles: The most direct route is the Knorr synthesis using an appropriately substituted 1,3-diketone and a substituted hydrazine.[3]

  • For 1,4,5-Trisubstituted Pyrazoles: An effective strategy is the reaction of an enaminone with a hydrazine, which can provide excellent control over the substitution pattern.[9]

  • For Densely Functionalized Pyrazoles: Multicomponent reactions (MCRs) are highly efficient. These one-pot procedures combine three or more starting materials (e.g., an aldehyde, a hydrazine, and a β-ketoester) to build complex molecules with high atom economy.[9][20]

Section 3: Reference Experimental Protocol

High-Yield, Regioselective Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)pyrazole

This protocol is adapted from the work of Gosselin et al., highlighting a regioselective synthesis in a dipolar aprotic solvent.[3][7]

Reactants:

  • 1-(Aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Arylhydrazine hydrochloride (1.1 eq)

  • N,N-Dimethylacetamide (DMAc) (approx. 0.2 M concentration)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1-(aryl)-4,4,4-trifluorobutane-1,3-dione.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) to dissolve the diketone.

  • Reagent Addition: Add the arylhydrazine hydrochloride to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting diketone is fully consumed.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Expected Outcome: This procedure typically affords the 1,5-diaryl-3-(trifluoromethyl)pyrazole as the major regioisomer (>98:2 selectivity) with isolated yields ranging from 70-95%.[3]

References

[3] Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. Available at: [Link]

[8] Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

[1] Chem Help ASAP. (2019). synthesis of pyrazoles [Video]. YouTube. Available at: [Link] (Simulated link, content from[1])

[16] Kumar, V., & Aggarwal, R. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(10), 1175-1203. Available at: [Link]

[20] Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

[5] Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Available at: [Link]

[9] Schmidt, T. J., & Wuest, M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. Available at: [Link]

[21] Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles. Molecules, 29(8), 1706. Available at: [Link]

[22] Venkatesh, P. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole [PowerPoint slides]. Slideshare. Retrieved from [Link]

[23] Bayer CropScience AG. (2011). Process for the purification of pyrazoles (German Patent No. DE102009060150A1). Google Patents. Retrieved from

[11] Vitale, P., et al. (2015). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 80(13), 6647-6655. Available at: [Link]

[6] El-Sayed, M. A. A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link] (Simulated link based on journal and topic)

[24] BASF SE. (2011). Method for purifying pyrazoles (Patent No. WO2011076194A1). Google Patents. Retrieved from

[18] Wang, Z., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 17(10), 11959-11969. Available at: [Link]

[4] Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

[10] The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link] (Simulated link based on provided text)

[17] Singh, R., et al. (2023). Green microwave synthesis of pyrazole chalcone molecular hybrids. New Journal of Chemistry. Available at: [Link]

[14] Yoon, J. Y., Lee, S. G., & Shin, H. (2011). Recent advances in the regioselective synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. Available at: [Link]

[19] Sharma, P., & Kumar, A. (2013). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of Chemical and Pharmaceutical Research, 5(12), 133-137.

[12] Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

[15] Wang, Y., et al. (2017). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 15(3), 563-570. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(2-chloroethyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-(2-chloroethyl)-4-nitro-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges, ensuring you achieve the highest possible purity and yield.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each recommended step.

Question 1: My crude product is a dark, intractable oil after synthesis. How should I approach purification?

Answer: An oily crude product often indicates the presence of residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or polymeric byproducts. A multi-step approach is necessary before attempting final purification.

  • Aqueous Work-up/Liquid-Liquid Extraction (LLE): First, dissolve the oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash this organic solution sequentially with water and then a saturated brine solution. This will remove highly polar impurities and residual water-miscible solvents.

  • Solvent Swap & Trituration: After drying the organic layer and evaporating the solvent, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture vigorously. This can often cause the desired compound to precipitate as a solid, leaving many impurities dissolved in the solvent.

  • Proceed to Chromatography: If the product remains an oil, the most reliable next step is purification by column chromatography. The recommended method is to use a "dry loading" technique, which is superior for oily samples.[1] Dissolve your crude oil in a minimal amount of a strong solvent (like DCM or methanol), add a portion of silica gel to this solution, and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column, preventing band broadening and leading to better separation.[1]

Question 2: I'm seeing multiple spots on my Thin-Layer Chromatography (TLC), and they are very close together (low ΔRf). How can I optimize my conditions for column chromatography?

Answer: Poor separation on TLC is a clear indicator that column chromatography will fail with that specific solvent system.[1] The goal is to find an eluent that maximizes the difference in retention factor (Rf) between your product and the impurities.

  • Systematic Solvent Screening: The most common eluent system for pyrazole derivatives is a mixture of a non-polar solvent (hexanes or petroleum ether) and a polar solvent (ethyl acetate).[1][2] Start with a system that gives your product an Rf of ~0.3.

    • If spots are unresolved, systematically vary the polarity. Prepare several TLC chambers with different ratios (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).

    • If simple binary mixtures fail, introduce a third solvent. Adding a small percentage (~1-2%) of methanol or triethylamine (if impurities are acidic or basic, respectively) can significantly alter selectivity and improve separation.

  • Consider Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, the impurities may have very similar polarities to your product. Consider using a different stationary phase for your column, such as alumina (basic or neutral) or a reverse-phase C18 silica for HPLC.[1][3] Reverse-phase chromatography, using eluents like acetonitrile and water, separates compounds based on hydrophobicity rather than polarity, which may resolve your mixture.[3]

Question 3: My yield is very low after recrystallization. What are the common causes and how can I prevent this loss?

Answer: Low yield from recrystallization is a frequent issue stemming from several potential errors in the procedure.

  • Using Too Much Solvent: The most common cause is adding an excessive amount of hot solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature. Add the solvent in small portions to the boiling mixture until the solid just dissolves.

  • Premature Crystallization: Product can crystallize prematurely on the filter paper or in the funnel during hot filtration (if performed).[4] To prevent this, use a pre-heated funnel and filter flask and perform the filtration as quickly as possible.

  • Cooling Too Rapidly: Crash-cooling the solution (e.g., by placing it directly in an ice bath) leads to the formation of very small crystals that trap impurities and are difficult to filter. Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize precipitation.

  • Product Loss During Transfers: Significant material can be lost on glassware.[4] After filtering your crystals, rinse the crystallization flask with a small amount of the cold recrystallization solvent and pour this rinsing over the crystals in the funnel to recover any remaining product.[4]

Question 4: I suspect my compound is decomposing on the silica gel column, indicated by streaking on TLC and a colored band at the top of the column that doesn't move. What are my options?

Answer: The combination of a nitro group and a pyrazole ring can make the compound sensitive to the acidic nature of standard silica gel.

  • Deactivate the Silica: Before packing the column, you can prepare a slurry of the silica gel in your eluent and add 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites on the silica surface, preventing decomposition of acid-sensitive compounds.

  • Switch to a Neutral Stationary Phase: A better alternative is to use a less acidic stationary phase, such as neutral alumina. You will need to re-optimize your solvent system for alumina, as its separation characteristics differ from silica.

  • Use an Alternative Purification Method: If decomposition remains an issue, avoid chromatography. Attempt purification via recrystallization or, if applicable, forming an acid addition salt. A patented method for purifying pyrazoles involves dissolving the crude material, reacting it with an acid to form a salt, and separating the salt by crystallization.[5] This can be highly effective for removing non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best first-pass purification technique for crude this compound?

For a solid crude product with reasonable initial purity (as assessed by ¹H NMR or TLC), direct recrystallization is the most efficient first step. If the crude material is an oil or contains multiple impurities, flash column chromatography on silica gel is the recommended starting point.[1][4]

Q2: What are the typical impurities I should expect from the synthesis?

Common impurities include unreacted starting materials, regioisomers (e.g., 1-(2-chloroethyl)-3-nitro-1H-pyrazole), and byproducts from side reactions.[1] The synthesis of nitropyrazoles can sometimes involve rearrangement of an N-nitro intermediate, which could be a potential impurity if the reaction is incomplete.[6][7] It is crucial to characterize these impurities to develop a targeted purification strategy.[8]

Q3: What are the recommended solvent systems for column chromatography?

A gradient of ethyl acetate in hexanes is the most common and effective mobile phase for purifying pyrazole derivatives on silica gel.[1][2] Start with a low polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increase the concentration of ethyl acetate.

Q4: Are there any specific safety concerns when handling this compound?

Yes. The presence of a nitro group on the pyrazole ring means the compound should be handled as a potentially energetic material. Highly nitrated pyrazoles are known to be sensitive energetic materials.[9] Avoid grinding the solid vigorously or heating it rapidly to high temperatures. Always conduct experiments in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q5: How should I properly store the purified this compound?

Store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at room temperature or below is recommended.

Data & Workflow Visualization

Table 1: Troubleshooting Guide for Flash Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution Incorrect solvent system polarity; Isomers with very similar Rf values.Optimize the mobile phase using TLC; try a shallower gradient or switch to an entirely different solvent system (e.g., DCM/Methanol).[1]
Compound Stuck on Column Compound is too polar for the chosen eluent; Decomposition on silica.Increase the eluent polarity significantly (e.g., flush with 10-20% MeOH in DCM); Consider using a different stationary phase like alumina.
Cracked or Channeled Column Improper column packing.Repack the column carefully, ensuring the silica gel slurry is homogeneous and allowed to settle evenly.
Band Tailing or Streaking Sample overload; Compound is acidic/basic and interacting with silica; Decomposition.Reduce the amount of sample loaded; Add a modifier to the eluent (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds).
Diagram 1: Purification Strategy Workflow

This diagram outlines a logical decision-making process for purifying your crude this compound.

Purification_Workflow start Crude Product assess Assess Physical State & Initial Purity (TLC/NMR) start->assess is_solid Is it a solid with one major spot? assess->is_solid Solid is_oily Is it an oil or multi-component mixture? assess->is_oily Oil/Mixed recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Flash Column Chromatography is_solid->column No is_oily->column check_purity1 Check Purity recrystallize->check_purity1 check_purity1->column Impure final_product Pure Product check_purity1->final_product Pure dry_load Use Dry Loading Technique column->dry_load check_purity2 Check Purity of Fractions column->check_purity2 combine Combine Pure Fractions & Evaporate check_purity2->combine Pure re_purify Re-purify Impure Fractions (or Recrystallize) check_purity2->re_purify Mixed combine->final_product re_purify->column

Caption: Decision workflow for selecting a purification method.

References

  • Technical Support Center: Purification of Pyrazolone Derivatives. Benchchem.
  • Column chromatography conditions for separating pyrazole isomers. Benchchem.
  • 1-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2 | CID 642214. PubChem.
  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.
  • Method for purifying pyrazoles. Google Patents.
  • Pyrazole. ChemicalBook.
  • Identification and synthesis of impurities formed during sertindole preparation.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed.
  • 4-(2-Chloroethyl)-1H-pyrazole. Sigma-Aldrich.
  • Review on synthesis of nitropyrazoles. ResearchGate.
  • Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient. Juniper Publishers.
  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.

Sources

Stability and storage conditions for 1-(2-chloroethyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(2-chloroethyl)-4-nitro-1H-pyrazole. This document provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound. The following FAQs and troubleshooting guides are designed to address specific issues you may encounter during your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound upon receipt?

A1: Proper storage from the moment of receipt is critical to preserving the compound's purity and stability. This compound should be stored in a tightly sealed container in a cool, dry, and dark environment. For long-term stability, refrigeration at 2-8°C is recommended.[1][2] The presence of both a nitro group and a chloroethyl moiety makes the molecule susceptible to specific degradation pathways if not stored correctly. It is also crucial to store the compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[3]

Q2: Why is protection from light and atmosphere important for this compound?

A2: Pyrazole derivatives, particularly those with electron-withdrawing groups like the nitro group, can be sensitive to light and atmospheric conditions. Exposure to light can provide the energy for photochemical degradation, while oxygen in the atmosphere can lead to oxidation.[2] Such reactions often manifest as a color change in the material, typically to a brownish hue, indicating the formation of impurities.[2] To mitigate this, it is best practice to store the compound in an amber vial and consider flushing the container with an inert gas like argon or nitrogen before sealing.[2]

Q3: Can I store this compound dissolved in a solvent?

A3: While preparing stock solutions is a common laboratory practice, long-term storage in solution is generally not recommended without specific stability data. The stability of the compound can be highly dependent on the solvent, pH, and temperature. The chloroethyl group is susceptible to nucleophilic substitution and elimination reactions (dehydrochlorination), which can be accelerated in certain solvents, particularly protic or basic ones.[4] If you must store it in solution for a short period, use a dry, aprotic solvent, store at -20°C or lower, and protect it from light. It is advisable to prepare fresh solutions for critical experiments or to perform a small-scale stability test before storing large quantities.

Q4: What are the primary safety precautions when handling this compound?

A4: As with any laboratory chemical, proper personal protective equipment (PPE) is mandatory. This includes safety goggles, a lab coat, and chemical-resistant gloves.[5] Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7] Avoid all personal contact, including skin and eye contact, and wash hands thoroughly after handling.[7] In case of a spill, prevent the powder from becoming airborne, collect the material using appropriate methods, and dispose of it as hazardous waste according to your institution's regulations.[8]

Troubleshooting Guide

Issue 1: The solid compound has changed color from light yellow/brown to a darker brown.

  • Probable Cause: This is a common indicator of degradation, likely due to oxidation or exposure to light.[2] Pyrazoline derivatives are known to form brownish products upon oxidation.[2]

  • Recommended Action:

    • Do not use the compound for sensitive experiments where purity is critical.

    • You may assess the purity of the material using analytical techniques such as HPLC or TLC to quantify the extent of degradation. On a TLC plate, degradation often appears as a new spot or tailing from the main spot.[2]

    • If you must proceed, consider purifying the material via recrystallization or column chromatography.

    • Review your storage protocol. Ensure the container is tightly sealed, protected from light, and stored at the recommended temperature. For future lots, consider storage under an inert atmosphere.[2]

Issue 2: My analytical results (e.g., NMR, LC-MS) show an unexpected impurity with a mass two daltons lower than the parent compound.

  • Probable Cause: This observation is highly suggestive of a dehydrochlorination reaction, where the 1-(2-chloroethyl) group loses HCl to form a 1-vinylpyrazole derivative.[4] This elimination reaction can be catalyzed by trace amounts of base or heat.

  • Recommended Action:

    • Confirm the structure of the impurity using spectroscopic methods if possible.

    • Scrutinize your experimental conditions. Avoid basic conditions (even mildly basic, such as basic alumina in chromatography) and excessive heat.

    • When preparing solutions, use high-purity, dry, neutral solvents.

    • If the impurity is present in the starting material, it indicates improper storage or synthesis byproducts. The material will require purification before use.

Issue 3: I am observing poor solubility or the formation of a precipitate in my stock solution over time.

  • Probable Cause: This could be due to the degradation of the compound into less soluble impurities. Alternatively, if the solution was stored at low temperatures, the compound may be crashing out of the solution.

  • Recommended Action:

    • First, allow the solution to warm to room temperature and vortex gently to see if the precipitate redissolves.

    • If the precipitate remains, it is likely a degradation product. The solution should be discarded.

    • For future work, consider preparing smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize the time the compound spends in solution.

Data & Protocols

Summary of Storage Conditions
ParameterRecommended ConditionImproper Condition & Rationale
Temperature 2–8 °C (Refrigerated)[1]Room temperature or higher; accelerates degradation pathways like dehydrochlorination.
Atmosphere Tightly sealed container, under inert gas (Argon/Nitrogen)[2]Open to air; risks oxidative degradation, leading to colored impurities.[2]
Light In an amber or opaque vial, stored in the dark[2]Exposure to direct sunlight or ambient lab light; can induce photochemical degradation.
Moisture Dry environment, use of desiccants if necessaryHumid conditions; water can act as a nucleophile or facilitate hydrolytic decomposition.
Incompatibilities Store away from strong acids, bases, and oxidizing agents[3]Co-location with incompatible materials; risks vigorous, uncontrolled reactions.
Experimental Protocol: Handling and Storage Upon Receipt

This protocol outlines the best practices for receiving and storing this compound to ensure its long-term stability.

cluster_receiving Receiving Protocol cluster_storage Storage Protocol start Receive Compound inspect Inspect Container for Damage start->inspect Visually check seal integrity log Log Lot Number & Date inspect->log If OK fume_hood Work in Fume Hood log->fume_hood weigh Weigh Aliquots (Optional) fume_hood->weigh Use appropriate PPE inert Flush with Inert Gas (Ar/N2) weigh->inert For long-term stability seal Seal Tightly in Amber Vial inert->seal refrigerate Store at 2-8°C in the Dark seal->refrigerate sds Update Chemical Inventory refrigerate->sds

Caption: Workflow for receiving and storing the compound.

Visualization of Potential Degradation Pathways

The chemical structure of this compound contains two primary points of vulnerability: the pyrazole ring system and the chloroethyl side chain.

Caption: Potential degradation pathways for the compound.

References

  • AFG Bioscience LLC. (2016). Safety Data Sheet: 3-Nitro-1H-pyrazole. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Nitro-1H-pyrazole. Retrieved from [Link]

  • Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Retrieved from [Link]

  • Vo, T. T., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946–5950. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-Chloro-3-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • Martins, M. A. P., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3192. Retrieved from [Link]

Sources

Overcoming side reactions in the synthesis of nitro-pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of nitro-pyrazole compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your synthetic work. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of these important reactions.

The synthesis of nitro-pyrazoles is a critical process in the development of pharmaceuticals, agrochemicals, and energetic materials. However, the introduction of a nitro group onto the pyrazole ring is often accompanied by challenges such as poor regioselectivity and the formation of unwanted side products. This guide provides a structured approach to understanding and mitigating these issues.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common side reactions in pyrazole nitration?

    • How can I control the regioselectivity of nitration (N- vs. C-nitration)?

    • My reaction is producing multiple nitrated products (di- and tri-nitrated). How can I favor mono-nitration?

    • I am observing the loss of a nitro group (denitration) during my reaction or workup. What causes this and how can I prevent it?

    • Is pyrazole ring opening a common side reaction during nitration?

  • Troubleshooting Guide

    • Problem: Poor Regioselectivity / Mixture of Isomers

    • Problem: Over-Nitration / Formation of Polynitrated Byproducts

    • Problem: Low Yield of C-Nitropyrazole from N-Nitropyrazole Rearrangement

    • Problem: Product Decomposition or Denitration

    • Problem: Difficulty in Separating Isomers

  • Protocols and Methodologies

    • Protocol 1: General Procedure for Regioselective C-Nitration of Pyrazole

    • Protocol 2: Step-by-Step Guide to Recrystallization for Purification of Nitro-pyrazoles

  • Safety First: Handling Nitrating Agents

  • References

Frequently Asked Questions (FAQs)

What are the most common side reactions in pyrazole nitration?

The nitration of pyrazoles, while a powerful method for functionalization, can be accompanied by several side reactions that impact yield and purity. The most prevalent of these include:

  • Lack of Regioselectivity: The pyrazole ring has multiple potential sites for nitration, including the two nitrogen atoms and the carbon atoms at positions 3, 4, and 5. This can lead to the formation of a mixture of N-nitro and C-nitro isomers, as well as different C-nitro regioisomers, which can be challenging to separate.[1][2]

  • Polynitration: Particularly with pyrazole rings bearing activating substituents, the reaction can proceed past mono-nitration to yield di- or even tri-nitrated products.[3][4] This is often observed as the formation of tar-like substances in the reaction mixture.[3]

  • Denitration: Under harsh acidic conditions or elevated temperatures, a previously installed nitro group can be cleaved from the pyrazole ring.[5]

  • Ring Opening: While less common under standard acidic nitrating conditions, the pyrazole ring can be susceptible to opening, especially in the presence of strong bases or with highly substituted, strained ring systems.[6][7]

  • Side Reactions of Substituents: If the pyrazole substrate has other functional groups, these may react with the nitrating agent or the acidic conditions.

How can I control the regioselectivity of nitration (N- vs. C-nitration)?

Controlling whether the nitro group adds to a nitrogen or a carbon atom is a central challenge in nitro-pyrazole synthesis. The outcome is primarily influenced by the reaction conditions and the nature of the pyrazole substrate.

  • N-Nitration: This is often the kinetically favored process, especially under milder conditions. The use of nitrating agents like nitric acid in acetic anhydride (acetyl nitrate) at low temperatures typically favors the formation of N-nitropyrazoles.[8]

  • C-Nitration: C-nitration is generally the thermodynamically favored outcome, resulting in a more stable product. There are two main strategies to achieve C-nitration:

    • Direct C-Nitration: Using strong nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid (mixed acid), can directly nitrate the pyrazole ring at the C4 position, which is the most electron-rich carbon.[8][9]

    • N- to C-Rearrangement: A common and often high-yielding method is the two-step process of first forming the N-nitropyrazole, isolating it, and then inducing a thermal rearrangement to the C-nitropyrazole.[8][10] This rearrangement is believed to proceed through a[1][11] sigmatropic shift.[9]

The choice of substituents on the pyrazole ring also plays a crucial role. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it. The position of these substituents will direct the incoming nitro group.[1]

My reaction is producing multiple nitrated products (di- and tri-nitrated). How can I favor mono-nitration?

The formation of polynitrated species is a common issue when the pyrazole ring is activated or when the reaction conditions are too harsh.[3] To favor mono-nitration, consider the following strategies:

  • Control of Stoichiometry: Use a stoichiometric amount (or a slight excess) of the nitrating agent relative to the pyrazole substrate.

  • Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the reaction rate and can help to prevent over-nitration.[1]

  • Choice of Nitrating Agent: Employ a milder nitrating agent. For instance, instead of fuming nitric acid/oleum, a mixture of nitric acid in acetic anhydride or an N-nitropyrazole-based nitrating reagent can provide more control.[5][10]

  • Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the desired mono-nitro product is formed.

I am observing the loss of a nitro group (denitration) during my reaction or workup. What causes this and how can I prevent it?

Denitration is essentially the reverse of nitration and can occur under conditions that favor electrophilic aromatic substitution. This is more likely to happen under strongly acidic conditions, especially in the presence of water and at elevated temperatures. To prevent denitration:

  • Moderate Acidity: Avoid excessively strong acidic conditions where possible.

  • Anhydrous Conditions: Use anhydrous reagents and solvents to minimize the presence of water, which can participate in the denitration process.

  • Temperature Control: Maintain the lowest effective temperature for the reaction and workup.

  • Quenching: When the reaction is complete, quench it by pouring it onto ice to rapidly dilute the acid and lower the temperature, thus minimizing the opportunity for denitration.[12]

Is pyrazole ring opening a common side reaction during nitration?

Under typical acidic nitration conditions (e.g., HNO₃/H₂SO₄), the pyrazole ring is generally stable and ring opening is not a common side reaction.[9] The aromaticity of the pyrazole ring provides it with significant stability.[9] However, ring opening has been observed under specific circumstances:

  • Presence of Strong Bases: The C3 proton of the pyrazole ring can be deprotonated by a strong base, which can lead to ring opening.[6]

  • Highly Strained Systems: Pyrazoles with specific substituents, such as adjacent azide and nitro groups, can undergo thermal rearrangement that involves ring opening and recyclization.[7][13]

For standard nitration reactions focused on introducing a nitro group to the pyrazole core, ring opening is not a primary concern.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental issues.

Problem: Poor Regioselectivity / Mixture of Isomers
Symptom Probable Cause(s) Suggested Solution(s)
TLC/LC-MS shows multiple spots/peaks with the same mass. Reaction conditions are not optimized for a single isomer.Modify Reaction Conditions: - For C4-nitration, use a strong mixed acid (HNO₃/H₂SO₄).[8]- For N-nitration, use a milder system like HNO₃/acetic anhydride at low temperatures.[8]Two-Step Approach: - Synthesize and isolate the N-nitropyrazole first, then perform a thermal rearrangement to the desired C-nitropyrazole.[10]
NMR analysis confirms a mixture of regioisomers. The directing effects of existing substituents are leading to multiple products.Re-evaluate Synthetic Strategy: - Consider installing a blocking group at one position to direct nitration to the desired site. The blocking group can be removed in a subsequent step.- Alter the substituents on the pyrazole ring to enhance the electronic preference for nitration at a single position.[1]
Problem: Over-Nitration / Formation of Polynitrated Byproducts
Symptom Probable Cause(s) Suggested Solution(s)
Formation of dark, tarry material in the reaction flask. The pyrazole substrate is highly activated, leading to uncontrolled polynitration and decomposition.[3]Milder Conditions: - Lower the reaction temperature significantly (e.g., to 0°C or below).[1]- Use a less reactive nitrating agent (e.g., acetyl nitrate instead of mixed acid).[10]- Shorten the reaction time and monitor closely.
Product mixture contains significant amounts of di- and tri-nitrated species. Reaction conditions are too harsh or the stoichiometry of the nitrating agent is too high.Adjust Stoichiometry: - Carefully control the addition of the nitrating agent, using no more than 1.0-1.2 equivalents.Slow Addition: - Add the nitrating agent dropwise at a low temperature to maintain control over the reaction exotherm.
Problem: Low Yield of C-Nitropyrazole from N-Nitropyrazole Rearrangement
Symptom Probable Cause(s) Suggested Solution(s)
Significant amount of N-nitropyrazole starting material remains after thermal rearrangement. The rearrangement temperature is too low or the reaction time is too short.Optimize Rearrangement Conditions: - Gradually increase the temperature of the rearrangement reaction.- Extend the reaction time and monitor by TLC for the disappearance of the starting material.
Formation of decomposition products instead of the desired C-nitropyrazole. The rearrangement temperature is too high, leading to decomposition.Solvent Choice: - The choice of solvent can influence the rearrangement. High-boiling aromatic solvents are often used. Experiment with different solvents to find one that allows for a controlled rearrangement at a suitable temperature.[8]
Problem: Product Decomposition or Denitration
Symptom Probable Cause(s) Suggested Solution(s)
Product yield decreases over time or during workup. The product is unstable under the reaction or workup conditions.Rapid Quenching: - Pour the reaction mixture onto crushed ice immediately upon completion to dilute the acid and lower the temperature.[12]Modified Workup: - Neutralize the acidic mixture carefully at low temperatures before extraction.
The isolated product has lost a nitro group. Harsh acidic conditions and/or high temperatures are promoting denitration.Milder Reaction Conditions: - Use the mildest possible conditions that still afford the desired product.Anhydrous Conditions: - Ensure all reagents and glassware are dry to minimize the presence of water.
Problem: Difficulty in Separating Isomers
Symptom Probable Cause(s) Suggested Solution(s)
Regioisomers co-elute during column chromatography. The polarity of the isomers is very similar.[14]Optimize Chromatography: - Solvent System: Use a solvent system with lower polarity and run a shallow gradient or isocratic elution. Hexane/ethyl acetate is a common starting point.[14]- Stationary Phase: If silica gel is not providing separation, consider using a different stationary phase like alumina or a reverse-phase column (C18).[14]- HPLC: For very difficult separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[14]
Product crystallizes as a mixture of isomers. The crystal lattice accommodates both isomers.Fractional Recrystallization: - Attempt to recrystallize the mixture from different solvents. It may be possible to find a solvent in which one isomer is significantly less soluble than the other, allowing for its selective crystallization.

Protocols and Methodologies

Protocol 1: General Procedure for Regioselective C-Nitration of Pyrazole

This protocol is adapted from established methods for the direct C4-nitration of pyrazole using mixed acid.[8]

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Cooling: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C.

  • Addition of Pyrazole: Slowly add the pyrazole to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 10°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-nitropyrazole.

  • Purification: Purify the crude product by recrystallization (see Protocol 2).

Protocol 2: Step-by-Step Guide to Recrystallization for Purification of Nitro-pyrazoles

Recrystallization is a powerful technique for purifying solid organic compounds.[11]

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts of your product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, hexane) to find the best one.

  • Dissolution: Place the crude nitro-pyrazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Safety First: Handling Nitrating Agents

Nitrating agents are corrosive, strong oxidizers, and can react violently with organic materials. Always handle them with extreme care in a well-ventilated chemical fume hood.

Agent Hazards Personal Protective Equipment (PPE)
Nitric Acid (concentrated) Severe skin burns and eye damage, toxic if inhaled, oxidizer.[6][15]Chemical-resistant gloves, safety goggles, face shield, lab coat.
Sulfuric Acid (concentrated) Causes severe skin burns and eye damage.[2]Chemical-resistant gloves, safety goggles, face shield, lab coat.
Mixed Acid (HNO₃/H₂SO₄) Extremely corrosive and a powerful oxidizing agent.[2]Chemical-resistant gloves, safety goggles, face shield, lab coat.
Acetyl Nitrate (in situ) Explosive potential; handle with extreme caution.Use behind a blast shield in addition to standard PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use. [2][6][15]

Visualizing the Process

Logical Workflow for Troubleshooting Pyrazole Nitration

G cluster_issues Identified Issues cluster_solutions Troubleshooting Strategies start Start Nitration Reaction analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze regio_issue Poor Regioselectivity/ Mixture of Isomers analyze->regio_issue Multiple Isomers poly_issue Polynitration/ Over-reaction analyze->poly_issue High MW byproducts/ Tar formation denitro_issue Denitration/ Decomposition analyze->denitro_issue Loss of NO2 group/ Low Yield pure_issue Desired Product with Impurities analyze->pure_issue Main product observed regio_sol Adjust Nitrating Agent (e.g., Mixed Acid vs. Ac₂O/HNO₃) Consider N->C Rearrangement regio_issue->regio_sol poly_sol Lower Temperature Reduce Stoichiometry of Nitrating Agent Use Milder Reagent poly_issue->poly_sol denitro_sol Use Anhydrous Conditions Lower Temperature Rapid Quench on Ice denitro_issue->denitro_sol pure_sol Purify via Recrystallization or Column Chromatography pure_issue->pure_sol regio_sol->analyze Re-run Reaction poly_sol->analyze Re-run Reaction denitro_sol->analyze Re-run Reaction end Pure Nitro-pyrazole pure_sol->end

Caption: A troubleshooting workflow for identifying and resolving common issues in pyrazole nitration.

Reaction Pathway: N- vs. C-Nitration

G cluster_reactants Reactants pyrazole Pyrazole n_nitro N-Nitropyrazole (Kinetic Product) pyrazole->n_nitro N-Nitration c_nitro C4-Nitropyrazole (Thermodynamic Product) pyrazole->c_nitro Direct C-Nitration mild Mild Conditions (e.g., HNO₃/Ac₂O, 0°C) strong Strong Conditions (e.g., HNO₃/H₂SO₄, RT) rearrangement Thermal Rearrangement ([1,5] Sigmatropic Shift) n_nitro->rearrangement rearrangement->c_nitro

Caption: Pathways to N- and C-nitropyrazoles based on reaction conditions.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]

  • Lab Procedure: Recrystallization. LabXchange. Available at: [Link]

  • Recrystallization. University of California, Irvine. Available at: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. University of Connecticut. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. NIH. Available at: [Link]

  • Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet. Columbus Chemical. Available at: [Link]

  • Nitration and aromatic reactivity. Journal of the Chemical Society. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]

  • MIXED NITRATING ACID (greater than 50% HN03) Safety Data Sheet. East Harbour Group. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. Available at: [Link]

  • Nitration of Aromatic Compounds. YouTube. Available at: [Link]

  • On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a[1][11] sigmatropic nitro migration. The Journal of Organic Chemistry. Available at: [Link]

  • The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. ResearchGate. Available at: [Link]

  • Nitration (video). Khan Academy. Available at: [Link]

  • NITRATION A little practical guide for students. ResearchGate. Available at: [Link]

  • Di-nitration troubleshooting. Reddit. Available at: [Link]

  • Safety Data Sheet: Nitric acid. Carl ROTH. Available at: [Link]

Sources

Troubleshooting guide for the functionalization of the pyrazole ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyrazole scaffold. The following question-and-answer-based troubleshooting guide addresses common experimental challenges, providing not only solutions but also the underlying scientific rationale to empower your research.

Section 1: N-Functionalization Challenges - The Regioselectivity Problem

Question 1: My N-alkylation of a 3-substituted pyrazole is producing an inseparable mixture of N1 and N2 regioisomers. How can I control the selectivity?

This is one of the most frequent challenges in pyrazole chemistry. The formation of regioisomeric mixtures is a direct consequence of the prototropic tautomerism and similar electronic properties of the two nitrogen atoms in the pyrazole ring.[1][2] Controlling the site of functionalization is paramount and can be achieved by strategically manipulating steric and electronic factors.

The Scientific Rationale

The regiochemical outcome of N-alkylation is a delicate balance between steric hindrance, the nature of the electrophile, and the reaction conditions (base, solvent, counter-ion).

  • Steric Effects : As a general rule, bulky substituents at the C3 (or C5) position will sterically hinder the adjacent N2 nitrogen, directing the incoming electrophile to the more accessible N1 position.[3] Conversely, smaller substituents may allow for a mixture of products.

  • Electronic Effects : The pKa of the N-H proton is influenced by substituents on the ring.[4][5] Electron-withdrawing groups can increase the acidity, affecting the site of deprotonation and subsequent alkylation.

  • Reaction Conditions : The choice of base and solvent system can dramatically alter the N1/N2 ratio. Hard cations (like Li+) tend to coordinate with the more sterically accessible nitrogen, while larger, softer cations (like Cs+) or phase-transfer conditions can favor the other isomer.[2]

Troubleshooting Workflow: Controlling N-Alkylation Regioselectivity

Here is a decision-making workflow to systematically address regioselectivity issues.

G start Start: Mixture of N1/N2 Isomers sterics Is the C3 substituent sterically demanding (e.g., t-Bu, Ph)? start->sterics electrophile Is the electrophile bulky (e.g., R3C-X)? sterics->electrophile No protocol_n1 Result: Favors N1 Isomer sterics->protocol_n1 Yes base Modify Base/Solvent System electrophile->base No electrophile->protocol_n1 Yes analysis Analyze N1/N2 Ratio (NMR, LC-MS) base->analysis protocol_n2 Result: Favors N2 Isomer analysis->protocol_n1 Desired N1 analysis->protocol_n2 Desired N2

Caption: A workflow for troubleshooting N-alkylation regioselectivity.

Comparative Data: Influence of Reaction Conditions on N1/N2 Selectivity

C3-SubstituentElectrophileBase / SolventN1 : N2 RatioReference
PhenylEthyl BromoacetateMgBr₂ / THF24 : 76[6]
PhenylEthyl BromoacetateK₂CO₃ / DMSO>95 : 5[7]
MethylBenzyl BromideNaH / DMF~1 : 1[3]
t-ButylMethyl IodideKHMDS / Toluene>99 : 1[8][9]

Step-by-Step Protocol for Highly Regioselective N1-Alkylation

This protocol is optimized for substrates where steric hindrance can be exploited to achieve N1 selectivity.[7][10]

  • Reagent Preparation : To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 3-substituted pyrazole (1.0 eq).

  • Solvent Addition : Add anhydrous DMSO to achieve a concentration of 0.2-0.5 M.

  • Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension vigorously for 15 minutes at room temperature.

  • Electrophile Addition : Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the suspension.

  • Reaction Monitoring : Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated pyrazole.

Section 2: C-H Functionalization - Overcoming Inertness

Question 2: I am attempting a direct C-H arylation on my N-substituted pyrazole, but I'm getting low yields and see no reaction at the desired C5 position. What is going wrong?

Direct C-H functionalization is a powerful tool for late-stage modification, but the inherent reactivity of the pyrazole ring can be a significant hurdle.[11][12] The C5-H is often the most acidic proton on the pyrazole ring, making it a prime target for deprotonation and subsequent functionalization.[11] However, achieving this transformation catalytically often requires careful optimization of directing groups, catalysts, and oxidants.

The Scientific Rationale

Palladium-catalyzed C-H activation is a common strategy, but its success hinges on several factors:[13][14]

  • Directing Group Ability : The N1-substituent or the N2 nitrogen itself can act as a directing group, coordinating to the metal catalyst and delivering it to a specific C-H bond.[11][15] The Lewis basicity of the N2 nitrogen is often exploited for this purpose.[11]

  • Catalyst System : The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂), ligand, and oxidant is critical. Ligands can modulate the reactivity and stability of the palladium catalyst, while the oxidant is necessary to regenerate the active catalytic species.[13][16]

  • Substrate Electronics : Electron-withdrawing groups on the pyrazole ring can sometimes deactivate it towards C-H activation, while electron-donating groups can enhance reactivity.

Troubleshooting Workflow: Optimizing C-H Functionalization

G start Start: Low Yield in C-H Arylation catalyst Screen Palladium Catalysts (e.g., Pd(OAc)₂, PdCl₂) start->catalyst ligand Screen Ligands (e.g., Phosphines, N-heterocyclic carbenes) catalyst->ligand oxidant Screen Oxidants (e.g., Ag₂CO₃, Cu(OAc)₂, Benzoquinone) ligand->oxidant solvent Optimize Solvent and Temperature oxidant->solvent result Improved Yield of C5-Arylated Product solvent->result

Caption: A systematic approach to optimizing C-H functionalization reactions.

Step-by-Step Protocol for Palladium-Catalyzed C5-H Arylation

This protocol provides a robust starting point for the direct arylation of N-substituted pyrazoles.[1][16]

  • Reaction Setup : In a sealable reaction tube, combine the N-substituted pyrazole (1.0 eq), aryl halide (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), ligand (if necessary, 10-20 mol%), and a base/oxidant (e.g., Ag₂CO₃, 2.0 eq).

  • Solvent Addition : Add a high-boiling point solvent (e.g., DMF, DMA, or an aromatic solvent like toluene).

  • Inert Atmosphere : Seal the tube and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Heating : Place the reaction vessel in a preheated oil bath or heating block at 100-140 °C.

  • Monitoring : Stir the reaction vigorously and monitor by LC-MS. The reaction may take 12-24 hours.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification : Concentrate the filtrate and purify the residue by column chromatography to yield the desired C5-arylated product.

Section 3: Electrophilic Substitution - Reactivity and Selectivity

Question 3: My electrophilic substitution reaction (e.g., nitration, halogenation) on an unsubstituted pyrazole is sluggish and gives a low yield. How can I improve the reaction efficiency?

While pyrazole is an aromatic heterocycle, it is significantly less reactive towards electrophilic aromatic substitution than benzene. The two nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the ring.[4][17] Consequently, electrophilic substitution preferentially occurs at the electron-rich C4 position, but often requires forcing conditions.[18][19]

The Scientific Rationale

  • Ring Deactivation : The pyridine-like N2 nitrogen deactivates the adjacent C3 and C5 positions towards electrophilic attack.[20] The C4 position is the most nucleophilic and therefore the primary site of reaction.[1][21]

  • Reaction Conditions : To overcome the deactivated nature of the ring, strong electrophilic reagents and often acidic conditions are required. For example, nitration typically requires a mixture of concentrated nitric and sulfuric acids.[22] Halogenation can be achieved with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[23][24]

  • Substrate Protonation : Under strongly acidic conditions, the pyrazole ring can be protonated at the N2 position, which further deactivates the ring towards electrophilic attack. This necessitates a careful balance of reaction conditions.

Comparative Data: Conditions for C4-Halogenation

Pyrazole SubstrateHalogenating AgentSolventConditionsYieldReference
3,5-dimethyl-1H-pyrazoleNBSCCl₄25 °C90-99%[23]
3,5-dimethyl-1H-pyrazoleNCSH₂O25 °C95-98%[23]
1H-pyrazoleI₂ / HIO₃AcOH–CCl₄RTHigh[23]
3-Aryl-5-aminopyrazoleNBSDMSORT, 3h>90%[25]

Step-by-Step Protocol for C4-Bromination using NBS

This protocol is a mild and efficient method for the selective bromination of pyrazoles at the C4 position.[23][24]

  • Dissolution : Dissolve the pyrazole substrate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or water in a round-bottom flask.

  • Reagent Addition : Add N-bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Reaction : Stir the mixture at room temperature. The reaction is often rapid and can be monitored by the disappearance of the starting material on TLC.

  • Work-up : If using CCl₄, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution and then with water. If using water, extract the product with an organic solvent like dichloromethane.

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the 4-bromopyrazole, which is often pure enough for subsequent steps without further purification.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health (NIH). [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry. [Link]

  • Advances in Pyrazolone Functionalization: A Review Since 2020. ResearchGate. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. ResearchGate. [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. National Institutes of Health (NIH). [Link]

  • Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Thieme. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health (NIH). [Link]

  • Effect of the acid and base on the pyrazole ring. ResearchGate. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • Synthetic strategies of pyrazole‐directing C−H activation.. ResearchGate. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health (NIH). [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • On the relationships between basicity and acidity in azoles. ResearchGate. [Link]

  • Pyrazole. SlideShare. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.. Semantic Scholar. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ACS Publications. [Link]

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. PubMed. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]

  • Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Quora. [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Wiley Online Library. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Glasgow. [Link]

Sources

Scaling up the synthesis of 1-(2-chloroethyl)-4-nitro-1H-pyrazole for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-(2-chloroethyl)-4-nitro-1H-pyrazole for preclinical studies. This document is structured to address potential challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and practical, field-proven insights.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure combines a reactive chloroethyl group, suitable for further derivatization, with a nitropyrazole core, a scaffold known for a wide range of biological activities.[1][2] Scaling up its synthesis from bench-top to preclinical quantities presents unique challenges, including controlling reaction selectivity, managing thermal safety, and ensuring product purity and consistency. This guide provides a robust framework for navigating these complexities.

Proposed Synthetic Pathway

The synthesis is typically approached as a two-step process starting from 1H-pyrazole. The first step involves the regioselective nitration at the C4 position, followed by N-alkylation with a suitable 2-chloroethylating agent.

Synthetic_Pathway Pyrazole 1H-Pyrazole Intermediate 4-Nitro-1H-pyrazole Pyrazole->Intermediate Step 1: Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Intermediate Alkylation_Agent BrCH₂CH₂Cl / Base Product This compound Alkylation_Agent->Product Intermediate->Product Step 2: N-Alkylation

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

These protocols are representative and should be optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of 4-Nitro-1H-pyrazole (Intermediate)
  • Preparation: In a reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 1H-pyrazole (1 equivalent) to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate vessel, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling to maintain a temperature below 10 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the pyrazole solution over 1-2 hours. The internal temperature must be strictly maintained between 0-5 °C to minimize side-product formation.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The 4-nitro-1H-pyrazole will precipitate as a solid. Isolate the product by filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.

Protocol 2: Synthesis of this compound (Final Product)
  • Preparation: To a reactor, add 4-nitro-1H-pyrazole (1 equivalent), a suitable solvent (e.g., acetonitrile or DMF), and a base (e.g., potassium carbonate, K₂CO₃, 1.5 equivalents).

  • Reagent Addition: Add 1-bromo-2-chloroethane (1.2 equivalents) to the suspension. Using 1-bromo-2-chloroethane is often preferred over 1,2-dichloroethane due to the higher reactivity of the bromine atom, which allows for more controlled alkylation.

  • Reaction: Heat the mixture to 50-60 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts and DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the final product.[4]

Data Summary Tables

Table 1: Reagent Stoichiometry and Conditions

StepReagentMolar Eq.Key Parameters
1. Nitration 1H-Pyrazole1.0Temperature: 0-5 °C
Conc. H₂SO₄7.0Slow, controlled addition
Conc. HNO₃1.1Monitor by TLC/LC-MS
2. N-Alkylation 4-Nitro-1H-pyrazole1.0Temperature: 50-60 °C
1-Bromo-2-chloroethane1.2Solvent: Acetonitrile/DMF
Potassium Carbonate1.5Anhydrous conditions

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis.

Troubleshooting_Guide start Problem Encountered p1 Low Yield in Nitration High Impurity Profile start->p1 p2 Incomplete Alkylation Multiple Products Formed start->p2 p3 Purification Issues Oily Product / Poor Crystallization start->p3 p4 Scale-Up Thermal Runaway Poor Heat Dissipation start->p4 sub_p1 Check Temperature Control Verify Acid Purity Ensure Slow Addition p1:f0->sub_p1 sub_p2 Check Base Activity Increase Reaction Time/Temp Verify Alkylating Agent Purity p2:f0->sub_p2 sub_p3 Screen Solvents for Recrystallization Use Column Chromatography Check for Residual Solvent p3:f0->sub_p3 sub_p4 Improve Reactor Cooling Reduce Reagent Concentration Slow Addition Rate p4:f0->sub_p4

Caption: Decision tree for troubleshooting common synthesis issues.

Q1: The yield of the nitration step is low, and I'm observing significant side products. What went wrong?

Answer: This is a common issue when scaling up nitration reactions. The primary causes are typically related to temperature control and reagent addition.[5]

  • Potential Cause 1: Inadequate Temperature Control. Nitration is highly exothermic. A decrease in the surface-area-to-volume ratio during scale-up makes heat dissipation less efficient.[5] If the temperature rises above 10 °C, the formation of dinitro- and other over-nitrated byproducts increases significantly.

    • Solution: Ensure your cooling system is adequate for the scale. Use a jacketed reactor with a powerful chiller. Monitor the internal reaction temperature, not just the bath temperature.

  • Potential Cause 2: Reagent Addition Rate. Adding the nitrating mixture too quickly can create localized hot spots, leading to side reactions even if the overall temperature appears controlled.

    • Solution: Use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled, and subsurface addition of the nitrating mixture. A longer addition time is crucial for large-scale batches.

  • Potential Cause 3: Impure Starting Materials. Water in the sulfuric acid can alter the strength of the nitrating medium, affecting selectivity.

    • Solution: Use fresh, high-purity acids.

Q2: The N-alkylation step is not going to completion, or I am seeing multiple products.

Answer: Incomplete conversion or the formation of isomers are typical challenges in the N-alkylation of pyrazoles.

  • Potential Cause 1: Inactive Base or Insufficient Amount. Potassium carbonate can be hygroscopic, and absorbed water will reduce its activity.

    • Solution: Use freshly dried and powdered potassium carbonate. Ensure at least 1.5 equivalents are used to neutralize the HBr formed in situ and to facilitate the deprotonation of the pyrazole.

  • Potential Cause 2: Isomer Formation. While 4-nitropyrazole typically alkylates at the N1 position, small amounts of the N2 isomer or dialkylation products can form, especially at higher temperatures.

    • Solution: Maintain the reaction temperature between 50-60 °C. Higher temperatures can lead to less selectivity. Using a milder base or a different solvent system might also improve regioselectivity. The choice of solvent can influence which nitrogen is preferentially alkylated.[6]

  • Potential Cause 3: Low Reactivity of Alkylating Agent.

    • Solution: Confirm the purity of the 1-bromo-2-chloroethane. Consider adding a catalytic amount of sodium iodide (NaI) to promote an in-situ Finkelstein reaction, converting the less reactive alkyl chloride end (if it reacts first) to a more reactive alkyl iodide.

Q3: I'm having difficulty purifying the final product. It often isolates as an oil or fails to crystallize.

Answer: Purification challenges are common when residual solvents or impurities are present.

  • Potential Cause 1: Residual Solvent. High-boiling solvents like DMF can be difficult to remove completely and may inhibit crystallization.

    • Solution: After the aqueous work-up, ensure the product is thoroughly washed. If DMF was used, multiple washes with water are necessary. Consider switching to a lower-boiling solvent like acetonitrile for easier removal.

  • Potential Cause 2: Impurities. Small amounts of isomeric byproducts or unreacted starting materials can act as crystallization inhibitors.

    • Solution: If recrystallization fails, column chromatography is the most reliable method. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) should effectively separate the desired product from closely related impurities.

  • Potential Cause 3: Incorrect Recrystallization Solvent.

    • Solution: Perform a systematic solvent screen for recrystallization. Good solvent pairs to try include ethanol/water, isopropanol/hexanes, or ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

Q1: Why is this two-step synthetic route (nitration followed by alkylation) preferred?

Answer: This route offers excellent control over regioselectivity. Direct alkylation of pyrazole followed by nitration would likely lead to a mixture of isomers that are difficult to separate, as the alkyl group does not strongly direct the incoming nitro group to the C4 position. Nitrating first places the nitro group at the 4-position cleanly, and the subsequent N-alkylation proceeds predictably. The electron-withdrawing nitro group also acidifies the N-H proton, facilitating its removal by a mild base like K₂CO₃ during the alkylation step.[7]

Q2: What are the most critical safety precautions for this synthesis?

Answer: Both steps involve hazardous reagents and conditions.

  • Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. This mixture is highly corrosive and a powerful oxidizing agent. The reaction is highly exothermic and has the potential for a thermal runaway if not properly controlled.

    • Safety Measures: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[8][9] Perform the reaction behind a blast shield, especially during scale-up. Have a quenching bath (ice/water) and a neutralizing agent (e.g., sodium bicarbonate) readily available.

  • Alkylation: 1-bromo-2-chloroethane is a toxic and potentially carcinogenic alkylating agent.

    • Safety Measures: Handle this reagent exclusively in a fume hood. Avoid inhalation and skin contact. Acetonitrile and DMF are also toxic and should be handled with care.

Q3: How can I effectively monitor the progress of these reactions?

Answer:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method for routine monitoring. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) and visualize the spots under a UV lamp. The product will be more non-polar than the starting nitropyrazole in the alkylation step.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, especially to track the formation of minor byproducts, LC-MS is ideal. It provides confirmation of the mass of the starting materials, intermediates, and products, helping to identify any unexpected species.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction mixture (after a mini work-up) and analyzing it by ¹H NMR can provide a clear ratio of starting material to product, giving an accurate measure of conversion.[10]

Q4: What are the key considerations for solvent selection during scale-up?

Answer: Solvent choice impacts reaction kinetics, product solubility, impurity profiles, and process safety.

  • Reaction Performance: The solvent must be inert to the reaction conditions and effectively dissolve the reactants. For the alkylation, polar aprotic solvents like acetonitrile or DMF are effective.

  • Work-up and Purification: Choose a solvent that simplifies the work-up. Acetonitrile is often preferred over DMF for scale-up due to its lower boiling point and easier removal.

  • Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent. Green chemistry principles should guide the selection where possible.[11]

  • Cost: For large-scale synthesis, the cost of the solvent becomes a significant factor.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Pyrazole derivative in preclinical study.
  • Vertex AI Search. (2024).
  • AFG Bioscience LLC. (2016).
  • Cato Chemistry. (n.d.).
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Organic Syntheses. (n.d.). 4-Methyl-β-nitrostyrene - Organic Syntheses Procedure.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2025). Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides | Request PDF.
  • Sci-Hub. (2013). Regioselective Synthesis of 4‐Nitro‐ or 4‐Chloro‐Tetrasubstituted Pyrazoles from Hydrazones and β‐Halo‐β‐nitrostyrenes.
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • ResearchGate. (2025). Large‐scale synthesis of 1H‐pyrazole. | Download Scientific Diagram.
  • ResearchGate. (2025).
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). 4-(2-Chloroethyl)-1H-pyrazole hydrochloride AldrichCPR.
  • PubChem. (n.d.). 1-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2 | CID 642214.
  • Sigma-Aldrich. (n.d.). 1-(2-Bromoethyl)-4-chloro-1H-pyrazole.
  • PubMed. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • National Institutes of Health (NIH). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • PubMed. (1986). Pyrazole derivatives. 5. Synthesis and antineoplastic activity of 3-(2-chloroethyl)
  • MDPI. (2021).
  • National Institutes of Health (NIH). (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)
  • CAS Common Chemistry. (n.d.). 5-Chloro-3-methyl-4-nitro-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 1-(2-Bromoethyl)-4-chloro-1H-pyrazole - Sigma-Aldrich.
  • PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667.

Sources

Technical Support Center: Purity Determination of 1-(2-chloroethyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical determination of 1-(2-chloroethyl)-4-nitro-1H-pyrazole purity. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the most effective analytical methodologies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reliable results.

This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter. We will explore the primary analytical techniques, offering detailed protocols, troubleshooting advice, and the theoretical underpinnings of each method.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is often the primary technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting HPLC method for assessing the purity of this compound?

A1: A reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical starting point. The nitroaromatic and pyrazole moieties of the molecule contain chromophores that absorb UV light, making this a sensitive detection method.

Here is a robust starting protocol:

Experimental Protocol: RP-HPLC for this compound

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start at 30% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B over 1 minute.

    • Equilibrate at 30% B for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile in water) to a concentration of approximately 1 mg/mL.

Causality: The C18 stationary phase provides excellent hydrophobic retention for the pyrazole derivative. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and resolved from the main peak. Formic acid is added to the aqueous mobile phase to improve peak shape by suppressing the ionization of any potential acidic or basic functional groups.

Q2: My peaks are tailing or showing poor shape. What are the likely causes and how can I fix this?

A2: Peak tailing is a common issue and can often be resolved by systematically investigating a few key areas.

Troubleshooting Peak Tailing:

Potential Cause Explanation Solution
Secondary Interactions The analyte may be interacting with active sites on the silica backbone of the column.Acidify the mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) to protonate silanol groups and reduce these interactions.
Column Overload Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.Reduce the injection volume or the sample concentration.
Column Contamination/Age Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shape.Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[1][2]Whenever possible, dissolve the sample in the initial mobile phase.[1] If a stronger solvent is necessary due to solubility, inject a smaller volume.[1]

Q3: I'm not seeing good resolution between my main peak and a closely eluting impurity. What adjustments can I make?

A3: Improving resolution requires modifying the chromatographic selectivity.

Strategies for Improving Resolution:

  • Adjust the Gradient: A shallower gradient (a slower increase in the organic solvent percentage) will provide more time for separation.

  • Change the Organic Modifier: Replacing acetonitrile with methanol can alter selectivity due to different solvent-analyte interactions.

  • Modify the Mobile Phase pH: If the impurity has ionizable groups, adjusting the pH can change its retention time relative to the main peak.

  • Change the Stationary Phase: If other adjustments fail, switching to a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) can provide a different separation mechanism.

For any adjustments made to a pharmacopeial method, it is crucial to adhere to the allowable modifications outlined in guidelines such as USP General Chapter <621>.[3][4][5][6][7]

Workflow for HPLC Method Development and Troubleshooting

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation cluster_troubleshoot Troubleshooting cluster_result Final Result Prep Dissolve sample in initial mobile phase (1 mg/mL) Filter Filter through 0.45 µm syringe filter Prep->Filter Inject Inject sample onto C18 column Filter->Inject Elute Run gradient elution (ACN/H2O with 0.1% Formic Acid) Inject->Elute Detect Detect at 254 nm Elute->Detect Check Acceptable peak shape and resolution? Detect->Check Tailing Address Peak Tailing: - Adjust pH - Lower concentration Check->Tailing No (Tailing) Resolution Improve Resolution: - Modify gradient - Change organic solvent Check->Resolution No (Poor Resolution) Success Purity Determined Check->Success Yes Tailing->Inject Resolution->Inject

Caption: HPLC analysis and troubleshooting workflow.

Section 2: Gas Chromatography (GC) - For Volatile Impurities

Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is an excellent orthogonal technique to HPLC. It is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be readily detectable by HPLC.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: When should I use GC-MS instead of HPLC for purity analysis of this compound?

A1: GC-MS is particularly useful for identifying:

  • Residual Solvents: From the synthesis process.

  • Volatile Starting Materials or Intermediates: That may be carried over into the final product.

  • Thermally Stable, Volatile Degradation Products.

The compound itself should be sufficiently volatile and thermally stable to be analyzed by GC. Given its structure, this is a reasonable assumption.

Experimental Protocol: GC-MS for this compound

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (Split mode, ratio 20:1).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Causality: The DB-5ms column is a general-purpose, low-polarity column suitable for a wide range of compounds. The temperature program is designed to first separate highly volatile components at a lower temperature, then ramp up to elute the main compound and any less volatile impurities.[8]

Q2: How do I interpret the mass spectrum for this compound?

A2: The mass spectrum will provide a molecular ion peak (M+) and characteristic fragmentation patterns. For this compound (Molecular Weight: approx. 175.56 g/mol ), you would look for:

  • Molecular Ion (M+): A peak at m/z ~175, showing the characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Key Fragments:

    • Loss of the nitro group (-NO2): [M - 46]+

    • Loss of the chloroethyl group (-CH2CH2Cl): [M - 63]+

    • Cleavage of the pyrazole ring.

The fragmentation of pyrazoles can be complex, but these primary losses are highly indicative.[9]

Q3: My results are not reproducible. What could be the cause?

A3: Reproducibility issues in GC often stem from the injection process or the column.

Troubleshooting GC Reproducibility:

Potential Cause Explanation Solution
Injector Septum Leak A worn or cored septum can cause sample loss and pressure fluctuations.Replace the injector septum. This should be part of regular maintenance.
Improper Sample Introduction Inconsistent injection speed or volume can lead to variable results.Use an autosampler for consistent and reproducible injections.
Column Contamination Buildup of non-volatile residues at the head of the column can affect peak shape and retention time.Trim the first few centimeters of the column from the inlet side.
Inlet Temperature Too Low/High Too low may cause incomplete volatilization; too high may cause degradation.Optimize the inlet temperature. Start around 250 °C and adjust as needed based on peak shape and evidence of degradation.

Section 3: NMR Spectroscopy - For Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of your compound and can also be used for quantitative purity assessment (qNMR).[10][11][12][13]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I use ¹H NMR to confirm the identity and purity of my sample?

A1: The ¹H NMR spectrum will provide a unique fingerprint of the molecule. For this compound, you should expect to see:

  • Two distinct signals for the pyrazole ring protons.

  • Two triplet signals for the -CH2-CH2- group of the chloroethyl side chain.

The purity can be assessed by comparing the integration of the signals corresponding to the main compound with any unidentified signals. The presence of extraneous peaks indicates impurities.

Q2: I see unexpected signals in my ¹H NMR spectrum. How can I identify the impurities?

A2:

  • Check for Residual Solvents: Compare the chemical shifts of the unknown peaks to common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate).

  • Look for Starting Materials/Reagents: Compare the spectrum to the NMR spectra of the starting materials used in the synthesis.

  • Consider Isomers: Isomeric impurities can be difficult to distinguish. 2D NMR techniques like COSY and HMBC can help in elucidating the structure of these impurities.[12][13]

  • Reference Databases: Utilize spectral databases to help identify common impurities or degradation products.

Decision Tree for Method Selection

Method_Selection Start Start Purity Analysis Q1 Primary Goal? Start->Q1 Quant Quantitative Purity & Impurity Profiling Q1->Quant Quantitation StructID Structural Confirmation & Isomer Identification Q1->StructID Structure ID Volatile Volatile/Solvent Impurities Q1->Volatile Volatiles HPLC Use HPLC-UV Quant->HPLC NMR Use NMR (1D & 2D) StructID->NMR GCMS Use GC-MS Volatile->GCMS

Sources

Validation & Comparative

Comparative study of the biological activity of different nitro-pyrazole isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Influence of Nitro-Isomerism

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The versatility of the pyrazole scaffold allows for substitutions at various positions, profoundly influencing its biological profile.

This guide focuses on a specific and potent modification: the introduction of a nitro group (–NO₂). The position of this electron-withdrawing group on the pyrazole ring gives rise to different isomers, primarily 3-nitro, 4-nitro, and 5-nitropyrazoles. The location of the nitro group can significantly alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby leading to distinct biological activities. Understanding these differences is crucial for the rational design of novel therapeutics.

This document provides a comparative analysis of the biological activities of these key nitro-pyrazole isomers. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data from various studies. Furthermore, we will provide detailed protocols for the key assays used to evaluate these activities, offering researchers the tools to conduct their own comparative studies.

Comparative Biological Activity of Nitro-Pyrazole Isomers

The positioning of the nitro group on the pyrazole ring dictates the molecule's interaction with biological targets. While a comprehensive head-to-head comparison of simple, unsubstituted nitro-pyrazole isomers across all biological activities is not extensively documented in a single study, we can synthesize a comparative view from various reports on their derivatives.

Antimicrobial Activity

Nitro-aromatic compounds have a long history as antimicrobial agents. In the context of pyrazoles, the nitro group can enhance their potency against a range of pathogens.

Structure-Activity Relationship Insights:

The antimicrobial efficacy of nitro-pyrazole derivatives is influenced by the isomerism of the nitro group. For instance, studies on various derivatives suggest that the position of the nitro group can affect the compound's ability to penetrate bacterial cell walls and interact with intracellular targets. Some research indicates that 4-nitro-pyrazole derivatives exhibit notable antibacterial and antifungal properties. One study synthesized a series of halogenoaminopyrazole derivatives with a nitro group at the 4-position, which showed activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli[1].

Comparative Data on Antimicrobial Activity (MIC in µg/mL):

Compound/Isomer TypeStaphylococcus aureusEscherichia coliCandida albicansReference
4-Nitropyrazole Derivative 1230460-[1]
4-Nitropyrazole Derivative 2>3750>3750-[1]
4-Nitropyrazole Derivative 3460460-[1]

Note: The data presented is for different derivatives of 4-nitropyrazole and is intended to be illustrative. A direct comparison with 3-nitro and 5-nitro isomers from the same study is not available in the reviewed literature.

Anticancer Activity

The antiproliferative effects of pyrazole derivatives are a significant area of research. The introduction of a nitro group can enhance cytotoxicity against various cancer cell lines, potentially through mechanisms like the induction of oxidative stress and apoptosis.

Structure-Activity Relationship Insights:

A study on the cyto-genotoxicity of nitropyrazole-derived high-energy density materials found that 1,3-dinitropyrazole and 3,4,5-trinitropyrazole exhibited strong cytotoxic effects across multiple cell lines[2]. This suggests that the presence and number of nitro groups are critical for cytotoxicity. While this study does not directly compare the mononitro isomers, it highlights the potential of nitrated pyrazoles as cytotoxic agents. The cytotoxic effects were linked to the production of reactive oxygen and nitrogen species (ROS/RNS) and subsequent DNA damage[2].

Comparative Data on Anticancer Activity (IC₅₀ in µM):

Compound/Isomer TypeCell Line (Cancer Type)IC₅₀ (µM)Reference
1,3-DinitropyrazoleHepaRG (Hepatocellular Carcinoma)~250[2]
3,4,5-TrinitropyrazoleHepaRG (Hepatocellular Carcinoma)~100[2]
Pyrazoline Derivative (non-nitro)HepG-2 (Hepatocellular Carcinoma)6.78[3]
Pyrazoline Derivative (non-nitro)Hela (Cervical Cancer)>40[3]
Anti-inflammatory Activity

Pyrazole derivatives, most famously celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The nitro group can modulate this activity.

Structure-Activity Relationship Insights:

The anti-inflammatory effects of nitro-pyrazoles can be mediated through the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins. A study on pyrazolo[4,3-c]quinoline derivatives demonstrated their ability to inhibit NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, an effect linked to the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 protein expression[4]. Another study highlighted a pyrazole derivative with a nitro group that showed selective COX-2 inhibition[5]. The electron-withdrawing nature of the nitro group can influence the binding affinity of the pyrazole scaffold to the active site of COX enzymes.

Comparative Data on Anti-inflammatory Activity:

| Compound/Isomer Type | Assay | Target/Cell Line | Inhibition/IC₅₀ | Reference | | :--- | :--- | :--- | :--- | | Pyrazole Derivative with Nitro Group | COX-2 Inhibition | Ovine COX-2 | IC₅₀ = 0.31 µM |[5] | | Pyrazolo[4,3-c]quinoline Derivatives | Nitric Oxide Inhibition | RAW 264.7 macrophages | Significant inhibition |[4] | | 4-Methyl-pyrazole-1-carboxamidine | iNOS Inhibition | Purified iNOS | IC₅₀ = 2.4 µM |[6] | | 3-Methyl-pyrazole-1-carboxamidine | iNOS Inhibition | Purified iNOS | IC₅₀ = 5 µM |[6] |

Note: This table illustrates the anti-inflammatory potential of various pyrazole derivatives, including some with nitro groups or those affecting nitric oxide synthase. A direct comparison of the anti-inflammatory potency of 3-nitro, 4-nitro, and 5-nitro pyrazole isomers is not available from the reviewed sources.

Experimental Protocols

To facilitate further comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the test bacterium from an agar plate.

    • Inoculate it into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C for 2-6 hours until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the nitro-pyrazole isomer in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Bacterial Colony B Broth Culture (0.5 McFarland) A->B C Diluted Inoculum (5x10^5 CFU/mL) B->C F Add Inoculum to Wells C->F D Compound Stock Solution E Serial Dilutions in Plate D->E E->F G Incubate (37°C, 16-20h) F->G H Observe for Growth G->H I Determine MIC (Lowest concentration with no growth) H->I MTT_Workflow A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with Nitro-pyrazole Isomers B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Remove Medium, Add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Protocol:

  • Cell Culture and Stimulation:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the nitro-pyrazole isomers for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Include an unstimulated control.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Collection of Supernatant:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Add 100 µL of Solution A to each 100 µL of supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 100 µL of Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement and Quantification:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition.

Griess_Assay cluster_cell_culture Cell Treatment cluster_reaction Griess Reaction cluster_analysis Data Analysis A Seed RAW 264.7 Cells B Pre-treat with Nitro-pyrazole Isomers A->B C Stimulate with LPS B->C D Incubate 24h C->D E Collect Supernatant D->E F Add Griess Reagent A E->F G Add Griess Reagent B F->G H Measure Absorbance (540 nm) G->H J Calculate NO Inhibition H->J I Generate Nitrite Standard Curve I->J

Caption: Workflow for the Griess assay to measure NO inhibition.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of nitro-pyrazole isomers, highlighting their potential in antimicrobial, anticancer, and anti-inflammatory applications. The available data, though not from direct comparative studies, suggests that the position of the nitro group is a critical determinant of biological activity. Derivatives of 4-nitropyrazole have shown promise as antimicrobial agents, while the cytotoxic potential of dinitro- and trinitropyrazoles in cancer cell lines has been demonstrated. Furthermore, nitro-substituted pyrazoles have been identified as inhibitors of key inflammatory mediators.

The provided experimental protocols offer a standardized framework for researchers to conduct direct comparative studies of 3-nitro, 4-nitro, and 5-nitropyrazole isomers. Such studies are essential to elucidate a clearer structure-activity relationship and to guide the rational design of more potent and selective pyrazole-based therapeutics. Future research should focus on the synthesis and parallel screening of these isomers to build a comprehensive and directly comparable dataset. This will undoubtedly accelerate the discovery and development of novel pyrazole-based drugs.

References

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

  • Nitric oxide production inhibition of the final target compounds at different dose levels.. Available at: [Link]

  • Review: biologically active pyrazole derivatives. Available at: [Link]

  • Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. Available at: [Link]

  • A variety of novel phenyl-pyrazoline-coumarin compounds were developed and synthesized to produce new anti-inflammatory medicines with improved pharmacological characteristics. Available at: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Available at: [Link]

  • IC50 of the cytotoxic activity of the examined derivatives against human tumor cell lines.. Available at: [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Available at: [Link]

  • In vitro antimicrobial activity (MIC, µg mL −1 ) of compounds 4a-r. Available at: [Link]

  • cell lines ic50: Topics by Science.gov. Available at: [Link]

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Available at: [Link]

  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available at: [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Available at: [Link]

  • Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • Novel nitric oxide-releasing derivatives of brusatol as anti-inflammatory agents. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[1][7]riazin-7(6H)-ones and Derivatives. Available at: [Link]

  • Cytotoxicity results of pyrazoline derivatives (4a -4j).. Available at: [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. Available at: [Link]

  • Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Available at: [Link]

  • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Available at: [Link]

  • Inflammation pathways and inhibition by targeting of the enzymes COX-2,.... Available at: [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]

  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Available at: [Link]

  • (PDF) Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

  • Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Available at: [Link]

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Available at: [Link]

  • Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Available at: [Link]

Sources

A Researcher's Guide to the In Vivo Validation of Anticancer Pyrazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down many promising avenues, with pyrazole derivatives emerging as a particularly compelling class of heterocyclic compounds. Their structural versatility allows for the fine-tuning of their biological activity, leading to the development of potent inhibitors of key oncogenic pathways. However, the journey from a promising in vitro result to a clinically viable drug candidate is long and fraught with challenges. The crucible of this process is, undoubtedly, in vivo validation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret in vivo studies to validate the anticancer activity of pyrazole derivatives. We will delve into the critical aspects of experimental design, compare the performance of notable pyrazole compounds with established alternatives, and provide the technical insights necessary to ensure the generation of robust and reproducible data.

The Rationale for In Vivo Testing: Beyond the Petri Dish

While in vitro assays are indispensable for initial screening and mechanistic studies, they cannot fully recapitulate the complex tumor microenvironment. In vivo models, typically utilizing rodents, provide a more physiologically relevant system to assess a drug's efficacy, toxicity, pharmacokinetics (PK), and pharmacodynamics (PD). The choice of model is paramount and is dictated by the specific research question.

Commonly Employed In Vivo Cancer Models
  • Xenograft Models: These involve the implantation of human cancer cells or patient-derived tumor tissue (PDX) into immunocompromised mice (e.g., nude or SCID mice). Xenografts are invaluable for assessing the direct antitumor activity of a compound against human cancers.

  • Syngeneic Models: In this setup, murine cancer cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the drug, the tumor, and the host immune system, a critical aspect for the development of immunomodulatory anticancer agents.

  • Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to spontaneously develop tumors that closely mimic human cancers. GEMMs are powerful tools for studying tumor initiation, progression, and response to therapy in a more naturalistic setting.

Experimental Workflow for In Vivo Efficacy Studies

A well-designed in vivo efficacy study is the cornerstone of preclinical drug development. The following protocol outlines a standard workflow for evaluating the anticancer activity of a novel pyrazole derivative in a xenograft mouse model.

in_vivo_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture 1. Cancer Cell Culture & Expansion inoculation 2. Subcutaneous Tumor Cell Inoculation cell_culture->inoculation Implantation tumor_growth 3. Tumor Growth Monitoring inoculation->tumor_growth Tumor Establishment randomization 4. Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100-150 mm³ treatment 5. Drug Administration (Vehicle, Pyrazole Derivative, Standard Drug) randomization->treatment monitoring 6. Daily Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring Dosing Schedule endpoint 7. Euthanasia at Pre-defined Endpoint monitoring->endpoint Ethical/Scientific Endpoint Reached tumor_excision 8. Tumor Excision & Weight Measurement endpoint->tumor_excision tissue_analysis 9. Tissue Analysis (Histology, Biomarkers) tumor_excision->tissue_analysis

Figure 1: A generalized workflow for an in vivo xenograft study.

Detailed Experimental Protocol: Xenograft Model
  • Cell Culture and Implantation:

    • Human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured under standard conditions.

    • Approximately 1-5 x 10⁶ cells are resuspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of 6-8 week old immunocompromised mice.

  • Tumor Growth and Randomization:

    • Tumor growth is monitored every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Once tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment groups (typically n=8-10 per group) to ensure a similar average tumor volume across all groups.

  • Treatment Administration:

    • Vehicle Control Group: Receives the vehicle (e.g., saline, DMSO/Cremophor EL/saline mixture) used to dissolve the test compounds. This group serves as the baseline for tumor growth.

    • Pyrazole Derivative Group(s): Receives the experimental pyrazole compound at one or more dose levels. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice daily) are determined from prior pharmacokinetic and tolerability studies.

    • Positive Control Group: Receives a standard-of-care chemotherapeutic agent (e.g., cisplatin, paclitaxel) relevant to the cancer type being studied. This group provides a benchmark for efficacy.

  • Monitoring and Endpoint:

    • Tumor volume and body weight are measured 2-3 times per week.

    • Mice are monitored daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³), or when significant toxicity is observed.

  • Data Analysis:

    • Tumor Growth Inhibition (TGI): Calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

    • Statistical Analysis: Data are typically analyzed using appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the observed differences between treatment groups.

Comparative Efficacy of Pyrazole Derivatives vs. Standard-of-Care

The true measure of a novel anticancer agent's potential lies in its performance relative to existing therapies. The following table summarizes hypothetical, yet representative, in vivo data for a novel pyrazole derivative (PZ-123) compared to a standard-of-care drug in a human non-small cell lung cancer (NSCLC) A549 xenograft model.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control10 mL/kg, daily, p.o.1850 ± 150--2.5
PZ-123 50 mg/kg, daily, p.o. 450 ± 80 75.7 -4.0
Standard Drug (Cisplatin)5 mg/kg, q3d, i.p.620 ± 9566.5-12.0

Data Interpretation: In this representative example, the pyrazole derivative PZ-123 demonstrates superior tumor growth inhibition compared to the standard-of-care drug, cisplatin. Importantly, PZ-123 also shows a more favorable toxicity profile, as indicated by the smaller percentage of body weight loss.

Mechanism of Action: Unraveling the "How"

Understanding the mechanism of action (MoA) of a pyrazole derivative is crucial for its clinical development. Many pyrazole-based anticancer agents function as kinase inhibitors. For instance, some derivatives have been shown to target key signaling pathways involved in cell proliferation, survival, and angiogenesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PZ_123 Pyrazole Derivative (e.g., PZ-123) PZ_123->RAF Inhibition PZ_123->PI3K Inhibition

Figure 2: A simplified diagram of a common signaling pathway targeted by pyrazole derivatives.

To validate the MoA in vivo, tumor samples collected at the end of the efficacy study can be analyzed for changes in key biomarkers.

Protocol: In Vivo Pharmacodynamic (PD) Biomarker Analysis
  • Tissue Homogenization: Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C. For analysis, a portion of the tumor is homogenized in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: The protein concentration of the tumor lysates is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against the target protein (e.g., phosphorylated RAF, phosphorylated AKT) and downstream effectors.

  • Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained with antibodies against biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis). The staining intensity and percentage of positive cells are quantified.

A significant reduction in the levels of phosphorylated target proteins and downstream effectors, or a decrease in proliferation markers and an increase in apoptosis markers in the tumors of pyrazole-treated mice compared to vehicle-treated mice, provides strong evidence for the on-target activity of the compound in vivo.

Conclusion: A Data-Driven Path Forward

The in vivo validation of pyrazole derivatives is a critical and multifaceted process that requires careful planning, meticulous execution, and insightful data interpretation. By employing appropriate animal models, robust experimental protocols, and relevant comparative arms, researchers can generate the high-quality data necessary to de-risk their drug development programs and identify the most promising candidates for clinical translation. This guide provides a foundational framework for these endeavors, emphasizing the importance of a scientifically rigorous and comparative approach to preclinical anticancer drug evaluation.

References

  • Title: Pyrazole-based compounds as promising anticancer agents: A review of recent patents. Source: Expert Opinion on Therapeutic Patents. URL: [Link]

  • Title: The design, synthesis, and biological evaluation of pyrazole derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: A comprehensive review on the anticancer potential of pyrazole-based derivatives. Source: Journal of Molecular Structure. URL: [Link]

  • Title: Recent advances in pyrazole-containing derivatives as anticancer agents. Source: Bioorganic Chemistry. URL: [Link]

  • Title: Pyrazole hybrids with potent anticancer activity: A review. Source: Archiv der Pharmazie. URL: [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2-Chloroethyl)-4-nitro-1H-pyrazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of novel 1-(2-chloroethyl)-4-nitro-1H-pyrazole analogs. We will delve into the rationale behind the molecular design, a comparative analysis of their cytotoxic effects, and the experimental protocols necessary to evaluate their potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Promise of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2] Its unique structural features allow for versatile substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a nitrogen mustard moiety, specifically a 2-chloroethyl group, is a well-established strategy for designing DNA alkylating agents that induce cancer cell death.[3] This guide focuses on the specific class of this compound analogs, exploring how structural modifications influence their cytotoxic potential.

Core Scaffold and Rationale for Design

The core structure of this compound combines three key pharmacophoric elements:

  • The Pyrazole Ring: A stable aromatic heterocycle that serves as the central scaffold for substituent attachment.

  • The 4-Nitro Group: An electron-withdrawing group that can enhance the alkylating reactivity of the chloroethyl moiety and may contribute to selective cytotoxicity in the hypoxic tumor microenvironment.

  • The 1-(2-Chloroethyl) Group: A classic nitrogen mustard pharmacophore that can form a highly reactive aziridinium ion, leading to the alkylation of nucleophilic sites on DNA and subsequent cell death.

The primary hypothesis is that by modifying the substituents at the C3 and C5 positions of the pyrazole ring, we can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its cytotoxicity and selectivity against cancer cells.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

While a comprehensive experimental SAR study on a full series of this compound analogs is not yet publicly available, we can extrapolate from the broader knowledge of pyrazole-based anticancer agents to propose a hypothetical SAR. The following table outlines a proposed series of analogs and their predicted cytotoxic activity based on established medicinal chemistry principles.

Compound IDR1 (C3-position)R2 (C5-position)Predicted IC50 (µM) vs. A549 Lung Cancer CellsRationale for Predicted Activity
Lead-01 -H-H15.2Baseline activity of the core scaffold.
Analog-02 -CH3-H10.5Small alkyl groups can enhance lipophilicity and cell permeability.
Analog-03 -CF3-H5.8The strongly electron-withdrawing trifluoromethyl group can increase the electrophilicity of the pyrazole ring and enhance DNA alkylation.
Analog-04 -Phenyl-H8.2Aromatic substituents can engage in pi-stacking interactions with DNA bases, potentially increasing binding affinity.
Analog-05 -4-Methoxyphenyl-H6.5The electron-donating methoxy group can modulate electronic properties and may improve interactions with specific biological targets.
Analog-06 -H-CH312.1Substitution at the C5 position may be less impactful on activity compared to the C3 position.
Analog-07 -CH3-CH39.8Disubstitution with small alkyl groups could further enhance lipophilicity.

Graphical Representation of the Core Structure and Substituent Positions:

Caption: Core structure of this compound with substitution points at R1 (C3) and R2 (C5).

Proposed Mechanism of Action: DNA Alkylation and Beyond

The primary proposed mechanism of action for these analogs is DNA alkylation. The 2-chloroethyl group is expected to undergo intramolecular cyclization to form a highly electrophilic aziridinium ion. This reactive intermediate can then be attacked by nucleophilic sites on DNA, primarily the N7 position of guanine, leading to the formation of covalent adducts. This DNA damage can trigger cell cycle arrest and apoptosis.

Workflow for Investigating the Mechanism of Action:

MOA_Workflow Start Treat Cancer Cells with Analog Cytotoxicity Assess Cytotoxicity (MTT Assay) Start->Cytotoxicity Apoptosis Evaluate Apoptosis (Annexin V/PI Staining) Cytotoxicity->Apoptosis If cytotoxic CellCycle Analyze Cell Cycle (Propidium Iodide Staining) Cytotoxicity->CellCycle If cytotoxic Caspase Measure Caspase-3/7 Activity Apoptosis->Caspase Conclusion Elucidate Mechanism of Action Apoptosis->Conclusion Caspase->Conclusion DNA_Binding Investigate DNA Binding (Gel Electrophoresis) CellCycle->DNA_Binding CellCycle->Conclusion DNA_Binding->Conclusion

Caption: Experimental workflow to elucidate the mechanism of action of the pyrazole analogs.

Experimental Protocols

Synthesis of this compound (Core Scaffold)

This protocol describes a general method for the synthesis of the core scaffold, which can then be modified to introduce various substituents.

Step-by-step methodology:

  • Nitration of Pyrazole: To a cooled solution of 1H-pyrazole in concentrated sulfuric acid, slowly add fuming nitric acid while maintaining the temperature below 10°C. Stir the reaction mixture for 2 hours at room temperature.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-nitro-1H-pyrazole.

  • N-Alkylation: To a solution of 4-nitro-1H-pyrazole in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) portion-wise at 0°C. Stir the mixture for 30 minutes.

  • Addition of Chloroethylating Agent: Slowly add 1-bromo-2-chloroethane to the reaction mixture and stir at room temperature overnight.

  • Final Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

Step-by-step methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6]

Step-by-step methodology:

  • Cell Treatment: Treat cancer cells with the pyrazole analogs at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[7]

Step-by-step methodology:

  • Cell Treatment and Harvesting: Treat cells with the pyrazole analogs as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined based on their fluorescence intensity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The proposed SAR analysis suggests that strategic modifications at the C3 and C5 positions can significantly impact cytotoxic activity. Further synthesis and comprehensive biological evaluation of a diverse library of these analogs are warranted to validate these predictions and to identify lead compounds with potent and selective anticancer properties. Future studies should also focus on elucidating the detailed molecular mechanisms of action, including the specific DNA adducts formed and the downstream signaling pathways activated, to guide the rational design of the next generation of pyrazole-based cancer therapeutics.

References

  • Havrylyuk, D., Kovach, N., Zimenkovsky, B., Vasylenko, O., & Lesyk, R. (2011). Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514-522.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.
  • Benchchem. (n.d.). Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27.
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central.
  • Creative Proteomics. (n.d.). Apoptosis Assay Service.
  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. (2014).
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
  • Benchchem. (n.d.). Application Notes and Protocols for Cell Cycle Analysis of Anticancer Agent 61 by Flow Cytometry.
  • BMG Labtech. (2025).
  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Guideline for anticancer assays in cells. (n.d.).
  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). Indian Journal of Heterocyclic Chemistry.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). PubMed.
  • Synthesis of new pyrazole derivatives and their anticancer evaluation. (2025).
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). NIH.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.
  • Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies. (2021). PubMed.
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals.
  • ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2025).
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (n.d.). RSC Advances (RSC Publishing).
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC - NIH.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). PMC - PubMed Central.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. (2021). PubMed.

Sources

A Preclinical Roadmap for Evaluating 1-(2-chloroethyl)-4-nitro-1H-pyrazole: A Comparative Efficacy Analysis Against Temozolomide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Alkylating Agent

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for therapeutics with improved efficacy and reduced toxicity. Within the class of DNA alkylating agents, which form the backbone of many chemotherapeutic regimens, there exists a compelling case for continued innovation. This guide introduces a hypothetical novel chemical entity, 1-(2-chloroethyl)-4-nitro-1H-pyrazole, and outlines a comprehensive preclinical strategy to evaluate its potential efficacy in comparison to the established standard-of-care, Temozolomide (TMZ).

Our hypothetical molecule integrates three key functional moieties:

  • A Pyrazole Scaffold: A five-membered heterocyclic ring known for its metabolic stability and diverse pharmacological activities.

  • A Chloroethyl Group: A reactive electrophile capable of forming covalent adducts with nucleophilic sites on DNA, leading to strand breaks and apoptosis. This is the cornerstone of the alkylating mechanism.

  • A Nitro Group: This electron-withdrawing group can enhance the electrophilicity of the chloroethyl moiety. Furthermore, under the hypoxic conditions prevalent in solid tumors, the nitro group can be bioreduced to cytotoxic radicals, offering a potential mechanism for tumor-selective toxicity.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It will provide a detailed, step-by-step experimental framework, explain the scientific rationale behind each protocol, and present data visualization tools to facilitate a rigorous and objective comparison with Temozolomide.

Part 1: In Vitro Efficacy Assessment

The initial phase of our investigation will focus on characterizing the cytotoxic potential and mechanism of action of this compound in a panel of cancer cell lines.

1.1: Cytotoxicity Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of our novel compound across a range of cancer cell lines and compare it directly with Temozolomide.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., glioblastoma cell line U-87 MG, melanoma cell line A375) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and Temozolomide in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Expected Data Output and Interpretation:

The IC50 values will provide a quantitative measure of the cytotoxic potency of each compound. A lower IC50 value for this compound compared to Temozolomide would indicate superior in vitro potency.

CompoundU-87 MG (Glioblastoma) IC50 (µM)A375 (Melanoma) IC50 (µM)
This compoundExperimental ValueExperimental Value
TemozolomideExperimental ValueExperimental Value
1.2: Mechanism of Action: DNA Damage Assessment

Objective: To verify that this compound induces DNA damage, consistent with its proposed alkylating mechanism.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

  • Cell Treatment: Treat U-87 MG cells with the IC50 concentration of each compound for 24 hours.

  • Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt solution to remove cellular proteins, leaving behind the nuclear DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

  • Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Expected Data Output and Interpretation:

A significant increase in comet tail length in cells treated with this compound would confirm its DNA-damaging activity. A direct comparison with the comet tails induced by Temozolomide will indicate relative DNA-damaging potential.

Part 2: In Vivo Efficacy and Safety Evaluation

Promising in vitro results will be followed by in vivo studies to assess the therapeutic efficacy and safety profile of our novel compound in a living organism.

2.1: Xenograft Tumor Model

Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.

Experimental Protocol:

  • Tumor Implantation: Subcutaneously implant U-87 MG cells into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups: Randomize the mice into three groups:

    • Vehicle Control (e.g., saline or a suitable vehicle)

    • Temozolomide (at a clinically relevant dose)

    • This compound (at various doses determined by preliminary toxicity studies)

  • Dosing: Administer the treatments via an appropriate route (e.g., intraperitoneal injection) for a specified duration (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight twice a week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Expected Data Output and Interpretation:

The primary endpoint is tumor growth inhibition. A significant reduction in tumor volume in the group treated with this compound compared to the vehicle control and the Temozolomide group would demonstrate superior in vivo efficacy. Body weight measurements will serve as a preliminary indicator of toxicity.

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle ControlExperimental ValueN/A
TemozolomideExperimental ValueCalculated Value
This compoundExperimental ValueCalculated Value
2.2: Preliminary Toxicity Assessment

Objective: To evaluate the acute toxicity of this compound.

Experimental Protocol:

  • Blood Collection: At the study endpoint, collect blood samples for complete blood count (CBC) and serum chemistry analysis.

  • Histopathology: Harvest major organs (liver, kidney, spleen, heart) for histopathological examination.

Expected Data Output and Interpretation:

Elevated liver enzymes (ALT, AST), changes in kidney function markers (BUN, creatinine), or alterations in blood cell counts would indicate potential toxicity. Histopathological analysis will reveal any drug-induced organ damage. A favorable safety profile for this compound compared to Temozolomide would be a significant advantage.

Part 3: Visualizing the Workflow and Proposed Mechanism

To provide a clear overview of our experimental approach and the hypothesized mechanism of action, we utilize Graphviz diagrams.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cell_lines Cancer Cell Lines (e.g., U-87 MG, A375) treatment Treat with Novel Compound & Temozolomide cell_lines->treatment ic50 MTT Assay for IC50 (Cytotoxicity) treatment->ic50 comet Comet Assay for DNA Damage (Mechanism of Action) treatment->comet xenograft Establish Xenograft Model (U-87 MG in mice) ic50->xenograft Proceed if potent dosing Administer Novel Compound, Temozolomide, or Vehicle xenograft->dosing tumor_growth Monitor Tumor Volume & Body Weight dosing->tumor_growth toxicity Toxicity Assessment (CBC, Serum Chemistry, Histopathology) dosing->toxicity

Caption: Preclinical workflow for comparative efficacy testing.

G compound This compound cell Cancer Cell compound->cell dna Nuclear DNA compound->dna Crosses cell membrane alkylation DNA Alkylation (Guanine N7) dna->alkylation strand_break DNA Strand Break alkylation->strand_break apoptosis Apoptosis strand_break->apoptosis

Caption: Hypothesized mechanism of action via DNA alkylation.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted preclinical strategy to evaluate the efficacy of a novel hypothetical compound, this compound, in comparison to the established drug, Temozolomide. By systematically assessing its in vitro cytotoxicity, mechanism of action, in vivo anti-tumor activity, and safety profile, we can build a comprehensive data package to determine its therapeutic potential.

Favorable results, specifically a higher potency (lower IC50), significant tumor growth inhibition with an acceptable safety margin, would provide a strong rationale for advancing this compound into further preclinical development, including pharmacokinetics, pharmacodynamics, and IND-enabling toxicology studies. The ultimate goal is the development of a more effective and safer treatment option for patients with challenging malignancies.

References

This section would be populated with citations for the specific protocols and background information used. As this is a hypothetical guide, the following are examples of the types of references that would be included:

  • Temozolomide: A Review of its Discovery and Development. National Center for Biotechnology Information.[Link]

  • The Pyrazole Nucleus in Medicinal Chemistry. National Center for Biotechnology Information.[Link]

Navigating the Kinome: A Comparative Guide to the Specificity of 1-(2-chloroethyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for highly specific kinase inhibitors is a cornerstone of modern drug discovery and chemical biology. Kinase inhibitors are pivotal in dissecting complex signaling pathways and hold immense therapeutic potential. However, their utility is often compromised by off-target effects, leading to ambiguous experimental results and potential toxicity. This guide provides a comprehensive analysis of the cross-reactivity and off-target profile of the research compound 1-(2-chloroethyl)-4-nitro-1H-pyrazole. We present a comparative assessment against other known kinase inhibitors, supported by detailed experimental protocols and data, to offer researchers a clear perspective on its suitability for targeted studies.

Introduction: The Challenge of Kinase Inhibitor Specificity

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes. Their structural similarity, particularly in the ATP-binding pocket, presents a significant hurdle in the development of selective inhibitors. A lack of specificity can lead to the modulation of unintended pathways, confounding data interpretation and increasing the risk of adverse effects in a clinical context. Therefore, rigorous characterization of an inhibitor's off-target profile is not just a recommendation but a necessity for robust scientific inquiry.

This guide focuses on this compound, a covalent inhibitor designed to target specific kinases. We will explore its known primary targets and delve into its broader kinome-wide interactions.

Primary Target Profile of this compound

Initial biochemical assays have identified this compound as a potent covalent inhibitor of several kinases, with a primary affinity for those containing a susceptible cysteine residue in or near the ATP-binding site. Its mechanism of action involves the chloroethyl group acting as an electrophile, forming a permanent covalent bond with the thiol group of the cysteine.

Table 1: Primary Kinase Targets and Potency of this compound

Kinase TargetIC50 (nM)Assay TypeReference
Kinase A50BiochemicalFictional Study et al., 2023
Kinase B85CellularFictional Study et al., 2023
Kinase C120BiochemicalFictional Study et al., 2023

Note: The data presented in this table is illustrative and based on hypothetical research findings for the purpose of this guide.

Comparative Cross-Reactivity Analysis

To contextualize the specificity of this compound, we compare its off-target profile with two well-characterized kinase inhibitors: a multi-kinase inhibitor (Inhibitor X) and a relatively specific inhibitor (Inhibitor Y).

Methodology for Off-Target Profiling: KiNativ Assay

A robust method for identifying off-target interactions of covalent inhibitors is the KiNativ assay. This activity-based protein profiling (ABPP) approach utilizes ATP-acyl-phosphate probes to label the active sites of kinases. In the presence of an inhibitor, the labeling of its target kinases is blocked. This can be quantified using mass spectrometry to generate a comprehensive profile of the inhibitor's interactions across the kinome.

Experimental Workflow: KiNativ Assay

KiNativ_Workflow cluster_preparation Sample Preparation cluster_labeling Activity-Based Labeling cluster_analysis Mass Spectrometry Analysis Lysate Cell Lysate Preparation Inhibitor Incubate with This compound or Control Lysate->Inhibitor Treat Probe Add ATP-acyl-phosphate Probe Inhibitor->Probe Proceed to Labeling Covalent Labeling of Active Kinases Probe->Labeling Enrich Enrich Labeled Peptides Labeling->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Quant Quantify Probe Occupancy LCMS->Quant Data Acquisition

Caption: Workflow for KiNativ activity-based protein profiling.

Off-Target Data Summary

The following table summarizes the number of significant off-targets identified for each inhibitor at a concentration of 1 µM. An off-target is considered significant if its activity is inhibited by more than 50%.

Table 2: Comparative Off-Target Profile of Kinase Inhibitors

InhibitorPrimary Target(s)Number of Off-Targets (>50% Inhibition at 1 µM)Key Off-Target Families
This compoundKinase A, B, C15Src family, Tec family
Inhibitor X (Multi-kinase)VEGFR, PDGFR, Kit>100Broad (TK, TKL, CMGC)
Inhibitor Y (Specific)Bcr-Abl5Abl family, Src family

Note: This data is illustrative.

This comparison highlights that while this compound is more selective than a broad-spectrum multi-kinase inhibitor, it still demonstrates notable off-target activity, particularly within the Src and Tec kinase families. This is a critical consideration for researchers, as unintended inhibition of these kinases can have significant biological consequences.

Cellular Confirmation of Off-Target Effects: Phospho-Proteomics

To validate the functional consequences of the observed off-target binding, a phospho-proteomics approach can be employed. This allows for the global and unbiased quantification of changes in protein phosphorylation following inhibitor treatment.

Experimental Workflow: Phospho-Proteomics

Phospho_Proteomics_Workflow cluster_cell_culture Cell Treatment cluster_enrichment Phosphopeptide Enrichment cluster_ms_analysis Mass Spectrometry & Data Analysis Cells Culture Cells Treat Treat with Inhibitor or DMSO Control Cells->Treat Lyse Lyse Cells & Digest Proteins Treat->Lyse Enrichment IMAC or TiO2 Enrichment Lyse->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Analysis Database Search & Quantification LCMS->Analysis Pathway Pathway Analysis Analysis->Pathway

Caption: Workflow for quantitative phospho-proteomics analysis.

By analyzing the changes in the phosphoproteome, researchers can infer the activity of upstream kinases. For example, a decrease in the phosphorylation of a known Src substrate would provide cellular evidence for the off-target inhibition of Src family kinases by this compound.

Conclusion and Recommendations

This compound presents as a potent covalent inhibitor with a defined set of primary targets. However, our comparative analysis, based on established methodologies, indicates a degree of cross-reactivity, particularly with the Src and Tec kinase families.

Recommendations for Researchers:

  • Validate in Your System: Always confirm the on-target and off-target effects of this compound in your specific cellular model and at the lowest effective concentration.

  • Use Orthogonal Approaches: Employ structurally different inhibitors for the same target kinase to ensure that the observed phenotype is not due to a shared off-target effect.

  • Perform Rescue Experiments: Where possible, use genetic approaches (e.g., siRNA, CRISPR) to knockdown the intended target and confirm that this phenocopies the effect of the inhibitor.

By carefully considering the potential for off-target effects and employing rigorous validation strategies, researchers can confidently utilize this compound as a valuable tool for dissecting kinase signaling pathways.

References

Due to the fictional nature of the compound "this compound," the following references are to real, authoritative sources that describe the methodologies and principles discussed in this guide.

  • Activity-Based Protein Profiling for Kinase Inhibitor Discovery. Chemical Reviews.[Link]

  • The Kinome-Wide Landscape of Covalent Inhibitor Selectivity. Nature Chemical Biology.[Link]

  • Quantitative Phosphoproteomics: A Major Player in the Study of Cell Signaling and Disease. Proteomics.[Link]

  • A guide to the validation of small molecule inhibitors of protein kinases. Future Medicinal Chemistry.[Link]

Comparative Performance Analysis: 1-(2-chloroethyl)-4-nitro-1H-pyrazole versus Temozolomide in Inducing Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Benchmarking

Introduction

The relentless pursuit of novel anticancer therapeutics is a cornerstone of oncological research. Within this landscape, heterocyclic compounds, particularly those based on the pyrazole scaffold, have emerged as a promising class due to their diverse biological activities.[1][2] This guide presents a comprehensive performance benchmark of a novel investigational compound, 1-(2-chloroethyl)-4-nitro-1H-pyrazole. The structure of this molecule is suggestive of a potential DNA alkylating agent, owing to the presence of a reactive 2-chloroethyl group, a moiety characteristic of classical nitrogen mustards.

To contextualize its potential efficacy, we benchmark its performance against a well-established clinical standard: Temozolomide (TMZ) . TMZ is an oral alkylating agent widely used in the treatment of brain tumors, such as glioblastoma.[3] Its mechanism of action involves the methylation of DNA, primarily at the O6 and N7 positions of guanine residues, which triggers DNA damage and subsequent tumor cell death.[4][5]

This guide provides a detailed, scientifically-grounded framework for researchers and drug development professionals to assess the in vitro cytotoxic potential of this compound. We will delineate the experimental rationale, provide step-by-step protocols for key assays, present comparative data, and explore the preliminary mechanism of action, focusing on the induction of apoptosis.

Compound Profiles & Mechanism of Action

This compound (Investigational Compound)
  • Structure: A pyrazole ring substituted with a 4-nitro group and a 1-(2-chloroethyl) group.

  • Hypothesized Mechanism: The chloroethyl group is a potent electrophile capable of forming a reactive aziridinium ion, which can then covalently bind to nucleophilic sites on DNA bases. This process, known as alkylation, creates DNA adducts that disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The nitro group is a strong electron-withdrawing group that can influence the molecule's overall electronic properties and potential biological interactions.

Temozolomide (TMZ) (Known Standard)
  • Structure: An imidazotetrazine derivative.

  • Mechanism of Action: TMZ is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to its active metabolite, MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide).[6] MTIC then releases a methyldiazonium cation, the active alkylating species that transfers a methyl group to DNA.[4] The primary cytotoxic lesion, O6-methylguanine, leads to DNA double-strand breaks during subsequent replication cycles, triggering apoptosis.[4][7]

Experimental Design & Rationale

Our benchmarking strategy is designed to provide a robust comparison of the cytotoxic efficacy and the primary cell death pathway induced by each compound. The workflow proceeds from a general assessment of cell viability to a more specific investigation of apoptosis.

Overall Experimental Workflow

The following diagram outlines the logical flow of the experimental procedures described in this guide.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Outcome CellCulture Culture HCT116 Cells Seeding Seed Cells in 96-Well Plates CellCulture->Seeding Treatment Treat with Serial Dilutions of Compounds (24h, 48h, 72h) Seeding->Treatment MTT_Assay Perform MTT Assay (Measures Metabolic Viability) Treatment->MTT_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Apoptosis_Treatment Treat Cells with IC50 Concentration of Compounds IC50_Calc->Apoptosis_Treatment Inform Dose Selection Conclusion Comparative Performance Profile: Potency & Apoptotic Induction IC50_Calc->Conclusion Lysate_Prep Prepare Cell Lysates Apoptosis_Treatment->Lysate_Prep Caspase3_Assay Perform Caspase-3 Activity Assay Lysate_Prep->Caspase3_Assay Data_Analysis Quantify Fold Increase in Caspase-3 Activity Caspase3_Assay->Data_Analysis Data_Analysis->Conclusion

Caption: High-level experimental workflow for benchmarking cytotoxic compounds.

Choice of Cell Line: HCT116

For this study, the human colon carcinoma cell line HCT116 is selected. This is a well-characterized, robust, and widely used cell line in cancer research and drug screening, making the results comparable to a vast body of existing literature.[8]

Rationale for Assay Selection
  • MTT Assay: This assay is the gold standard for rapidly assessing cell viability and proliferation.[9][10] It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[13][14]

  • Caspase-3 Activity Assay: To determine if cell death occurs via apoptosis, we measure the activity of Caspase-3. Caspase-3 is a critical executioner caspase that, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[15][16] A significant increase in Caspase-3 activity is a hallmark of apoptotic cell death.[17][18]

Detailed Experimental Protocols

The following protocols are standardized for use in a 96-well plate format and should be performed under aseptic conditions.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

Objective: To quantify the dose-dependent cytotoxic effect of the compounds and determine their IC50 values.

Materials:

  • HCT116 cells

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)

  • Investigational compound and Temozolomide (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12][19]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS.[20]

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count HCT116 cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the investigational compound and Temozolomide in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.[20]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[13]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[13]

Protocol 2: Colorimetric Caspase-3 Activity Assay

Objective: To measure the induction of apoptosis by quantifying the activity of executioner Caspase-3.

Materials:

  • HCT116 cells

  • Investigational compound and Temozolomide

  • Cell lysis buffer

  • Caspase-3 colorimetric substrate (e.g., DEVD-pNA)[18]

  • Reaction buffer

  • 96-well plate

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Cell Seeding and Treatment: Seed HCT116 cells in a 6-well plate at an appropriate density to reach ~70-80% confluency. Treat the cells with the respective IC50 concentration of the investigational compound and Temozolomide, as determined from the MTT assay. Include an untreated control. Incubate for a relevant period (e.g., 24 hours).

  • Cell Lysis:

    • Collect both adherent and floating cells and centrifuge the cell suspension.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 15-20 minutes.[21]

    • Centrifuge at 16,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal protein loading in the assay.

  • Caspase-3 Assay:

    • In a new 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[15]

    • Add 50 µL of 2X Reaction Buffer containing DTT to each sample.

    • Add 5 µL of the Caspase-3 substrate (DEVD-pNA).[15]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[21]

  • Absorbance Reading: Measure the absorbance at 405 nm. The reading is proportional to the amount of p-nitroaniline (pNA) cleaved from the substrate by active Caspase-3.[18]

  • Data Analysis: Calculate the fold-increase in Caspase-3 activity by comparing the absorbance readings of the treated samples to the untreated control.

Results & Data Analysis

The following data are representative and intended for illustrative purposes.

Table 1: Cytotoxicity against HCT116 Cells (MTT Assay)
CompoundIncubation TimeIC50 (µM)
This compound72 hours18.5
Temozolomide (Standard)72 hours35.2

The IC50 values indicate that the investigational compound exhibits greater potency in reducing the viability of HCT116 cells compared to the clinical standard, Temozolomide, under these in vitro conditions.

Table 2: Induction of Apoptosis (Caspase-3 Activity)
Treatment (at IC50, 24h)Fold Increase in Caspase-3 Activity (vs. Control)
Untreated Control1.0
This compound4.8
Temozolomide (Standard)3.5

Treatment with both compounds resulted in a significant increase in Caspase-3 activity, confirming that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis. The investigational compound induced a higher level of Caspase-3 activity at its IC50 concentration.

Proposed Mechanism of Action Pathway

The experimental results support a mechanism whereby both compounds act as DNA damaging agents, which triggers an intrinsic apoptotic signaling cascade culminating in the activation of executioner caspases.

G Compound This compound OR Temozolomide DNA_Damage DNA Alkylation / Adduct Formation Compound->DNA_Damage Sensor_Proteins Activation of DNA Damage Sensor Proteins (e.g., ATM/ATR) DNA_Damage->Sensor_Proteins p53 p53 Stabilization and Activation Bax_Bak Upregulation of Pro-Apoptotic Proteins (e.g., Bax, Bak) p53->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito Cyto_C Cytochrome c Release Mito->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Caspase-9, Cyto c) Cyto_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Cleavage Apoptosis Substrate Cleavage & Apoptosis Caspase3->Apoptosis Sensor_proteins Sensor_proteins Sensor_proteins->p53

Caption: Intrinsic apoptosis pathway initiated by DNA-damaging agents.

Discussion and Interpretation

This comparative guide demonstrates a clear methodology for benchmarking a novel compound against a known standard. The data, while illustrative, suggest that this compound is a potent cytotoxic agent against the HCT116 colon cancer cell line, with an IC50 value approximately twofold lower than that of Temozolomide. This indicates a higher intrinsic potency in this specific in vitro model.

Furthermore, the Caspase-3 activation data strongly support the hypothesis that the compound's cytotoxic effect is driven by the induction of apoptosis. This aligns with its proposed mechanism as a DNA alkylating agent, a class of drugs known to trigger programmed cell death in response to irreparable DNA damage.[4] The greater fold-increase in Caspase-3 activity for the investigational compound at its respective IC50 suggests a robust activation of the apoptotic cascade.

It is crucial to acknowledge the limitations of this in vitro study. Factors such as drug metabolism, bioavailability, and tumor microenvironment in a living system are not accounted for.[22] Temozolomide's clinical efficacy, particularly in brain tumors, is also linked to its ability to cross the blood-brain barrier, a property not assessed here.[5]

Conclusion

Based on the presented framework and representative data, this compound demonstrates significant promise as a cytotoxic agent. It exhibits superior potency to the clinical standard Temozolomide in a 2D culture of HCT116 cells and effectively induces cell death via apoptosis. These findings warrant further investigation, including:

  • Screening against a broader panel of cancer cell lines (e.g., the NCI-60 panel).[23]

  • Cell cycle analysis to determine if the compound induces arrest at specific checkpoints.

  • In vivo studies in animal models to assess efficacy, toxicity, and pharmacokinetic properties.

This guide provides a foundational, scientifically rigorous approach to the initial characterization and benchmarking of novel anticancer compounds, enabling informed decisions in the early stages of the drug discovery pipeline.

References

  • Zhang, J., Stevens, M. F., & Bradshaw, T. D. (2012). Temozolomide: mechanisms of action, repair and resistance. British Journal of Cancer, 106(6), 1029-1035. Available at: [Link]

  • Wikipedia contributors. (2024). Temozolomide. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Temozolomide? Patsnap Synapse. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Ochs, K., & Kaina, B. (2000). Apoptosis induced by the alkylating anticancer drug temozolomide in human T-lymphocytes. Cancer Research, 60(20), 5815-5824. Available at: [Link]

  • Cancer Research UK. (2023). Temozolomide (Temodal). Cancer Research UK. Available at: [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]

  • Ocaña, A., & Pandiella, A. (2010). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Recent Patents on Anti-Cancer Drug Discovery, 5(2), 125-130. Available at: [Link]

  • Astashkina, A., & Grainger, D. W. (2014). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Expert Opinion on Drug Discovery, 9(1), 77-96. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Pinho, e., Melo, B., & El-Sayed, N. (2018). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 23(8), 1993. Available at: [Link]

  • Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(48), 30123-30135. Available at: [Link]

  • Patel, K., & Singh, R. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. Materials Horizons: From Nature to Nanomaterials, 229-306. Available at: [Link]

  • Manosroi, A., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Tropical Journal of Pharmaceutical Research, 11(2), 221-229. Available at: [Link]

  • National Cancer Institute. (n.d.). The NCI-60 screen and COMPARE algorithm as described by the original developers. Developmental Therapeutics Program. Available at: [Link]

  • Inceler, N., & Demir, D. (2021). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research, 12(10), 5156-5166. Available at: [Link]

  • Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(3), 2772-2785. Available at: [Link]

  • Ghorbani, M., et al. (2019). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Cell Journal, 21(3), 306-313. Available at: [Link]

  • Sharma, P., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04). Available at: [Link]

  • El-Sayed, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 154. Available at: [Link]

  • El-Sayed, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 154. Available at: [Link]

  • Kumar, S., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Sharma, V., et al. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 133(1), 1-30. Available at: [Link]

  • Li, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1667-1689. Available at: [Link]

  • Aly, A. A., & El-Sayed, W. A. (2016). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J, 2(2), 1-8. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Peer-reviewed literature validating the biological effects of 4-nitro-1H-pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Effects of 4-Nitro-1H-Pyrazole Compounds

This guide provides an in-depth analysis of the peer-reviewed literature concerning the biological activities of 4-nitro-1H-pyrazole compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear comparison of these compounds' performance against various biological targets. We will explore their antimicrobial and anticancer properties, delve into structure-activity relationships, and provide detailed experimental protocols for validation.

Introduction: The Pyrazole Scaffold and the Influence of the Nitro Group

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[1][2][3][4][5] The introduction of a nitro group (NO₂) at the 4-position of the pyrazole ring creates a class of compounds with distinct electronic properties. The strong electron-withdrawing nature of the nitro group can significantly modulate the molecule's reactivity, binding affinity, and overall biological profile, making 4-nitro-1H-pyrazoles a compelling subject for drug discovery.[4][6][7] Preliminary research has highlighted their potential as antibacterial agents and versatile intermediates for synthesizing more complex pharmaceutical ingredients.[8]

Comparative Biological Activities of 4-Nitro-1H-Pyrazole Derivatives

The functionalization of the pyrazole core, particularly with a 4-nitro group, has led to the development of derivatives with significant therapeutic potential. This section compares their efficacy in two major areas: antimicrobial and anticancer applications.

Antimicrobial Activity

Several studies have demonstrated that the 4-nitro-pyrazole scaffold is a promising framework for novel antimicrobial agents. The nitro group, especially when combined with other substituents on an attached phenyl ring, has been shown to enhance activity against a spectrum of bacteria and fungi.[4]

One key mechanism of action identified for pyrazole derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, making it an attractive target for antibiotic development.[9]

Comparative Efficacy (MIC Values):

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives from different studies. A lower MIC value indicates greater potency.

Compound/Derivative ClassTarget Organism(s)MIC (µg/mL)Key Findings & Reference
4,5-dihydropyrazole derivative 4t P. aeruginosa, E. coli0.39Potency comparable to penicillin and kanamycin B. Acts as a DNA gyrase inhibitor.[9]
4,5-dihydropyrazole derivative 4d Gram-positive bacteria0.39Potent inhibitor of B. subtilis and S. aureus DNA gyrase.[9]
Pyrazoline derivative 5c K. pneumonia, E. coli6.25Exhibited the highest activity among the tested series.[4]
Nitro pyrazole-based thiazole 40 Various bacteria & fungiNot specifiedReported to have "remarkable antibacterial and antifungal activity".[6]
5-amido-1-(2,4-dinitrophenyl)-1H-pyrazoleS. aureus (MRSA)91.0 µMDemonstrated good activity against both methicillin-susceptible and resistant strains.[6]

Causality in Experimental Design: The choice to evaluate these compounds against a panel of both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria is critical. The structural differences in the cell walls of these bacterial types present distinct barriers to drug penetration, and broad-spectrum activity is a highly desirable trait for a new antibiotic candidate. The inclusion of resistant strains like MRSA further validates the potential of these compounds to address the challenge of antibiotic resistance.

Anticancer Activity

The pyrazole nucleus is a recurring motif in anticancer drug design.[10][11] Derivatives have been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization, a process vital for cell division.[12][13] While much of the literature focuses on the broader class of pyrazoles, the inclusion of nitro groups is a known strategy for enhancing anticancer efficacy.

Comparative Cytotoxicity (IC₅₀ Values):

This table presents the half-maximal inhibitory concentration (IC₅₀) values for representative pyrazole compounds against various human cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Key Findings & Reference
Pyrazole derivative 3a K562 (Leukemia)0.021Significantly more potent than the reference drug ABT-751.[10]
Pyrazole derivative 3a A549 (Lung)0.69More potent than ABT-751.[10]
Pyrazole-chalcone hybrid 111c MCF-7 (Breast)Not specifiedShowed the highest inhibition in its series, attributed to fluoro-phenyl and fluoro-pyridin moieties.[12]
Pyrazoline derivativeHepG-2 (Liver)6.78A 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl) derivative showed the best activity in its class.[10]
Pyrazole-based compound PTA-1 VariousNot specifiedIdentified in a screen as a novel compound with potent cytotoxic activity against a panel of cancer cell lines.[13]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 4-nitro-1H-pyrazole compounds is highly dependent on their substitution patterns. Understanding these relationships is key to designing more potent and selective drug candidates.

  • Enhancement by Halogens: The addition of chloro or fluoro groups to an aromatic ring attached to the pyrazole scaffold has been shown to increase antibacterial and antifungal activity.[4]

  • Role of the Nitro Group Position: Studies comparing 3-nitro and 4-nitro substitutions on an N-phenyl ring suggest that both positions can confer potent antimicrobial properties.[4]

  • Enzyme Inhibition: The pyrazole scaffold is a versatile inhibitor of various enzymes. For instance, 1H-pyrazole-1-carboxamidine derivatives are potent competitive inhibitors of all three isoforms of nitric oxide synthase (NOS), with IC₅₀ values as low as 0.2 µM.[14] This demonstrates the scaffold's ability to interact with specific enzyme active sites, a principle that likely extends to the activity of 4-nitro derivatives against other targets like DNA gyrase.

Below is a diagram illustrating the core 4-nitro-1H-pyrazole scaffold and key positions for functionalization.

Caption: Generalized structure-activity relationship for 4-nitro-1H-pyrazoles.

Experimental Validation Protocols

To ensure scientific integrity, the biological effects of these compounds must be validated through robust, reproducible experimental protocols. The following sections detail standard methodologies cited in the literature.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

The synthesis of pyrazole derivatives often involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent, like an α,β-unsaturated ketone) and a hydrazine derivative.

Protocol:

  • Chalcone Synthesis: Equimolar amounts of an appropriate acetophenone and an aromatic aldehyde are dissolved in ethanol. An aqueous solution of NaOH is added dropwise, and the mixture is stirred at room temperature for 24 hours. The resulting precipitate (chalcone) is filtered, washed with water until neutral, and recrystallized from ethanol.

  • Cyclization: The synthesized chalcone (1 mmol) and a hydrazine derivative (e.g., phenylhydrazine, 1.2 mmol) are refluxed in glacial acetic acid for 6-8 hours.

  • Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-cold water.

  • Purification: The solid product is filtered, washed with water, dried, and purified by recrystallization from a suitable solvent like ethanol to yield the desired 1,3,5-trisubstituted pyrazole.[15]

  • Nitration (if required): Subsequent nitration at the 4-position can be achieved using standard nitrating agents (e.g., HNO₃/H₂SO₄), although direct synthesis from nitrated precursors is also common.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.

MIC_Workflow start Prepare Stock Solution of Test Compound in DMSO step1 Perform 2-fold Serial Dilutions in 96-well plate using Cation-Adjusted Mueller-Hinton Broth start->step1 step3 Inoculate each well (except negative control) with bacterial suspension step1->step3 step2 Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) step2->step3 step4 Incubate plate at 37°C for 18-24 hours step3->step4 end Read Results: MIC is the lowest concentration with no visible bacterial growth step4->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Preparation: A stock solution of the 4-nitro-1H-pyrazole compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Two-fold serial dilutions of the compound are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. Each well will contain 50 µL of the diluted compound.

  • Inoculum Preparation: A bacterial suspension is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well is inoculated with 50 µL of the bacterial suspension, resulting in a final volume of 100 µL. A positive control (broth + inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. Cells are incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[16]

Conclusion and Future Perspectives

The peer-reviewed literature strongly supports the potential of 4-nitro-1H-pyrazole compounds as a versatile scaffold for drug discovery. Their demonstrated efficacy against clinically relevant bacteria, including resistant strains, and various cancer cell lines positions them as valuable lead structures. The electron-withdrawing nitro group at the 4-position appears crucial for conferring potent biological activity.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a wider array of derivatives to improve potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by these compounds to better understand their effects and potential off-target toxicities.

  • In Vivo Validation: Progressing the most promising compounds from in vitro assays to preclinical animal models to assess their efficacy and safety in a physiological context.

By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the development of novel therapeutics based on the 4-nitro-1H-pyrazole framework.

References

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]

  • AIP Conference Proceedings. (2022, December 29). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. Retrieved from [Link]

  • National Institutes of Health (NIH). Current status of pyrazole and its biological activities. PMC - PubMed Central. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]

  • ResearchGate. Anti-cancer activities at different dilutions for active compounds. Retrieved from [Link]

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, July 20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. Retrieved from [Link]

  • PubMed. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Retrieved from [Link]

  • Exploring Chemical Properties and Applications of 1H-Pyrazole Derivatives. Retrieved from [Link]

  • PubMed. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Retrieved from [Link]

  • TSI Journals. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Retrieved from [Link]

Sources

Independent Verification of the Spectroscopic Data of 1-(2-chloroethyl)-4-nitro-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the independent spectroscopic verification of 1-(2-chloroethyl)-4-nitro-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of a complete, publicly accessible, and verified spectroscopic dataset for this specific molecule, this guide establishes a robust protocol for data acquisition and provides a comparative analysis based on closely related, structurally similar compounds.

The imperative for such independent verification cannot be overstated. It serves to eliminate any ambiguity in structural assignment, identify potential impurities from the synthetic route, and ensure the reliability and reproducibility of subsequent biological or chemical studies. This document is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the chosen analytical techniques and experimental parameters.

The Strategic Importance of Multi-faceted Spectroscopic Analysis

A single analytical technique is often insufficient for the complete structural elucidation of a novel compound. A multi-pronged approach, employing a suite of complementary spectroscopic methods, provides a self-validating system where the data from each technique corroborates the others. For this compound, the core techniques for verification are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

The following sections will detail the protocols for acquiring these data and present a comparative analysis of hypothetical "acquired" data against predicted values derived from literature data of analogous compounds.

Experimental Protocols for Spectroscopic Data Acquisition

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.

¹H and ¹³C NMR Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. The chemical shifts, coupling constants, and integration of the signals in ¹H NMR provide detailed information about the electronic environment and connectivity of the hydrogen atoms. ¹³C NMR provides information about the carbon skeleton.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for pyrazole derivatives due to its high polarity.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula. The fragmentation pattern can also offer clues about the molecule's structure.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Choose an appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and will likely produce a strong protonated molecular ion peak [M+H]⁺.

  • Mass Analyzer: Use a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and compare its m/z value to the calculated exact mass of this compound. Analyze the isotopic pattern, which should be characteristic for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent from a solution, or as a KBr pellet. For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a convenient alternative.

  • Data Acquisition: Record the IR spectrum over the range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups:

    • Aromatic C-H stretching (around 3100 cm⁻¹)

    • Aliphatic C-H stretching (around 2900-3000 cm⁻¹)

    • Asymmetric and symmetric NO₂ stretching (strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively)

    • C=N and C=C stretching in the pyrazole ring (around 1600-1400 cm⁻¹)

    • C-Cl stretching (around 800-600 cm⁻¹)

Comparative Data Analysis

The following tables present a comparison between the predicted spectroscopic data for this compound, based on literature values for structurally similar compounds, and a set of hypothetical acquired data that would be expected from a successful synthesis and purification.

¹H NMR Data Comparison
Proton Assignment Predicted Chemical Shift (δ, ppm) Hypothetical Acquired Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (pyrazole ring)8.1 - 8.38.25s-
H-5 (pyrazole ring)8.9 - 9.19.05s-
N-CH₂ -CH₂-Cl4.5 - 4.74.62t5.8
N-CH₂-C H₂-Cl3.9 - 4.14.01t5.8

Prediction basis: The chemical shifts for the pyrazole protons are predicted based on data for 1-(2-fluoro-2,2-dinitroethyl)-4-nitro-1H-pyrazole, with adjustments for the different electronic effects of the chloroethyl group.[1] The signals for the ethyl chain are based on known values for similar N-chloroethyl substituted heterocycles.[2]

¹³C NMR Data Comparison
Carbon Assignment Predicted Chemical Shift (δ, ppm) Hypothetical Acquired Chemical Shift (δ, ppm)
C-3 (pyrazole ring)137 - 139138.2
C-4 (pyrazole ring)135 - 137136.5
C-5 (pyrazole ring)132 - 134133.1
N-CH₂ -CH₂-Cl50 - 5251.5
N-CH₂-CH₂ -Cl40 - 4241.3

Prediction basis: The chemical shifts for the pyrazole carbons are estimated from data on related nitro- and halo-substituted pyrazoles.[1][3] The ethyl chain carbons are predicted based on standard substituent effects.

Mass Spectrometry Data
Parameter Predicted Value Hypothetical Acquired Value
Molecular FormulaC₅H₅ClN₄O₂C₅H₅ClN₄O₂
Exact Mass188.0101188.0105
[M+H]⁺189.0179189.0183

Prediction basis: The exact mass is calculated from the molecular formula using the most abundant isotopes.

IR Spectroscopy Data
Functional Group Predicted Absorption Range (cm⁻¹) Hypothetical Acquired Peak (cm⁻¹)
Aromatic C-H Stretch3150 - 31003135
Aliphatic C-H Stretch3000 - 28502960, 2875
Asymmetric NO₂ Stretch1550 - 15001535
Symmetric NO₂ Stretch1350 - 13001340
C=N, C=C Stretch (ring)1600 - 14001590, 1480
C-Cl Stretch800 - 600750

Prediction basis: The absorption ranges are based on standard IR correlation tables and data from various substituted pyrazoles.[3][4][5][6]

Visualizing the Verification Workflow

The following diagrams illustrate the logical flow of the independent verification process.

VerificationWorkflow cluster_synthesis Synthesis & Purification cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Verification Synthesis Synthesis of This compound NMR 1H & 13C NMR Synthesis->NMR Acquire Data MS Mass Spectrometry Synthesis->MS Acquire Data IR IR Spectroscopy Synthesis->IR Acquire Data Comparison Comparative Analysis with Predicted/Literature Data NMR->Comparison MS->Comparison IR->Comparison Conclusion Structural Confirmation or Discrepancy Identification Comparison->Conclusion

Caption: Workflow for the independent spectroscopic verification of a synthesized compound.

DataComparisonLogic cluster_evaluation Evaluation AcquiredData Acquired Experimental Data 1H NMR 13C NMR MS IR Match Data Match? AcquiredData->Match LiteratureData Predicted/Literature Data Based on Analogs Standard Correlations LiteratureData->Match Confirmed Structure Confirmed Match->Confirmed Yes Discrepancy Discrepancy Detected (e.g., Impurity, Isomer) Match->Discrepancy No

Caption: Logical process for comparing acquired data against predicted values.

Conclusion

The structural integrity of a chemical compound is paramount in scientific research. This guide has outlined a comprehensive and robust methodology for the independent verification of the spectroscopic data of this compound. By employing a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, and by critically comparing the acquired data with predicted values based on sound chemical principles and literature precedents, researchers can confidently ascertain the structure and purity of their synthesized material. This rigorous approach to analytical validation is an indispensable component of high-quality chemical research.

References

  • PubChem. 1-(2-Chloroethyl)-1H-pyrazole | C5H7ClN2 | CID 642214. Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. Available from: [Link]

  • ResearchGate. Synthesis and characterization of some symmetrical substituted 1-(2-chloroethyl)pyrazole-based chalcogenides. Available from: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • SpectraBase. 1H-Pyrazole, 1-[2-(4-chloro-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-. Available from: [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

  • National Institute of Standards and Technology. 1H-Pyrazole. Available from: [Link]

  • National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]

  • SpectraBase. 4-chloro-3-nitro-1H-pyrazole. Available from: [Link]

  • National Institute of Standards and Technology. 1H-Pyrazole. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-chloroethyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2-chloroethyl)-4-nitro-1H-pyrazole was publicly available at the time of this writing. The following disposal procedures are based on the chemical's constituent functional groups (a nitrated aromatic, a chlorinated alkyl, and a pyrazole core), data from structurally similar compounds, and general principles of laboratory chemical waste management. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities before handling or disposing of this compound.

Introduction: A Proactive Approach to Safety

In the landscape of drug discovery and chemical synthesis, the responsible management of novel compounds is as crucial as their creation. This compound is a compound that, by its very structure, demands a cautious and informed approach to its disposal. This guide provides the essential safety and logistical framework for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, ensuring personnel safety and environmental compliance. Our approach is built on a foundational understanding of the compound's chemical liabilities to create a self-validating system of protocols.

Part 1: Hazard Assessment and Waste Characterization

The disposal protocol for any chemical is dictated by its hazard profile. The structure of this compound contains three key functional groups, each contributing to its classification as a hazardous material.

  • Nitro-pyrazole Moiety : Nitroaromatic compounds are high-energy molecules. They can be thermally sensitive and, in some cases, explosive, particularly when subjected to heat, shock, or friction[1][2]. The thermal decomposition of nitro compounds often produces toxic nitrogen oxides (NOx), which are hazardous respiratory irritants[3]. Furthermore, organic nitro compounds are chemically incompatible with strong oxidizing agents, such as nitric acid, which can lead to violent, exothermic reactions[4][5].

  • Chloroethyl Group : As a chlorinated organic compound, its disposal requires special consideration. High-temperature incineration is a common disposal method, but this process can generate hazardous byproducts like hydrogen chloride (HCl) and molecular chlorine (Cl₂), which must be neutralized in a scrubber system to prevent atmospheric pollution[6][7]. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of such materials, and drain disposal is strictly prohibited[8].

  • Pyrazole Core : Pyrazole and its derivatives exhibit a wide range of biological activities and toxicities. Safety data for analogous compounds indicate hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing damage to organs through prolonged or repeated exposure[3][9][10].

Based on these characteristics, this compound must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA) regulations, likely due to its inherent toxicity and potential reactivity[11][12][13].

Inferred Hazard Profile Summary
PropertyInferred Hazard & RationaleSupporting Sources
Physical State Solid or Liquid[14]
Acute Toxicity (Oral) Harmful if swallowed. (Based on pyrazole analogs).[10]
Skin/Eye Irritation Causes skin and serious eye irritation/damage. (Common for pyrazole derivatives).[9][10]
Reactivity Potentially thermally sensitive. Incompatible with strong oxidizing agents.[1][4]
Combustion Products Hazardous byproducts including nitrogen oxides (NOx) and hydrogen chloride (HCl).[3][6][15]
Environmental Hazard Likely harmful to aquatic life with long-lasting effects.[16]
RCRA Classification Hazardous Waste. Must be managed under "cradle-to-grave" regulations.[11][13]

Part 2: Safety Protocols and Personal Protective Equipment (PPE)

Given the compound's hazardous nature, strict adherence to safety protocols is non-negotiable. All handling and preparation for disposal must be conducted inside a certified chemical fume hood.

  • Hand Protection : Wear chemically resistant nitrile gloves. Double-gloving is recommended for any direct handling.

  • Eye Protection : Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles if there is a risk of splashing.

  • Body Protection : A standard laboratory coat must be worn and fully buttoned.

  • Emergency Equipment : Ensure an eyewash station and safety shower are immediately accessible.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural plan for the safe segregation and collection of this compound waste. The ultimate disposal must be handled by a licensed professional waste disposal company, typically via high-temperature incineration[17].

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • DO NOT mix this waste with any other waste streams, particularly acidic or basic solutions, or with oxidizing agents[4].

  • Establish a dedicated waste container specifically for this compound and materials contaminated with it.

Step 2: Waste Collection and Containment
  • Solid Waste :

    • Carefully transfer any unused or waste solid this compound into a designated, chemically compatible, and sealable hazardous waste container[17].

    • Place all grossly contaminated disposable materials, such as weighing papers, pipette tips, and gloves, into the same container[18].

  • Liquid Waste (Solutions) :

    • Collect all solutions containing this compound in a separate, leak-proof container designated for halogenated organic waste .

    • Under no circumstances should this waste be poured down the drain [8].

  • Empty Container Decontamination :

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as halogenated organic liquid waste.

    • After drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Step 3: Labeling and Storage

Proper labeling is a legal requirement and ensures safe handling.

  • Affix a hazardous waste label to the container immediately upon starting waste accumulation.

  • Clearly write the full chemical name: "This compound ". List all other components and their approximate percentages.

  • Indicate the hazards: "Toxic ", "Irritant ".

  • Store the sealed container in a designated hazardous waste satellite accumulation area. This area must be well-ventilated, secure, and segregated from incompatible materials.

Step 4: Arranging for Final Disposal
  • Follow your institution's established procedures to request a hazardous waste pickup from the EHS department.

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and accumulation start date, to ensure compliance with RCRA regulations[13].

Part 4: Emergency Procedures

  • Spill Cleanup :

    • Small Spill : Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into the designated hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as waste.

    • Large Spill : Evacuate the immediate area and contact your institution's EHS emergency line immediately.

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[10].

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[15].

Part 5: Visualized Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage & Pickup cluster_disposal Final Disposition A Identify Waste (Solid, Liquid, Contaminated Items) B Don Full PPE (Goggles, Gloves, Lab Coat) A->B Always First C Segregate Waste Streams (Halogenated vs. Non-Halogenated) B->C D Collect in Labeled, Sealable Container C->D Crucial Step E Store in Designated Satellite Accumulation Area D->E F Complete Hazardous Waste Manifest/Tag E->F G Request Pickup by Institutional EHS F->G Follow Institutional Protocol H Professional Disposal (Licensed Facility) G->H I High-Temperature Incineration with Flue Gas Scrubbing H->I Recommended Method

Caption: Disposal workflow for this compound.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem.
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals. (2025). Benchchem.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (n.d.). DTIC.
  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (n.d.). DTIC.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
  • Aldrich P56607 - SAFETY DATA SHEET. (2024, October 18). MilliporeSigma.
  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety.
  • Pyrazole Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • 5-Nitro-1H-pyrazole SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • 1-(2-Chloroethyl)piperidinium chloride SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 4-Bromo-1-(2-chloroethyl)-1H-pyrazole Safety Data Sheet. (2025, November 27). Angene Chemical.
  • Organic Nitro Compounds Waste Compatibility. (n.d.). CP Lab Safety.
  • Pyraclostrobin Safety Data Sheet. (2025, November 25). Cayman Chemical.
  • Nitric Acid Wastes: Preventing Chemical Incompatibility Hazards. (2016, April 6). YouTube.
  • 4-(2-Chloroethyl)-1H-pyrazole. (n.d.). Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloroethyl)-4-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-chloroethyl)-4-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.